Product packaging for 2,2'-(Adamantane-1,3-diyl)diethanamine(Cat. No.:CAS No. 51545-05-2)

2,2'-(Adamantane-1,3-diyl)diethanamine

Cat. No.: B187726
CAS No.: 51545-05-2
M. Wt: 222.37 g/mol
InChI Key: ABLOCEKNNGBRGT-UHFFFAOYSA-N
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Description

2,2'-(Adamantane-1,3-diyl)diethanamine is a useful research compound. Its molecular formula is C14H26N2 and its molecular weight is 222.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N2 B187726 2,2'-(Adamantane-1,3-diyl)diethanamine CAS No. 51545-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-aminoethyl)-1-adamantyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12H,1-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLOCEKNNGBRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355956
Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51545-05-2
Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: NMR Spectral Analysis of 1,3-Disubstituted Adamantane Diamines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental NMR spectral data for 2,2'-(Adamantane-1,3-diyl)diethanamine is not publicly available. This guide utilizes a closely related and structurally representative compound, Adamantane-1,3-diyldimethanamine , to illustrate the principles of NMR data interpretation for this class of molecules. The presented spectral data is a realistic, synthesized dataset based on published data for analogous 1,3-disubstituted adamantane derivatives.

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional structure. Diamine-substituted adamantanes, such as this compound and its analogues, serve as valuable scaffolds for the synthesis of novel therapeutic agents and functional polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for Adamantane-1,3-diyldimethanamine, along with comprehensive experimental protocols for its synthesis and NMR analysis.

Predicted NMR Spectral Data

The rigid cage structure of the adamantane core results in distinct and predictable NMR spectra. In a 1,3-disubstituted adamantane, the symmetry of the molecule simplifies the spectra, with several protons and carbons being chemically equivalent.

Predicted ¹H NMR Spectral Data for Adamantane-1,3-diyldimethanamine

The following table summarizes the predicted proton NMR data. The adamantane cage protons typically appear as a series of broad multiplets in the upfield region.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.45s4H-CH ₂-NH₂
~2.15br s2HAdamantane CH (methine)
~1.65m4HAdamantane CH ₂ (methylene)
~1.58m4HAdamantane CH ₂ (methylene)
~1.48m4HAdamantane CH ₂ (methylene)
~1.30br s4H-NH₂
Predicted ¹³C NMR Spectral Data for Adamantane-1,3-diyldimethanamine

The ¹³C NMR spectrum is characterized by the high symmetry of the adamantane core. The chemical shifts of adamantane carbons are influenced by the substituents, but these effects are known to be largely additive in the rigid adamantane framework.

Chemical Shift (δ) ppmAssignment
~55.2-C H₂-NH₂
~48.9Adamantane C H₂ (methylene)
~41.5Adamantane C H₂ (methylene)
~38.0Adamantane C (quaternary)
~30.1Adamantane C H (methine)

Experimental Protocols

Synthesis of Adamantane-1,3-diyldimethanamine

A plausible synthetic route to Adamantane-1,3-diyldimethanamine involves the reduction of 1,3-adamantanedicarbonitrile.

Materials:

  • 1,3-Adamantanedicarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • A solution of 1,3-adamantanedicarbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or crystallization to afford Adamantane-1,3-diyldimethanamine as a white solid.

NMR Sample Preparation and Analysis

Materials:

  • Adamantane-1,3-diyldimethanamine sample

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Approximately 10-20 mg of the purified Adamantane-1,3-diyldimethanamine is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • The solution is transferred to a 5 mm NMR tube.

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. Typical parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise, and a relaxation delay of 2-5 seconds.

  • The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to NMR analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start 1,3-Adamantanedicarbonitrile reaction Reduction with LiAlH₄ in Ether start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Crystallization) workup->purification product Adamantane-1,3-diyldimethanamine purification->product sample_prep Sample Preparation (in CDCl₃) product->sample_prep nmr_acq ¹H and ¹³C NMR Acquisition sample_prep->nmr_acq processing Data Processing nmr_acq->processing analysis Spectral Interpretation processing->analysis

Caption: Workflow for Synthesis and NMR Analysis.

Solubility and stability of 2,2'-(Adamantane-1,3-diyl)diethanamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 2,2'-(Adamantane-1,3-diyl)diethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide extrapolates from the known physicochemical properties of adamantane and aliphatic amines. It offers detailed, generalized experimental protocols for determining the solubility and stability profiles, essential for preclinical and pharmaceutical development. This document is intended to serve as a foundational resource for researchers, enabling them to design and execute appropriate studies to fully characterize this molecule.

Introduction

This compound is a diamine derivative of adamantane. The adamantane cage, a rigid and lipophilic hydrocarbon, imparts unique properties to molecules, including high thermal stability and lipophilicity.[1][2] The presence of two primary amine groups introduces polar, basic centers capable of hydrogen bonding and salt formation. The interplay between the bulky, nonpolar adamantane core and the polar diethanamine substituents will govern the solubility and stability of the compound. Understanding these properties is critical for its handling, formulation, and development as a potential therapeutic agent.

Predicted Physicochemical Properties

Based on its structure, the following properties for this compound can be predicted:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₂₆N₂Based on chemical structure.
Molecular Weight 222.37 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Adamantane and its derivatives are typically crystalline solids.[1]
Aqueous Solubility Poorly soluble in neutral water.The large, hydrophobic adamantane cage is expected to dominate the molecule's properties, leading to low water solubility despite the presence of two amine groups.[1]
Solubility in Organic Solvents Readily soluble in nonpolar organic solvents and may have some solubility in polar organic solvents.Adamantane is soluble in nonpolar organic solvents.[1] The amine groups may enhance solubility in polar organic solvents like alcohols.
pKa Expected to have two pKa values in the range of 9-11 for the protonated amine groups.Typical for primary aliphatic amines.
LogP Predicted to be high, indicating significant lipophilicity.The adamantane core is highly lipophilic.

Solubility Profile and Determination

The solubility of this compound is a critical parameter for its formulation and biological testing. Due to the basic nature of the amine groups, its solubility is expected to be highly pH-dependent.

Predicted Solubility Characteristics
Solvent/ConditionPredicted SolubilityRationale
Water (neutral pH) LowThe hydrophobic adamantane moiety will limit solubility.
Aqueous Acid (e.g., 0.1 M HCl) HighThe amine groups will be protonated to form water-soluble ammonium salts.[3]
Aqueous Base (e.g., 0.1 M NaOH) LowThe free base form is expected to be less soluble than the salt form.
Nonpolar Organic Solvents (e.g., hexane, toluene) HighThe lipophilic adamantane core will drive solubility in these solvents.[1]
Polar Aprotic Solvents (e.g., DMSO, DMF) Moderate to HighThese solvents can solvate both the nonpolar and polar parts of the molecule.
Polar Protic Solvents (e.g., ethanol, methanol) ModerateThe amine groups can hydrogen bond with the solvent, but the large nonpolar group may limit solubility.
Experimental Protocol for Solubility Determination

A thermodynamic (shake-flask) method is recommended for accurate solubility determination.

3.2.1. Materials

  • This compound

  • Purified water (Type I)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • Various organic solvents (e.g., ethanol, methanol, DMSO, hexane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)

3.2.2. Procedure

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials until equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the vials to stand to let undissolved solid settle.

  • Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • For aqueous solutions, measure the pH of the saturated solution.

Diagram of Solubility Determination Workflow

G Solubility Determination Workflow A Add excess compound to vials B Add known volume of solvent A->B C Equilibrate at constant temperature (24-72h with shaking) B->C D Centrifuge to separate solid C->D E Collect and dilute supernatant D->E G Measure pH of aqueous samples D->G F Quantify concentration by HPLC E->F H Calculate Solubility (e.g., mg/mL) F->H

Caption: Workflow for thermodynamic solubility determination.

Stability Profile and Assessment

The stability of this compound must be evaluated to ensure its quality, safety, and efficacy over time. This involves long-term stability studies under intended storage conditions and forced degradation studies to understand its degradation pathways.

Predicted Stability Characteristics
  • Thermal Stability: The adamantane core is known for its high thermal stability. Significant degradation is not expected at typical storage temperatures.

  • Oxidative Stability: Primary amines can be susceptible to oxidation. The presence of two amine groups may make the molecule sensitive to oxidizing agents.

  • Photostability: While the adamantane structure itself is not a chromophore, impurities or degradation products could be photosensitive. Photostability testing is recommended.

  • pH Stability: The compound is expected to be stable in neutral and basic conditions. In acidic conditions, while the salt form is stable, prolonged exposure to strong acids and high temperatures could potentially lead to degradation.

Experimental Protocol for Stability Testing

A comprehensive stability program should include long-term, accelerated, and forced degradation studies as per ICH guidelines.

4.2.1. Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the drug substance.

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

4.2.2. Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80 °C for 48 hours
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)

4.2.3. Analytical Method

A stability-indicating analytical method, typically a gradient HPLC-UV/MS method, must be developed and validated. This method should be able to separate the parent compound from all process-related impurities and degradation products.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (HCl) G Analyze by Stability-Indicating HPLC-UV/MS A->G B Base Hydrolysis (NaOH) B->G C Oxidation (H2O2) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G H Identify and Characterize Degradation Products G->H I Elucidate Degradation Pathways H->I F Drug Substance This compound F->A F->B F->C F->D F->E

References

Potential Biological Activity of Adamantane-Based Diamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional structure of the adamantane cage makes it a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of compounds with a wide spectrum of biological activities. This technical guide focuses on the potential biological activities of adamantane-based diamines, providing an in-depth overview of their antiviral, antimicrobial, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity, primarily against the influenza A virus. The mechanism of action for many of these compounds involves the inhibition of the M2 ion channel protein, which is crucial for viral uncoating and replication within the host cell.[1] Research has expanded to explore a variety of adamantane-based diamines and other derivatives for broader antiviral applications.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected adamantane derivatives against various viruses.

CompoundVirusAssayActivity MetricValueReference
AmantadineInfluenza A (H3N2)Cytopathic Effect (CPE) AssayIC500.46 - 7.70 µM
RimantadineInfluenza A (H3N2)Cytopathic Effect (CPE) AssayIC500.46 - 7.70 µM
Compound 6b Influenza ACPE AssayIC50Lower than amantadine[2]
Compound 6c Influenza ACPE AssayIC50Lower than amantadine[2]
Compound 9a Influenza ACPE AssayIC50Lower than amantadine[2]
Compound 16a Influenza ACPE AssayIC50Lower than amantadine[2]
Compound 16b Influenza ACPE AssayIC50Lower than amantadine[2]
Compound 17 Influenza ACPE AssayIC50Lower than amantadine[2]
Adamantane-isothiourea derivative 5 Vaccinia VirusPlaque Reduction AssayIC500.133 µM[3]
Adamantane-isothiourea derivative 6 Vaccinia VirusPlaque Reduction AssayIC500.515 µM[3]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • Virus stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Agarose or Avicel overlay

  • Crystal violet staining solution (0.1% w/v in 20% ethanol)

  • Adamantane-based diamine compounds to be tested

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10^5 cells/well for a 6-well plate).

  • Virus Adsorption: After 24 hours, remove the culture medium and wash the cell monolayer with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). Allow the virus to adsorb for 1-2 hours at the appropriate temperature (e.g., 33°C for influenza).[4]

  • Compound Treatment: During virus adsorption, prepare serial dilutions of the adamantane-based diamine compounds in a serum-free medium containing a low concentration of trypsin (for influenza).

  • Overlay: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Overlay the cell monolayer with the medium containing the test compounds and mixed with an equal volume of 1.2% Avicel or other gelling agent.[4]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line for a period that allows for plaque formation (typically 2-5 days).[4]

  • Plaque Visualization: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value (the concentration of the compound that inhibits 50% of plaque formation) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Visualization: Antiviral Experimental Workflow

antiviral_workflow cluster_prep Cell and Virus Preparation cluster_infection Infection and Treatment cluster_incubation_staining Incubation and Visualization cluster_analysis Data Analysis cell_seeding Seed Host Cells in Plates cell_incubation Incubate for 24h to form Monolayer cell_seeding->cell_incubation infection Infect Cell Monolayer with Virus cell_incubation->infection virus_prep Prepare Virus Inoculum adsorption Allow Virus Adsorption (1-2h) infection->adsorption treatment Add Compound-Containing Overlay adsorption->treatment compound_prep Prepare Serial Dilutions of Adamantane Diamines compound_prep->treatment incubation Incubate for 2-5 Days for Plaque Formation treatment->incubation fixation Fix Cells incubation->fixation staining Stain with Crystal Violet fixation->staining plaque_count Count Plaques staining->plaque_count ic50_calc Calculate IC50 Value plaque_count->ic50_calc

Plaque Reduction Assay Workflow

Antimicrobial Activity

Adamantane-based diamines have also been investigated for their antibacterial and antifungal properties. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these molecules with microbial cell membranes, leading to disruption and cell death.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected adamantane derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022[5]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05[5]
1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantaneCandida krusei32[6]
1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantaneCandida parapsilosis32[6]
Adamantane Derivative 9 Staphylococcus epidermidis ATCC 1222862.5[7]
Adamantane Derivative 5 Candida albicans ATCC 1023162.5[7]
Adamantane Derivatives 9, 14, 15, 19 Gram-positive bacteria62.5 - 1000[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Adamantane-based diamine compounds

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the adamantane-based diamine in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth. The final concentration in each well should be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Also, include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Anticancer Activity

The potential of adamantane derivatives as anticancer agents is an active area of research. Some compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. One of the proposed mechanisms involves the modulation of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected adamantane derivatives against different cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
AmantadineA375 (Melanoma)MTT Assay265.7 - 467.2[8]
AmantadineSK-MEL28 (Melanoma)MTT Assay265.7 - 467.2[8]
Adamantyl-isothiourea derivative 5 HepG2 (Hepatocellular Carcinoma)MTT Assay< 30[9]
Adamantyl-isothiourea derivative 6 HepG2 (Hepatocellular Carcinoma)MTT Assay< 30[9]
Adamantane-isothiourea derivative 1a HCT-116 (Colon Carcinoma)MTT AssayGood activity[10]
Adamantane-isothiourea derivative 2a HCT-116 (Colon Carcinoma)MTT AssayGood activity[10]
Adamantane-isothiourea derivative 3b HCT-116 (Colon Carcinoma)MTT AssayGood activity[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Adamantane-based diamine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the adamantane-based diamine compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: TLR4-MyD88-NF-κB Signaling Pathway in Cancer

TLR4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits MD2 MD-2 IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK complex TAK1->IKK_complex phosphorylates IkappaB IκB IKK_complex->IkappaB phosphorylates IkappaB->IkappaB IkappaB_NFkappaB IκB-NF-κB IkappaB->IkappaB_NFkappaB NFkappaB NF-κB NFkappaB->IkappaB_NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates IkappaB_NFkappaB->NFkappaB releases DNA DNA NFkappaB_n->DNA binds Gene_expression Gene Expression DNA->Gene_expression promotes Proinflammatory_Cytokines Pro-inflammatory Cytokines Gene_expression->Proinflammatory_Cytokines Proliferation Cell Proliferation Gene_expression->Proliferation Anti_apoptosis Anti-apoptosis Gene_expression->Anti_apoptosis

TLR4-MyD88-NF-κB Signaling Pathway

Neuroprotective Activity

Adamantane-based amines, such as memantine, are approved for the treatment of neurodegenerative diseases like Alzheimer's disease. Their primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[11] Overactivation of NMDA receptors leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death. Adamantane derivatives can block the NMDA receptor channel, thereby preventing this detrimental cascade.

Quantitative Neuroprotective Activity Data

The following table shows the inhibitory activity of some adamantane derivatives on NMDA receptors.

CompoundTargetAssayActivity MetricValueReference
AmantadineNMDA ReceptorWhole-cell patch clampIC5038.9 ± 4.2 µM (in 5 µM NMDA)[12]
MemantineNMDA ReceptorIn vitro studiesAntagonistPotent[11]
Adamantane derivative 1 NMDA Receptor ChannelCalcium Influx Assay% Inhibition @ 100 µM89.5%[13]
Adamantane derivative 2 NMDA Receptor ChannelCalcium Influx Assay% Inhibition @ 100 µM66.7%[13]
Adamantane derivative 5 NMDA Receptor ChannelCalcium Influx Assay% Inhibition @ 100 µM78.9%[13]
Adamantane derivative 10 NMDA Receptor ChannelCalcium Influx Assay% Inhibition @ 100 µM85.7%[13]
Experimental Protocol: Calcium Imaging Assay for NMDA Receptor Antagonism

This assay measures the ability of a compound to block the influx of calcium through NMDA receptors upon stimulation with agonists.

Materials:

  • Primary neuronal cultures or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • NMDA receptor agonists (NMDA and glycine)

  • Adamantane-based diamine compounds

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Cell Culture and Dye Loading: Culture the cells on glass coverslips or in clear-bottomed 96-well plates. Load the cells with a calcium-sensitive dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Baseline Fluorescence: Wash the cells to remove excess dye and place them on the stage of the fluorescence imaging setup. Record the baseline fluorescence for a few minutes.

  • Compound Application: Add the adamantane-based diamine compound to the cells and continue recording the fluorescence.

  • Agonist Stimulation: After a few minutes of incubation with the compound, stimulate the cells with a solution containing NMDA and glycine to activate the NMDA receptors.

  • Fluorescence Measurement: Continue to record the fluorescence for several minutes after agonist application. An increase in intracellular calcium will result in a change in the fluorescence intensity of the dye.

  • Data Analysis: The change in fluorescence intensity upon agonist stimulation is a measure of NMDA receptor activity. The inhibitory effect of the adamantane derivative is determined by comparing the fluorescence change in the presence of the compound to the change in its absence. The IC50 value can be calculated by testing a range of compound concentrations.

Visualization: NMDA Receptor Antagonism Workflow

nmda_antagonism_workflow cluster_prep Cell Preparation and Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cell_culture Culture Neurons or NMDA-expressing Cells dye_loading Load Cells with Calcium-sensitive Dye cell_culture->dye_loading baseline Record Baseline Fluorescence dye_loading->baseline compound_add Add Adamantane Diamine baseline->compound_add agonist_add Stimulate with NMDA/Glycine compound_add->agonist_add record_fluorescence Record Fluorescence Change agonist_add->record_fluorescence compare_fluorescence Compare Fluorescence Change with Control record_fluorescence->compare_fluorescence calculate_inhibition Calculate % Inhibition compare_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

NMDA Receptor Antagonism Assay Workflow

Synthesis of Adamantane-Based Diamines

Several synthetic routes have been developed for the preparation of adamantane-based diamines. A common approach involves the functionalization of the adamantane core followed by the introduction of amino groups.

General Synthesis of 1,3-Diaminoadamantane

A common method for the synthesis of 1,3-diaminoadamantane involves the hydrolysis of 1,3-diacetylamino adamantane.[14]

Procedure:

  • Acetylation: Adamantane can be reacted with an excess of acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 1,3-diacetylamino adamantane.

  • Hydrolysis: The resulting 1,3-diacetylamino adamantane is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the acetyl groups and yield 1,3-diaminoadamantane.[14]

Another reported one-pot method involves the reaction of adamantane with urea in the presence of trifluoroacetic acid and diphenyl ether as a solvent.[14]

Synthesis of N,N'-Disubstituted Adamantane-1,3-diamines

Further derivatization of the primary amino groups of 1,3-diaminoadamantane allows for the synthesis of a wide range of N,N'-disubstituted derivatives. This can be achieved through various standard organic reactions such as reductive amination with aldehydes or ketones, or acylation with acid chlorides or anhydrides followed by reduction of the resulting amides.

Visualization: General Synthesis Workflow

synthesis_workflow Adamantane Adamantane Diacetylamino_Adamantane 1,3-Diacetylamino Adamantane Adamantane->Diacetylamino_Adamantane Acetylation Diamino_Adamantane 1,3-Diaminoadamantane Diacetylamino_Adamantane->Diamino_Adamantane Hydrolysis Disubstituted_Diamino_Adamantane N,N'-Disubstituted 1,3-Diaminoadamantane Diamino_Adamantane->Disubstituted_Diamino_Adamantane Derivatization (e.g., Reductive Amination)

General Synthesis of Adamantane Diamines

This technical guide provides a comprehensive overview of the current state of research into the biological activities of adamantane-based diamines. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The unique structural features of the adamantane nucleus continue to make it a promising scaffold for the design of novel therapeutic agents with a wide range of potential applications.

References

An In-depth Technical Guide on the Lipophilicity and Rigidity of 1,3-Disubstituted Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and inherent lipophilicity make it a valuable component for modulating the physicochemical properties of drug candidates.[1][2] The 1,3-disubstitution pattern, in particular, offers a rigid and precise framework for orienting functional groups towards biological targets.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-disubstituted adamantane derivatives: lipophilicity and rigidity. It details the experimental and computational methodologies used to evaluate these characteristics, presents quantitative data for a range of derivatives, and explores the implications of these properties for drug design and development.

The Adamantane Scaffold in Drug Design

The adamantane moiety is a highly versatile building block in modern drug discovery.[4][5] Its cage-like structure provides a rigid, non-conjugated, and sterically demanding core that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][6] Key advantages conferred by the adamantyl group include:

  • Enhanced Lipophilicity: The hydrocarbon nature of adamantane increases the lipophilicity of a parent molecule, which can improve its ability to cross biological membranes and enhance its binding to hydrophobic pockets in target proteins.[2][7] The incorporation of an adamantyl group is estimated to increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[1][2]

  • Metabolic Stability: The rigid adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's stability and plasma half-life.[2][4]

  • Precise Vectorial Orientation: The defined geometry of the adamantane scaffold, particularly in 1,3-disubstituted derivatives, allows for the precise positioning of substituents to optimize interactions with biological targets.[2][3]

  • Improved ADMET Properties: The modulation of lipophilicity and metabolic stability often leads to more favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1]

Seven adamantane-based drugs are currently in clinical use for a range of diseases, including viral infections, type 2 diabetes, and neurodegenerative disorders, underscoring the therapeutic potential of this scaffold.[1]

Lipophilicity of 1,3-Disubstituted Adamantane Derivatives

Lipophilicity, commonly quantified by the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing solubility, permeability, and target affinity.[8][9]

Impact of the Adamantyl Core and Substituents

The adamantane core itself is highly lipophilic. The introduction of substituents at the 1 and 3 positions allows for the fine-tuning of the overall molecule's lipophilicity. The nature of these substituents—whether they are polar, non-polar, ionizable, or hydrogen-bond donors/acceptors—will modulate the final logP value. For instance, adding methyl groups at the 3 and 5 positions of an adamantyl-containing urea derivative was found to increase the lipophilicity coefficient.[10][11]

Quantitative Lipophilicity Data

The following table summarizes the calculated logP (cLogP) values for a series of 1,3-disubstituted ureas containing adamantane fragments. This data illustrates how modifications to the substituents can systematically alter lipophilicity.

Adamantane Core Substituent (R) Calculated logP Reference
(Adamantan-1-yl)(phenyl)methylPhenyl5.96[10]
(Adamantan-1-yl)(phenyl)methyl2-Fluorophenyl6.13[10]
(Adamantan-1-yl)(phenyl)methyl3-Fluorophenyl6.22[10]
(Adamantan-1-yl)(phenyl)methyl4-Fluorophenyl6.22[10]
(Adamantan-1-yl)(phenyl)methyl3-Chlorophenyl6.64[10]
(3,5-Dimethyladamantan-1-yl)(phenyl)methylPhenyl6.81[10]
(3,5-Dimethyladamantan-1-yl)(phenyl)methyl2-Fluorophenyl6.93[10]
(3,5-Dimethyladamantan-1-yl)(phenyl)methyl3-Fluorophenyl6.88[10]
(3,5-Dimethyladamantan-1-yl)(phenyl)methyl4-Fluorophenyl6.88[10]
(3,5-Dimethyladamantan-1-yl)(phenyl)methyl3-Chlorophenyl7.30[10]
1-(isocyanatomethyl)-3,5-dimethyladamantane based diureas(CH₂)₂ spacer5.30[11]
1-(isocyanatomethyl)-3,5-dimethyladamantane based diureas(CH₂)₁₀ spacer8.63[11]

Rigidity of 1,3-Disubstituted Adamantane Derivatives

The rigidity of the adamantane scaffold is one of its most defining and advantageous features in drug design.

Inherent Structural Rigidity

Adamantane's structure is a diamondoid, meaning its carbon atoms are arranged in the same way as in a diamond crystal lattice. This results in a highly rigid, strain-free molecule.[12] This rigidity minimizes the entropic penalty upon binding to a target, as there are fewer rotatable bonds and a more constrained conformational landscape compared to flexible aliphatic or aromatic systems.[5] This property makes adamantane an excellent scaffold for replacing more flexible groups like phenyl rings, helping to escape the "flatland" of traditional drug discovery.[1][2]

Conformational Implications of 1,3-Disubstitution

The 1 and 3 positions of the adamantane cage are bridgehead carbons. Placing substituents at these positions creates a fixed, linear-like orientation with a defined distance and angle between them. This predictable geometry is highly valuable for structure-activity relationship (SAR) studies, as it reduces conformational uncertainty and allows for a more precise probing of binding pockets.[2] For example, a study on two isomeric adamantane phenylalkylamines found that the 1-substituted derivative was very rigid, while the 2-substituted isomer appeared more flexible, as demonstrated by 2D NMR experiments and molecular dynamics simulations.[13] This highlights how the substitution pattern is critical to the overall molecular rigidity.

Experimental and Computational Protocols

Synthesis of 1,3-Disubstituted Adamantane Derivatives

A common strategy for synthesizing 1,3-disubstituted adamantanes involves the functionalization of a pre-existing adamantane core. For example, 1,3-adamantanediol can be synthesized from 1,3-dibromoadamantane via hydrolysis.[12] Another approach is the Koch-Haaf carbonylation of 1-adamantane carboxylic acid to produce 1,3-adamantane dicarboxylic acid, which can then be further modified.[14]

The following workflow illustrates a general synthetic pathway.

G cluster_synthesis General Synthesis of 1,3-Disubstituted Adamantanes A 1-Adamantane Carboxylic Acid B Koch-Haaf Carbonylation (H₂SO₄, HCOOH) A->B Step 1 C 1,3-Adamantane Dicarboxylic Acid B->C D Reduction (e.g., LiAlH₄) C->D Step 2 E 1,3-Adamantane Dimethanol D->E F Halogenation (e.g., HBr/ZnBr₂ or Apple-Lee Reaction) E->F Step 3 G 1,3-Dihalomethyl Adamantane F->G H Further Functionalization (e.g., Nucleophilic Substitution) G->H Step 4 I Target 1,3-Disubstituted Adamantane Derivative H->I

Caption: A generalized synthetic workflow for preparing 1,3-disubstituted adamantane derivatives.

Experimental Determination of Lipophilicity (logP)

The "shake-flask" method is the traditional and most widely recognized method for the experimental determination of logP.[9]

Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation:

    • Prepare a phosphate buffer solution (e.g., pH 7.4) to represent the aqueous phase.

    • Saturate the buffer with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.

    • Similarly, saturate n-octanol with the buffer solution. This pre-saturation is crucial to ensure thermodynamic equilibrium during the experiment.[15]

  • Sample Preparation:

    • Accurately weigh the adamantane derivative and dissolve it in the pre-saturated n-octanol or buffer to create a stock solution of known concentration. The initial solvent should be the one in which the compound is more soluble.

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., a 1:1 volume ratio).

    • Add a small, known amount of the stock solution.

    • Seal the container and shake it vigorously for a set period (e.g., 30 minutes) to facilitate the partitioning of the compound between the two phases.

    • Allow the container to stand undisturbed for a sufficient time (e.g., 24 hours) for the two phases to completely separate. Centrifugation can be used to accelerate this separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol layer and the aqueous layer.

    • Determine the concentration of the adamantane derivative in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[15]

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • Calculate logP by taking the base-10 logarithm of P: logP = log₁₀(P)[9]

The following diagram outlines this experimental workflow.

G cluster_workflow Experimental Workflow for logP Determination (Shake-Flask Method) start Start prep 1. Prepare & Pre-saturate n-Octanol and Aqueous Buffer start->prep dissolve 2. Dissolve Compound in one phase prep->dissolve mix 3. Mix Phases & Shake to reach equilibrium dissolve->mix separate 4. Separate Phases (Allow to stand or centrifuge) mix->separate analyze 5. Measure Concentration in each phase (e.g., HPLC) separate->analyze calc 6. Calculate P and logP analyze->calc end_node End calc->end_node

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Computational Determination of Lipophilicity and Rigidity

Computational methods are invaluable for predicting properties before synthesis, guiding the design of new derivatives.

  • logP Calculation: Numerous algorithms exist to calculate logP (often denoted as cLogP). These methods can be broadly categorized as:

    • Atom-based: Summing the contributions of individual atoms (e.g., AlogP).[16]

    • Fragment-based: Summing the contributions of predefined molecular fragments and applying correction factors for intramolecular interactions (e.g., ClogP).[16][17]

    • Whole Molecule/Property-based: Using topological descriptors or other calculated molecular properties to predict logP through quantitative structure-property relationship (QSPR) models.[16][18]

  • Rigidity Analysis: Molecular rigidity is less straightforward to quantify with a single parameter. Computational approaches include:

    • Rotatable Bond Count: A simple but effective measure. The adamantane core itself has zero rotatable bonds. Rigidity is assessed by the number of rotatable bonds in the substituents.

    • Conformational Analysis: Performing a systematic search of the conformational space to identify low-energy conformers. For rigid molecules like 1,3-disubstituted adamantanes, this search will yield a very limited number of distinct, stable conformations.

    • Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule over time to analyze the flexibility of its bonds, angles, and dihedrals. Root-mean-square fluctuation (RMSF) of atomic positions can be used to quantify the flexibility of different parts of the molecule.

Implications for Drug Development

The interplay between lipophilicity and rigidity in 1,3-disubstituted adamantane derivatives has profound effects on their potential as therapeutic agents.

G cluster_implications Logical Relationships in Adamantane-Based Drug Design Core 1,3-Disubstituted Adamantane Core Lipo High Lipophilicity Core->Lipo Rigid High Rigidity Core->Rigid Perm Increased Membrane Permeability Lipo->Perm Bind Enhanced Binding to Hydrophobic Pockets Lipo->Bind Rigid->Bind (Reduced Entropic Penalty) MetStab Increased Metabolic Stability Rigid->MetStab SAR Clearer Structure-Activity Relationships (SAR) Rigid->SAR ADME Improved ADME Profile Perm->ADME Potency Improved Potency & Selectivity Bind->Potency MetStab->ADME SAR->Potency

Caption: Relationship between adamantane properties and drug development outcomes.

  • Balancing Lipophilicity: While the adamantane core provides a significant lipophilic contribution, excessive lipophilicity (e.g., logP > 5) can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity.[13] Therefore, the substituents at the 1 and 3 positions must be chosen carefully to balance the overall lipophilicity and achieve an optimal ADME profile.

  • Leveraging Rigidity for Selectivity: The rigid framework allows for the precise placement of pharmacophoric features. This can lead to highly selective interactions with a specific biological target over others, reducing off-target effects and improving the therapeutic index.

  • Quantitative Structure-Activity Relationship (QSAR): The constrained nature of these derivatives makes them ideal candidates for QSAR studies.[8][19] With conformational flexibility minimized, the correlation between physicochemical descriptors (like cLogP and substituent molar volume) and biological activity becomes more direct and interpretable, accelerating the optimization of lead compounds.[20][21]

Conclusion

1,3-Disubstituted adamantane derivatives represent a powerful class of molecules in drug discovery. Their defining characteristics—a highly lipophilic and exceptionally rigid core—provide medicinal chemists with a robust scaffold to enhance metabolic stability, improve membrane permeability, and precisely control the spatial orientation of functional groups. A thorough understanding and strategic manipulation of lipophilicity and rigidity, guided by the experimental and computational protocols detailed in this guide, are essential for harnessing the full therapeutic potential of this unique chemical architecture. The continued exploration of these derivatives is poised to yield novel drug candidates with superior efficacy and safety profiles.

References

Uncharted Territory: The Elusive Derivatives of 2,2'-(Adamantane-1,3-diyl)diethanamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of scientific and patent literature reveals a significant finding for researchers, scientists, and drug development professionals: specific derivatives of the 2,2'-(Adamantane-1,3-diyl)diethanamine core structure are not described. While the adamantane scaffold is a cornerstone in medicinal chemistry, leading to a vast array of derivatives with diverse biological activities, the specific diethanamine substitution pattern at the 1 and 3 positions of the adamantane cage appears to be an unexplored chemical space.

This technical guide addresses this knowledge gap by providing an in-depth overview of the closely related and well-documented field of 1,3-disubstituted adamantane derivatives. This information serves as a foundational resource for researchers interested in the potential of this scaffold and offers insights into the synthetic strategies and biological activities of analogous compounds.

Synthetic Strategies for 1,3-Disubstituted Adamantanes

The functionalization of the adamantane core at the 1 and 3 bridgehead positions is a well-established area of organic synthesis. The high symmetry and stability of the adamantane cage allow for selective reactions to introduce a variety of functional groups.

One of the most common starting materials for the synthesis of 1,3-disubstituted adamantanes is adamantane-1,3-dicarboxylic acid . This precursor can be subjected to various transformations to yield a range of derivatives. Another key intermediate is adamantane-1,3-diamine , which serves as a versatile building block for the introduction of nitrogen-containing functionalities.[1]

A general synthetic pathway to access 1,3-diaminoadamantane and its derivatives often involves a one-pot method combining an oxidation stage and a Ritter reaction on adamantane series hydrocarbons or adamantan-1-ylacetic acids. Subsequent hydrolysis of the resulting 1,3-diacetylamino derivatives in an acidic medium yields the desired scaffold diamines and diamino acids.

The following diagram illustrates a generalized synthetic scheme for the preparation of 1,3-disubstituted adamantane derivatives.

Synthesis_of_1_3_Disubstituted_Adamantanes Adamantane Adamantane Adamantane_1_3_dicarboxylic_acid Adamantane-1,3-dicarboxylic acid Adamantane->Adamantane_1_3_dicarboxylic_acid Oxidation Diacetylamino_derivative 1,3-Diacetylamino adamantane Adamantane->Diacetylamino_derivative One-pot Oxidation/Ritter Reaction Functionalized_Derivatives 1,3-Disubstituted Adamantane Derivatives Adamantane_1_3_dicarboxylic_acid->Functionalized_Derivatives Further Functionalization Adamantane_1_3_diamine Adamantane-1,3-diamine Adamantane_1_3_diamine->Functionalized_Derivatives Derivatization Diacetylamino_derivative->Adamantane_1_3_diamine Hydrolysis

Caption: Generalized synthetic routes to 1,3-disubstituted adamantane derivatives.

Known Biological Activities of 1,3-Disubstituted Adamantane Analogs

While specific data for this compound derivatives is unavailable, the broader class of 1,3-disubstituted adamantanes has been investigated for a range of pharmacological effects. These compounds have shown potential as antiviral, antibacterial, and central nervous system (CNS) active agents. The rigid adamantane core is known to influence the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2][3]

The introduction of different substituents at the 1 and 3 positions allows for the fine-tuning of the molecule's properties and biological activity. For instance, the incorporation of amino groups is a common strategy in the design of antiviral agents.

Table 1: Summary of Biological Activities of Selected 1,3-Disubstituted Adamantane Derivatives

Compound ClassSubstituents at C1 and C3Reported Biological ActivityReference
DiaminoadamantanesAmino groupsBuilding block for pharmacologically active compounds[1]
DiacetylaminoadamantanesAcetylamino groupsPrecursors to diaminoadamantanes
Adamantane dicarboxylic acidsCarboxylic acid groupsSynthetic intermediates

Note: This table is illustrative and highlights general classes of compounds due to the lack of specific quantitative data for a broad range of 1,3-disubstituted derivatives in the provided search results.

Experimental Protocols: A General Overview

Detailed experimental protocols for the synthesis of the specific target molecule are not available. However, the literature on adamantane chemistry provides general methodologies that can be adapted for the synthesis of 1,3-disubstituted derivatives.

General Procedure for the Synthesis of 1,3-Diacetylaminoadamantanes:

A typical procedure involves the reaction of an adamantane hydrocarbon with a mixture of nitric acid and sulfuric acid, followed by the addition of an acetylating agent. The reaction mixture is carefully controlled for temperature and reaction time. The product is then isolated by pouring the mixture onto ice, followed by filtration and purification.

General Procedure for the Hydrolysis of 1,3-Diacetylaminoadamantanes:

The diacetylamino derivative is typically refluxed in an acidic solution, such as hydrochloric acid. After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the diaminoadamantane product. The product is then collected by filtration, washed, and dried.

Signaling Pathways and Logical Relationships

Due to the absence of biological data for derivatives of this compound, no specific signaling pathways can be described. The biological activity of other adamantane derivatives, such as the antiviral amantadine, is known to involve the M2 proton channel of the influenza A virus. However, it is purely speculative to assume a similar mechanism for the target compounds of this guide.

The logical relationship for the development of new drugs based on the 1,3-disubstituted adamantane scaffold would follow a standard drug discovery workflow.

Drug_Discovery_Workflow A Synthesis of 1,3-Disubstituted Adamantane Library B In vitro Biological Screening (e.g., antiviral, antibacterial assays) A->B C Identification of Hit Compounds B->C D Structure-Activity Relationship (SAR) Studies and Lead Optimization C->D D->A Iterative Synthesis E In vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

Caption: A typical workflow for the discovery of new drugs based on a core scaffold.

Conclusion and Future Directions

The core structure of this compound represents a novel and unexplored area within adamantane chemistry. While no known derivatives are currently reported in the scientific literature, the foundational knowledge of synthesizing and functionalizing the adamantane core at the 1 and 3 positions provides a clear roadmap for future research.

Scientists and drug development professionals are encouraged to explore the synthesis of this novel scaffold and its derivatives. The established biological activities of other 1,3-disubstituted adamantanes suggest that this new class of compounds could hold significant potential for the discovery of new therapeutic agents. Future work should focus on the synthesis of a library of these compounds, followed by comprehensive biological screening to elucidate their pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of Adamantane Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for adamantane diamines, a class of compounds with a rigid, diamondoid structure that finds application in materials science and drug development. Due to their chemical nature, specifically the presence of amine functionalities, these compounds require careful handling to mitigate potential health and safety risks. This document summarizes known hazards, outlines safe handling procedures, and provides an overview of standard toxicological evaluation methods.

Hazard Identification and Classification

Adamantane diamines are classified as hazardous substances. The primary hazards are associated with their corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for 1,3-diaminoadamantane:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1]

These classifications indicate that adamantane diamines can cause irreversible damage upon contact with skin and eyes.

Toxicological Data

Table 1: Summary of Hazard Information for 1,3-Diaminoadamantane

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation1Causes serious eye damage.[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to the corrosive nature of adamantane diamines, stringent safety precautions are mandatory to prevent exposure.

Engineering Controls
  • Ventilation: Work with adamantane diamines should be conducted in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation of any dusts or aerosols.

  • Safety Showers and Eyewash Stations: A readily accessible and functioning safety shower and eyewash station are critical in any laboratory where adamantane diamines are handled.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling adamantane diamines.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecification
Eyes/Face Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Check for breakthrough times and ensure gloves are compatible with the specific adamantane diamine and any solvents being used.[4]
Lab coatA flame-retardant lab coat that fully covers the arms should be worn.
Closed-toe shoesLeather or other chemical-resistant, closed-toe shoes are required.
Respiratory RespiratorIf there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Hygiene Practices
  • Avoid all personal contact, including inhalation.

  • Do not eat, drink, or smoke in areas where adamantane diamines are handled.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for Adamantane Diamine Exposure

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Seek immediate medical attention.[2]
Accidental Release Measures
  • Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a designated, labeled container for disposal. The area should then be cleaned with a suitable solvent.

  • Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust, such as a HEPA-filtered vacuum. Place the collected material in a suitable container for disposal.

Storage and Disposal

  • Storage: Store adamantane diamines in a tightly closed, labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Disposal: Dispose of waste adamantane diamines and contaminated materials in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.

Experimental Protocols for Safety Assessment

While specific toxicological studies on adamantane diamines are not widely published, the following are examples of standard protocols that would be used to assess the safety of such a chemical.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the acute oral toxicity of a substance.

  • Animal Model: Typically, female rats are used.

  • Procedure: A single dose of the substance is administered orally to a group of animals. The animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Animal Model: Albino rabbits are typically used.

  • Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal's back. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Animal Model: Albino rabbits are typically used.

  • Procedure: A single dose of the substance is applied to one eye of the animal. The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals.

  • Endpoint: The substance is classified based on the severity and reversibility of the eye lesions.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to adamantane diamines.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Fume Hood & Emergency Equipment SelectPPE->PrepareWorkArea WeighCompound Weigh Adamantane Diamine PrepareWorkArea->WeighCompound PerformExperiment Perform Experiment WeighCompound->PerformExperiment Decontaminate Decontaminate Glassware & Surfaces PerformExperiment->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove & Dispose of PPE DisposeWaste->RemovePPE

Caption: A logical workflow for the safe handling of adamantane diamines.

EmergencyResponseWorkflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_followup Follow-up Exposure Exposure Occurs Evacuate Evacuate Immediate Area Exposure->Evacuate Alert Alert Supervisor & Emergency Services Evacuate->Alert FirstAid Administer First Aid Alert->FirstAid Medical Seek Professional Medical Attention FirstAid->Medical Report Complete Incident Report Medical->Report

References

Introduction to adamantane as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Advantage in Medicinal Chemistry

Adamantane, a tricyclic alkane with a unique diamondoid structure, has emerged as a powerful and versatile building block in modern medicinal chemistry. Its rigid, lipophilic, and three-dimensional cage-like framework offers a distinct set of physicochemical properties that medicinal chemists can strategically leverage to overcome challenges in drug design and development. The incorporation of the adamantane moiety into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy, safety, and patient compliance.[1][2] This technical guide provides a comprehensive overview of adamantane's core attributes, synthetic accessibility, and its successful application in the design of a diverse range of therapeutic agents.

The unique properties of adamantane, such as its high symmetry, rigidity, and lipophilicity, have garnered significant attention from the scientific community.[1] First isolated from petroleum in 1933, its practical application in pharmaceuticals began with the discovery of the antiviral properties of amantadine in the 1960s.[1] This initial success paved the way for the exploration of adamantane as a privileged scaffold in drug discovery, leading to the development of drugs for a wide array of diseases, including neurodegenerative disorders, diabetes, and viral infections.[2]

Physicochemical Properties and Their Implications in Drug Design

The adamantane cage imparts several desirable characteristics to a molecule, making it an attractive component for drug design.

  • Lipophilicity: The hydrocarbon nature of adamantane significantly increases the lipophilicity of a parent molecule. This property can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, which is particularly advantageous for central nervous system (CNS) targets.

  • Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the rigid adamantane scaffold provides a well-defined three-dimensional structure. This allows for precise positioning of functional groups to optimize interactions with biological targets, leading to improved potency and selectivity.

  • Metabolic Stability: The cage-like structure of adamantane is resistant to metabolic degradation. Incorporating this moiety can protect adjacent functional groups from enzymatic cleavage, thereby increasing the metabolic stability and half-life of a drug.

  • Pharmacophore and Bioisostere: The bulky adamantane group can serve as a hydrophobic anchor, fitting into specific pockets of target proteins. It is also often used as a bioisostere for phenyl groups or other bulky substituents to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Adamantane in Action: Key Therapeutic Areas and Approved Drugs

The versatility of the adamantane scaffold is evident in the number of approved drugs that incorporate this unique chemical entity. These drugs span a range of therapeutic areas, demonstrating the broad applicability of adamantane in medicinal chemistry.

Antiviral Agents: Targeting the M2 Proton Channel

Amantadine and its α-methyl derivative, Rimantadine, are iconic examples of adamantane-based drugs. They were among the first antiviral drugs developed for the treatment and prophylaxis of Influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[3][4] The adamantane cage of these drugs physically obstructs the channel, preventing the influx of protons required for viral uncoating.

dot

Caption: Mechanism of M2 Proton Channel Inhibition by Adamantane Derivatives.

Neurological Disorders: Modulating NMDA Receptors

Memantine, another prominent adamantane-containing drug, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease.[1] The adamantane moiety of memantine plays a crucial role in its mechanism of action by blocking the NMDA receptor channel when it is excessively open, thereby preventing excitotoxicity without interfering with normal synaptic transmission.

dot

Caption: Memantine's Modulation of the NMDA Receptor.

Antidiabetic Agents: Inhibiting DPP-4

More recently, the adamantane scaffold has been incorporated into a new class of oral antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin and Saxagliptin are two such examples. The adamantyl group in these molecules occupies a key hydrophobic pocket in the DPP-4 enzyme, contributing to their high potency and selectivity. By inhibiting DPP-4, these drugs increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

dot

Caption: Mechanism of DPP-4 Inhibition by Adamantane-Containing Drugs.

Quantitative Data Summary

The following tables summarize key quantitative data for representative adamantane-containing drugs, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Biological Activity of Adamantane-Containing Drugs

DrugTargetAssayIC50 / KiReference
AmantadineInfluenza A M2 Proton ChannelTwo-Electrode Voltage Clamp (TEVC) in Xenopus oocytes15.76 ± 1.24 µM (IC50)[4]
RimantadineInfluenza A M2 Proton ChannelPlaque Reduction Assay~1 µM (EC50)[3]
MemantineNMDA ReceptorRadioligand Binding Assay ([3H]MK-801)~1 µM (Ki)[5]
VildagliptinDipeptidyl Peptidase-4 (DPP-4)In vitro enzymatic assay22 ± 4 nM (IC50)[6]
SaxagliptinDipeptidyl Peptidase-4 (DPP-4)In vitro enzymatic assay~50 nM (IC50)[7]

Table 2: Pharmacokinetic Parameters of Adamantane-Containing Drugs

DrugCmax (ng/mL)Tmax (hr)Half-life (t1/2, hr)ClearanceReference
Amantadine650 ± 220 (single 200mg dose)~410-25Primarily renal[3]
Rimantadine74 ± 22 (single 100mg dose)6 ± 125.4 ± 6.3Extensively metabolized
Memantine6.20 ± 0.75 (single 5mg dose)5.70 ± 1.6466.86 ± 11.75Primarily renal

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.

Synthesis of 1-Adamantylamine (Amantadine)

The synthesis of 1-adamantylamine is a foundational procedure for accessing a wide range of adamantane derivatives. A common and efficient method is the Ritter reaction, followed by hydrolysis.

dot

Caption: Synthetic Pathway to 1-Adamantylamine.

Step 1: Synthesis of N-(1-adamantyl)formamide [8]

  • To a stirred solution of formamide (122 mL, 2.7 mol), add 1-bromoadamantane (66.0 g, 0.3 mol) at 75 °C.

  • Slowly add concentrated sulfuric acid (96%, 90 mL, 1.65 mol) dropwise to the mixture.

  • Heat the reaction mixture to 85 °C and maintain for 5.5 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (350 mL).

  • Stir the mixture at 0–5 °C for 1 hour to precipitate the product.

  • Filter the white solid, wash with cold water, and recrystallize from a methanol-water mixture to afford N-(1-adamantyl)formamide.

Step 2: Hydrolysis to 1-Adamantylamine Hydrochloride [8]

  • To a mixture of N-(1-adamantyl)formamide (53.79 g, 0.3 mol) and a 19.46% aqueous solution of hydrochloric acid (180 mL, 1.05 mol), stir at room temperature for 10 minutes.

  • Heat the mixture to reflux for 1 hour, monitoring the reaction by TLC.

  • After completion, extract the reaction mixture with dichloromethane (100 mL).

  • The aqueous layer contains the 1-adamantylamine hydrochloride.

M2 Proton Channel Inhibition Assay (Two-Electrode Voltage Clamp)

This electrophysiological assay is a standard method for evaluating the inhibitory activity of compounds against the M2 proton channel.[4][9]

  • Oocyte Preparation: Surgically remove oocytes from Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the M2 protein of Influenza A virus.

  • Incubation: Incubate the injected oocytes for 2-4 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard buffer solution (pH 7.5).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

    • Activate the M2 channel by switching to a low pH buffer (e.g., pH 5.5).

    • Record the resulting inward current.

  • Inhibitor Application:

    • Apply the test compound at various concentrations to the perfusion solution.

    • Measure the reduction in the pH-activated current in the presence of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

NMDA Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of compounds for the NMDA receptor.[10][11]

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat forebrain tissue.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Reaction:

    • In a reaction tube, combine the membrane preparation, the radioligand (e.g., [3H]MK-801), and the test compound at various concentrations.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

DPP-4 Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of the DPP-4 enzyme.[12][13][14]

  • Reagents: Prepare DPP-4 enzyme solution, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution (e.g., Tris-HCl, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the DPP-4 enzyme solution.

    • Add the test compound at various concentrations.

    • For the positive control, add a known DPP-4 inhibitor (e.g., Sitagliptin).

    • For the negative control (100% activity), add the vehicle (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Adamantane has firmly established its place as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of successful drugs across multiple therapeutic areas. The examples of amantadine, memantine, vildagliptin, and saxagliptin highlight the diverse ways in which the adamantane scaffold can be utilized to create effective and safe medicines.

The future of adamantane in drug discovery remains bright. As our understanding of disease biology deepens, the rational design of new adamantane-containing molecules targeting novel biological pathways will continue to be a fruitful area of research. The development of more efficient and versatile synthetic methodologies for the functionalization of the adamantane core will further expand its utility. With its proven track record and ongoing potential, adamantane is poised to remain a key component in the medicinal chemist's toolbox for the foreseeable future.

References

Methodological & Application

Synthesis Protocol for 2,2'-(Adamantane-1,3-diyl)diethanamine: A Versatile Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive, four-step protocol for the synthesis of 2,2'-(Adamantane-1,3-diyl)diethanamine, a C2-extended diamine derivative of the rigid adamantane scaffold. Adamantane-based compounds are of significant interest to researchers in drug development and materials science due to their unique properties, including high lipophilicity, thermal stability, and a rigid three-dimensional structure.[1][2] The incorporation of the adamantane moiety can enhance the pharmacological profiles of active pharmaceutical ingredients (APIs) by improving their metabolic stability and binding affinity.[2][3] This protocol outlines a reproducible pathway starting from the commercially available adamantane-1,3-dicarboxylic acid, proceeding through diol, dihalide, and dinitrile intermediates. Detailed experimental procedures, quantitative data, and safety precautions are provided to guide researchers in the successful synthesis of this valuable chemical building block.

Introduction

Adamantane and its derivatives have found broad applications in medicinal chemistry, serving as the core structure for drugs treating neurodegenerative diseases, viral infections, and diabetes.[4][5] The rigid adamantane cage acts as a robust, lipophilic anchor that can orient functional groups in specific spatial arrangements, making it an attractive scaffold for drug design.[6][7] Diaminoadamantanes, in particular, are versatile intermediates for creating novel therapeutics and high-performance polymers.[1][2] The target compound, this compound, extends the amino functionalities by an ethylene spacer from the adamantane core, providing greater conformational flexibility for interaction with biological targets or for integration into polymer chains. This protocol details a reliable synthetic route to obtain this compound with high purity.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a four-step sequence starting from adamantane-1,3-dicarboxylic acid. The workflow is designed to utilize standard laboratory reagents and techniques, ensuring its accessibility to a broad range of chemistry laboratories.

SynthesisWorkflow Start Adamantane-1,3-dicarboxylic Acid Step1 Step 1: Reduction to Diol Start->Step1 Intermediate1 1,3-Bis(hydroxymethyl)adamantane Step1->Intermediate1 Step2 Step 2: Dihalogenation Intermediate1->Step2 Intermediate2 1,3-Bis(bromomethyl)adamantane Step2->Intermediate2 Step3 Step 3: Cyanation Intermediate2->Step3 Intermediate3 Adamantane-1,3-diacetonitrile Step3->Intermediate3 Step4 Step 4: Reduction to Diamine Intermediate3->Step4 End This compound Step4->End

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Lithium aluminum hydride (LiAlH₄) is highly reactive with water and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 1,3-Bis(hydroxymethyl)adamantane

This step involves the reduction of the dicarboxylic acid to the corresponding diol using a strong reducing agent.

  • Reagents and Materials:

    • Adamantane-1,3-dicarboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • Under an inert atmosphere, suspend LiAlH₄ (5.0 eq) in anhydrous THF in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve adamantane-1,3-dicarboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 18 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene) to afford pure 1,3-bis(hydroxymethyl)adamantane as a white solid.

Step 2: Synthesis of 1,3-Bis(bromomethyl)adamantane

This step converts the diol to a more reactive dihalide, which is suitable for nucleophilic substitution.

  • Reagents and Materials:

    • 1,3-Bis(hydroxymethyl)adamantane

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1,3-bis(hydroxymethyl)adamantane (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (2.2 eq) dropwise to the stirred solution.

    • After addition, allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

    • Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield 1,3-bis(bromomethyl)adamantane.

Step 3: Synthesis of Adamantane-1,3-diacetonitrile

This step involves a nucleophilic substitution to introduce the nitrile groups, which are precursors to the primary amine functionalities.

  • Reagents and Materials:

    • 1,3-Bis(bromomethyl)adamantane

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • Dissolve 1,3-bis(bromomethyl)adamantane (1.0 eq) in DMSO in a round-bottom flask.

    • Add sodium cyanide (2.5 eq) to the solution and heat the mixture to 90 °C.

    • Maintain the temperature and stir vigorously for 24 hours.

    • After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

    • The resulting crude adamantane-1,3-diacetonitrile can be purified by recrystallization.

Step 4: Synthesis of this compound

The final step is the reduction of the dinitrile to the target primary diamine. Catalytic hydrogenation is the preferred method for this transformation.

  • Reagents and Materials:

    • Adamantane-1,3-diacetonitrile

    • Raney Nickel (50% slurry in water)

    • Ethanol or Methanol

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas (H₂)

    • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • In a high-pressure autoclave, place a solution of adamantane-1,3-diacetonitrile (1.0 eq) in ethanol.

    • Carefully add Raney Nickel catalyst (approx. 10-20% by weight of the nitrile). The solvent can be saturated with ammonia to improve selectivity for the primary amine.[8]

    • Seal the autoclave, purge several times with nitrogen, and then with hydrogen gas.

    • Pressurize the vessel with hydrogen to 500-1000 psi.

    • Heat the mixture to 80-120 °C and stir vigorously.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the catalyst from the reaction mixture through a pad of Celite.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data Summary

The following table summarizes the expected molecular weights and typical yields for each step of the synthesis. Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductM.W. ( g/mol )Typical Yield (%)
1Adamantane-1,3-dicarboxylic acid1,3-Bis(hydroxymethyl)adamantane196.2885-95
21,3-Bis(hydroxymethyl)adamantane1,3-Bis(bromomethyl)adamantane322.0870-85
31,3-Bis(bromomethyl)adamantaneAdamantane-1,3-diacetonitrile214.3075-90
4Adamantane-1,3-diacetonitrileThis compound222.3880-95

Application Notes

Potential Signaling Pathways and Drug Targets

Adamantane diamine derivatives are known to interact with several biological targets. While the specific pathways for this compound are not extensively characterized, related compounds suggest potential interactions with:

  • Ion Channels: Adamantane amines like amantadine and memantine are known to be N-methyl-D-aspartate (NMDA) receptor antagonists and blockers of the M2 proton channel of the influenza A virus. The diamine structure could be explored for bivalent interactions with channel proteins.

  • Enzyme Inhibition: The rigid scaffold can be functionalized to target the active sites of enzymes such as soluble epoxide hydrolases or hydroxysteroid dehydrogenases.[1]

  • G-Protein Coupled Receptors (GPCRs): The lipophilic adamantane core can serve as an anchor to improve the binding of ligands to GPCRs involved in various signaling cascades.

The logical relationship for its application in drug design is illustrated below.

DrugDesign cluster_apps Potential Applications cluster_drug Drug Discovery Pathways Target This compound Scaffold Rigid, Lipophilic Scaffold Target->Scaffold Diamine Bifunctional Diamine Target->Diamine DrugDiscovery Drug Discovery Scaffold->DrugDiscovery Diamine->DrugDiscovery Materials Materials Science Diamine->Materials Polymer Precursor Antiviral Antiviral Agents (e.g., Ion Channel Blockers) DrugDiscovery->Antiviral Neuro Neuroprotective Agents (e.g., NMDA Antagonists) DrugDiscovery->Neuro Anticancer Anticancer Agents DrugDiscovery->Anticancer

References

Application Notes and Protocols: Reductive Amination of 2,2'-(adamantane-1,3-diyl)diacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel diamine derivatives of adamantane via reductive amination of 2,2'-(adamantane-1,3-diyl)diacetaldehyde. The unique, rigid, and lipophilic structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry and materials science.[1][2] The synthesis of diamines from this scaffold opens avenues for developing new pharmaceuticals, polymers, and molecular probes.

The following protocols are based on established principles of organic synthesis, as direct literature for this specific transformation is not available. The first protocol details a plausible synthesis of the precursor, 2,2'-(adamantane-1,3-diyl)diacetaldehyde, from the corresponding diacetic acid. The second protocol describes the subsequent double reductive amination.

Part 1: Synthesis of 2,2'-(adamantane-1,3-diyl)diacetaldehyde

The synthesis of the target dialdehyde is proposed as a two-step process starting from the commercially available 2,2'-(adamantane-1,3-diyl)diacetic acid. This involves an initial esterification followed by a selective reduction of the ester to the aldehyde.

Protocol 1.1: Fischer Esterification of 2,2'-(adamantane-1,3-diyl)diacetic acid

Objective: To convert the diacid into its corresponding diethyl ester to facilitate a controlled reduction to the dialdehyde.

Materials and Equipment:

  • 2,2'-(adamantane-1,3-diyl)diacetic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add 2,2'-(adamantane-1,3-diyl)diacetic acid (1.0 eq).

  • Add absolute ethanol (10 volumes) and stir to suspend the diacid.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise as a catalyst.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the diethyl ester.

Protocol 1.2: Reduction of Diethyl 2,2'-(adamantane-1,3-diyl)diacetate to 2,2'-(adamantane-1,3-diyl)diacetaldehyde

Objective: To selectively reduce the diester to the dialdehyde using Diisobutylaluminium hydride (DIBAL-H). This reagent is known for the partial reduction of esters to aldehydes.[2][3]

Materials and Equipment:

  • Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried, three-neck flask with a thermometer, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Dissolve the diester (1.0 eq) in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H solution (2.2 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to 0 °C and then add 1 M HCl. Stir vigorously until two clear layers form.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dialdehyde should be used immediately in the next step due to potential instability.

Part 2: Reductive Amination Protocol

This one-pot protocol describes the reaction of 2,2'-(adamantane-1,3-diyl)diacetaldehyde with a primary amine, followed by in-situ reduction of the formed di-imine intermediate to the corresponding diamine.[4][5] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for imines over aldehydes.[6]

Protocol 2.1: Synthesis of N,N'-(ethane-1,2-diyl)bis(2-(adamantane-1,3-diyl)ethan-1-amine) derivatives

Objective: To synthesize a novel bis-secondary amine through the double reductive amination of the adamantane dialdehyde with a model primary amine (e.g., benzylamine).

Materials and Equipment:

  • Crude 2,2'-(adamantane-1,3-diyl)diacetaldehyde

  • Primary amine (e.g., benzylamine, 2.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-flushed round-bottom flask, dissolve the crude 2,2'-(adamantane-1,3-diyl)diacetaldehyde (1.0 eq) in anhydrous DCE.

  • Add the primary amine (2.1 eq) and a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the di-imine intermediate.

  • Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

  • Stir for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure diamine.

Data Presentation

The following tables summarize the stoichiometry and expected outcomes for the synthesis.

Table 1: Reagent Stoichiometry for Synthesis of 2,2'-(adamantane-1,3-diyl)diacetaldehyde

StepReagentMolar Eq.Role
1.1 Esterification 2,2'-(adamantane-1,3-diyl)diacetic acid1.0Starting Material
Absolute EthanolExcessReagent/Solvent
Sulfuric Acid0.1Catalyst
1.2 Reduction Diethyl 2,2'-(adamantane-1,3-diyl)diacetate1.0Substrate
DIBAL-H2.2Reducing Agent
Anhydrous Dichloromethane-Solvent

Table 2: Reagent Stoichiometry for Reductive Amination

ReagentMolar Eq.Role
2,2'-(adamantane-1,3-diyl)diacetaldehyde1.0Substrate
Primary Amine (e.g., Benzylamine)2.1Nucleophile
Sodium Triacetoxyborohydride2.5Reducing Agent
Acetic Acid0.1Catalyst
1,2-Dichloroethane-Solvent

Table 3: Hypothetical Yield and Purity of Final Diamine Product

ParameterValueMethod of Analysis
Yield 65-75% (over 2 steps)Gravimetric
Purity >98%HPLC, ¹H NMR
Appearance Off-white solidVisual

Visualizations

The following diagrams illustrate the overall workflow and the reductive amination mechanism.

G cluster_0 Dialdehyde Synthesis cluster_1 Reductive Amination Diacid 2,2'-(Adamantane-1,3-diyl)diacetic Acid Diester Diethyl Ester Intermediate Diacid->Diester EtOH, H+ Amine Primary Amine (R-NH2) Dialdehyde 2,2'-(Adamantane-1,3-diyl)diacetaldehyde Diester->Dialdehyde DIBAL-H, -78°C Diimine Di-imine Intermediate Dialdehyde->Diimine + 2 R-NH2 - 2 H2O Amine->Diimine Diamine Final Diamine Product Diimine->Diamine NaBH(OAc)3

Caption: Synthetic workflow for the preparation of adamantane-based diamines.

G Aldehyde Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion Intermediate [R'-CH=N+HR] Hemiaminal->Imine Dehydration (-H2O) Product Amine Product (R'-CH2-NHR) Imine->Product Hydride Reduction (from NaBH(OAc)3)

Caption: Mechanism of a single reductive amination step.

References

Application Notes and Protocols for 2,2'-(Adamantane-1,3-diyl)diethanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid and lipophilic hydrocarbon cage, has been extensively incorporated into various molecular scaffolds to enhance their pharmacological and material properties. In coordination chemistry, adamantane-based ligands offer the potential to create metal complexes with unique steric and electronic characteristics, leading to novel applications in catalysis, materials science, and drug development. This document provides detailed application notes and experimental protocols for the use of 2,2'-(Adamantane-1,3-diyl)diethanamine as a chelating ligand. While direct literature on this specific ligand is limited, the protocols and applications described herein are based on established principles of coordination chemistry and the known properties of adamantane derivatives and analogous diamine ligands.

Application Notes

Rationale for Use as a Ligand

This compound is an attractive bidentate ligand for several reasons:

  • Rigid Scaffold: The adamantane core provides a rigid and well-defined backbone, which can enforce specific coordination geometries upon the metal center. This rigidity can be advantageous in catalysis, where precise control over the metal's coordination sphere is crucial for selectivity.

  • Bulky Substituent: The voluminous adamantyl group can create a sterically hindered environment around the metal center. This can be exploited to promote specific catalytic reactions, stabilize reactive metal centers, and influence the photophysical properties of the resulting complexes.

  • Chelating Moiety: The two ethanamine arms form a stable chelate ring with a metal ion. The length of the ethyl spacers is suitable for forming a six-membered chelate ring, which is generally stable for a wide range of metal ions.

  • Lipophilicity: The adamantane cage is highly lipophilic, which can enhance the solubility of the resulting metal complexes in nonpolar solvents and improve their ability to cross cell membranes, a desirable property for drug development.

Potential Applications in Catalysis

The unique steric bulk of the adamantane framework can be leveraged in various catalytic applications. Metal complexes of this compound could be effective catalysts for a range of organic transformations.

  • Cross-Coupling Reactions: The steric hindrance provided by the adamantyl group can promote reductive elimination, a key step in many cross-coupling reactions, potentially leading to higher catalytic turnover numbers.

  • Polymerization: The defined geometry and steric bulk can influence the stereoselectivity of polymerization reactions, leading to polymers with specific tacticities.

  • Asymmetric Catalysis: While the parent ligand is achiral, the adamantane scaffold can be functionalized to introduce chirality, opening up possibilities for its use in asymmetric catalysis.

Potential Applications in Drug Development

The incorporation of an adamantane moiety is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of drugs. Metal complexes of this ligand could be explored for various therapeutic applications.

  • Anticancer Agents: The lipophilicity of the ligand can enhance the cellular uptake of cytotoxic metal ions like platinum, ruthenium, or gold. The adamantane moiety itself has been associated with various biological activities, which could lead to synergistic therapeutic effects.

  • Antiviral and Antibacterial Agents: Adamantane derivatives, such as amantadine, are known for their antiviral properties. Coordination to a metal center could modulate this activity or introduce new mechanisms of action. Silver(I) coordination polymers with adamantane-based ligands have shown promising antiviral and antibacterial properties.

  • Bioimaging: The adamantane core can serve as a scaffold for attaching imaging agents, while the diamine moiety chelates a metal ion suitable for techniques like MRI (e.g., Gd³⁺) or PET (e.g., ⁶⁴Cu²⁺).

Experimental Protocols

Proposed Synthesis of this compound

As this ligand is not commercially available, a plausible multi-step synthesis is proposed starting from the commercially available 1,3-adamantanedimethanol.

Step 1: Synthesis of 1,3-Bis(bromomethyl)adamantane

A protocol for the synthesis of 1,3-dibromomethyl adamantane has been described in the literature.

  • To a solution of 1,3-adamantanedimethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an excess of a brominating agent (e.g., PBr₃ or HBr/ZnBr₂).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1,3-bis(bromomethyl)adamantane.

Step 2: Synthesis of 1,3-Adamantanediacetonitrile

  • Dissolve 1,3-bis(bromomethyl)adamantane (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Add an excess of sodium cyanide (NaCN) or potassium cyanide (KCN) (e.g., 2.5 eq).

  • Heat the reaction mixture (e.g., to 70-90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting dinitrile by column chromatography.

Step 3: Reduction to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (e.g., 4.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the suspension to 0 °C and slowly add a solution of 1,3-adamantanediacetonitrile (1.0 eq) in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reduction is complete (monitor by TLC, staining with ninhydrin).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with the ether solvent.

  • Dry the filtrate over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the desired this compound. Further purification can be achieved by distillation under high vacuum.

General Protocol for the Synthesis of a Metal Complex (e.g., with CuCl₂)
  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O) (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change or the formation of a precipitate may be observed immediately.

  • Stir the reaction mixture at room temperature for a few hours to ensure complete complexation.

  • If a precipitate has formed, collect it by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent or use a vapor diffusion technique with a less polar solvent (e.g., diethyl ether) to induce crystallization.

Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the ligand or complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the ligand, characteristic signals for the adamantyl protons and the ethylamine chain should be observed. Upon coordination to a paramagnetic metal, peaks may be broadened or shifted.

    • ¹³C NMR: Acquire the spectrum in a suitable deuterated solvent. The high symmetry of the adamantane core may result in fewer signals than expected. Coordination to a metal center will typically cause a shift in the carbon signals adjacent to the nitrogen atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample as a KBr pellet or acquire the spectrum using an ATR accessory.

    • For the free ligand, look for N-H stretching vibrations (typically around 3300-3400 cm⁻¹). Upon coordination, these bands are expected to shift to lower wavenumbers.

  • Mass Spectrometry (MS):

    • Use a suitable ionization technique (e.g., ESI, FAB) to determine the mass-to-charge ratio of the ligand and the metal complex. This can confirm the molecular weight and provide evidence for the formation of the desired complex.

  • Single-Crystal X-ray Diffraction:

    • Grow suitable single crystals of the metal complex by slow evaporation or vapor diffusion.

    • This technique will provide the definitive solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example of ¹H NMR Data for the Ligand and a Diamagnetic Metal Complex.

Assignment Ligand (δ, ppm) [Zn(L)Cl₂] (δ, ppm) Δδ (ppm)
Adamantane CH1.50-2.00 (m)1.55-2.05 (m)+0.05
Adamantane CH₂1.40-1.60 (m)1.45-1.65 (m)+0.05
-CH₂-CH₂-NH₂2.75 (t)2.95 (t)+0.20
-CH₂-CH₂-NH₂2.90 (t)3.15 (t)+0.25
-NH₂1.80 (br s)2.50 (br s)+0.70

Table 2: Example of Selected Bond Lengths and Angles from X-ray Crystallography for a Hypothetical [Cu(L)Cl₂] Complex.

Parameter Value
Bond Lengths (Å)
Cu-N12.05
Cu-N22.06
Cu-Cl12.25
Cu-Cl22.24
**Bond Angles (°) **
N1-Cu-N292.5
Cl1-Cu-Cl295.0
N1-Cu-Cl1175.0
N2-Cu-Cl2174.5

Mandatory Visualizations

G Proposed Synthetic Pathway for this compound cluster_0 Starting Material cluster_1 Step 1: Bromination cluster_2 Step 2: Cyanation cluster_3 Step 3: Reduction 1,3-Adamantanedimethanol 1,3-Adamantanedimethanol 1,3-Bis(bromomethyl)adamantane 1,3-Bis(bromomethyl)adamantane 1,3-Adamantanedimethanol->1,3-Bis(bromomethyl)adamantane PBr3 or HBr/ZnBr2 1,3-Adamantanediacetonitrile 1,3-Adamantanediacetonitrile 1,3-Bis(bromomethyl)adamantane->1,3-Adamantanediacetonitrile NaCN or KCN This compound This compound 1,3-Adamantanediacetonitrile->this compound LiAlH4

Caption: Proposed synthetic route for the target ligand.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Complexation Complexation Reaction in Solution Ligand->Complexation MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->Complexation Isolation Isolation & Purification (Filtration/Crystallization) Complexation->Isolation Product Metal Complex Isolation->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Xray Single-Crystal X-ray Diffraction Product->Xray

Caption: General workflow for complex synthesis.

G Hypothetical Signaling Pathway for an Anticancer Adamantane-Metal Complex Complex Adamantane-Metal Complex Membrane Cancer Cell Membrane Complex->Membrane Interaction Uptake Cellular Uptake (Enhanced by Lipophilicity) Membrane->Uptake DNA Nuclear DNA Uptake->DNA Targeting ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Binding DNA Binding / Intercalation DNA->Binding Apoptosis Apoptosis Binding->Apoptosis Induction of ROS->Apoptosis Induction of

Application of 2,2'-(Adamantane-1,3-diyl)diethanamine in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane, a rigid and thermally stable diamondoid hydrocarbon, is a valuable building block in polymer chemistry for the development of high-performance materials.[1][2] The incorporation of the adamantane moiety into polymer backbones can significantly enhance properties such as glass transition temperature (Tg), thermal stability, and solubility in organic solvents.[1][3] 2,2'-(Adamantane-1,3-diyl)diethanamine, with its combination of a rigid adamantane core and flexible diethanamine arms, is a promising monomer for the synthesis of advanced polymers like polyimides and polyamides. These polymers are anticipated to exhibit a unique combination of high thermal stability, good solubility, and improved processability, making them suitable for applications in microelectronics, aerospace, and as specialty coatings.

Potential Synthesis of this compound

While a direct synthetic route is not documented, a plausible approach involves the reduction of 2,2'-(Adamantane-1,3-diyl)diacetamide. The diacetamide can be synthesized from adamantane-1,3-diacetic acid.

Adamantane-1,3-diacetic acid Adamantane-1,3-diacetic acid Adamantane-1,3-diacetyl chloride Adamantane-1,3-diacetyl chloride Adamantane-1,3-diacetic acid->Adamantane-1,3-diacetyl chloride SOCl₂ or (COCl)₂ 2,2'-(Adamantane-1,3-diyl)diacetamide 2,2'-(Adamantane-1,3-diyl)diacetamide Adamantane-1,3-diacetyl chloride->2,2'-(Adamantane-1,3-diyl)diacetamide NH₃ or NH₄OH This compound This compound 2,2'-(Adamantane-1,3-diyl)diacetamide->this compound LiAlH₄ or BH₃

Caption: Plausible synthetic pathway to this compound.

Application in Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of adamantane units can further enhance these properties.

Experimental Protocol: Synthesis of a Polyimide via Two-Step Polycondensation

This protocol is adapted from established procedures for adamantane-based polyimides.

Materials:

  • This compound (or analogous diamine)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine in anhydrous NMP.

    • Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature under a nitrogen atmosphere.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent.

    • Stir the mixture at room temperature for 1 hour and then heat to 120°C for 3 hours.

    • After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.

cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization Diamine Dissolution Diamine Dissolution Dianhydride Addition Dianhydride Addition Diamine Dissolution->Dianhydride Addition Stirring, RT, N₂ Polymerization Polymerization Dianhydride Addition->Polymerization 24h, RT, N₂ Viscous Poly(amic acid) Solution Viscous Poly(amic acid) Solution Polymerization->Viscous Poly(amic acid) Solution Poly(amic acid) Solution Poly(amic acid) Solution Dehydrating Agent Addition Dehydrating Agent Addition Poly(amic acid) Solution->Dehydrating Agent Addition Acetic Anhydride, Pyridine Heating Heating Dehydrating Agent Addition->Heating 1h RT, then 3h 120°C Precipitation Precipitation Heating->Precipitation Cool, pour into Methanol Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Vacuum Oven, 80°C Final Polyimide Final Polyimide Drying->Final Polyimide

Caption: Experimental workflow for the two-step synthesis of adamantane-based polyimides.

Expected Properties of Adamantane-Containing Polyimides

The properties of polyimides are highly dependent on the specific diamine and dianhydride used. The table below summarizes typical properties of polyimides derived from analogous adamantane-based diamines. The flexible ethylamine linkers in this compound are expected to result in properties at the lower end of the Tg range and higher end of the solubility and elongation at break ranges compared to more rigid analogues.

PropertyTypical Values for Adamantane-Based PolyimidesReference
Glass Transition Temp. (Tg)285 - 440 °C[1]
5% Weight Loss Temp. (TGA)> 450 °C[4]
Tensile Strength80 - 120 MPa[4]
Elongation at Break5 - 15 %[4]
Dielectric Constant (1 MHz)2.7 - 3.2[4]
Inherent Viscosity (dL/g)0.5 - 1.5[4]
SolubilitySoluble in NMP, DMAc, m-cresol[4]

Application in Polyamide Synthesis

Polyamides derived from adamantane-based diamines are expected to exhibit high thermal stability and good mechanical properties. The flexibility of the diethanamine monomer should contribute to improved solubility and melt processability.

Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

Materials:

  • This compound (or analogous diamine)

  • Diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine in anhydrous DMAc containing 5% (w/v) LiCl.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 3 hours.

  • Precipitate the polyamide by pouring the viscous solution into water.

  • Collect the polymer by filtration, wash thoroughly with water and then with methanol.

  • Dry the polyamide in a vacuum oven at 80°C overnight.

Diamine in DMAc/LiCl Diamine in DMAc/LiCl Cool to 0°C Cool to 0°C Diamine in DMAc/LiCl->Cool to 0°C Ice Bath Diacid Chloride Addition Diacid Chloride Addition Cool to 0°C->Diacid Chloride Addition Slowly, under N₂ Reaction Reaction Diacid Chloride Addition->Reaction 1h at 0°C, 3h at RT Precipitation in Water Precipitation in Water Reaction->Precipitation in Water Filtration & Washing Filtration & Washing Precipitation in Water->Filtration & Washing Drying Drying Filtration & Washing->Drying Vacuum Oven, 80°C Final Polyamide Final Polyamide Drying->Final Polyamide

Caption: Workflow for low-temperature solution polycondensation of adamantane-based polyamides.

Expected Properties of Adamantane-Containing Polyamides

The properties of these polyamides will be influenced by the choice of the diacid chloride. Using aromatic diacid chlorides will result in semi-aromatic polyamides with high thermal stability.

PropertyExpected Range for Adamantane-Based Polyamides
Glass Transition Temp. (Tg)200 - 300 °C
5% Weight Loss Temp. (TGA)> 400 °C
Tensile Strength70 - 100 MPa
Elongation at Break10 - 30 %
Inherent Viscosity (dL/g)0.4 - 1.2
SolubilitySoluble in amide solvents with LiCl

Structure-Property Relationships

The unique structure of this compound is expected to impart specific properties to the resulting polymers.

Adamantane Core Adamantane Core High Thermal Stability High Thermal Stability Adamantane Core->High Thermal Stability High Glass Transition Temperature (Tg) High Glass Transition Temperature (Tg) Adamantane Core->High Glass Transition Temperature (Tg) Bulky Structure -> Increased Free Volume Bulky Structure -> Increased Free Volume Adamantane Core->Bulky Structure -> Increased Free Volume Ethylamine Linkers Ethylamine Linkers Increased Chain Flexibility Increased Chain Flexibility Ethylamine Linkers->Increased Chain Flexibility Increased Free Volume Increased Free Volume Good Solubility Good Solubility Increased Free Volume->Good Solubility Low Dielectric Constant Low Dielectric Constant Increased Free Volume->Low Dielectric Constant Improved Solubility Improved Solubility Increased Chain Flexibility->Improved Solubility Enhanced Processability Enhanced Processability Increased Chain Flexibility->Enhanced Processability Potentially Lower Tg than rigid analogues Potentially Lower Tg than rigid analogues Increased Chain Flexibility->Potentially Lower Tg than rigid analogues

Caption: Expected structure-property relationships for polymers derived from this compound.

Conclusion

While direct experimental data for this compound in polymer synthesis is lacking, the established chemistry of analogous adamantane-based diamines provides a strong foundation for its potential applications. The combination of the rigid adamantane core and flexible ethylamine linkers is anticipated to yield high-performance polymers with a desirable balance of thermal stability, solubility, and processability. The protocols and expected property ranges provided herein serve as a valuable starting point for researchers and scientists interested in exploring the potential of this novel monomer in advanced polymer synthesis. Further research into the synthesis of this compound and its subsequent polymerization is warranted to fully elucidate its structure-property relationships and unlock its potential in various technological fields.

References

Application Notes and Protocols: Adamantane Diamines in Antiviral Agent Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of adamantane diamines and their derivatives in the synthesis of antiviral agents. The unique rigid, cage-like structure of adamantane imparts favorable pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Introduction to Adamantane-Based Antivirals

Adamantane derivatives, particularly those containing amine functionalities, have a well-established history as antiviral agents. The first approved antiviral drug, amantadine (1-aminoadamantane), and its derivative, rimantadine, have been used for the prophylaxis and treatment of influenza A virus infections. Their mechanism of action involves the inhibition of the viral M2 proton ion channel, which is crucial for the viral uncoating process within the host cell.[1][2][3] The lipophilic nature of the adamantane cage enhances the ability of these molecules to interact with viral and cellular membranes, contributing to their therapeutic effects.[4]

The emergence of drug-resistant viral strains has necessitated the development of new adamantane-based antivirals with improved efficacy and broader spectrum of activity. Researchers have explored the synthesis of various adamantane diamine derivatives, including spiro compounds and heterocyclic conjugates, to overcome resistance and target other viral pathogens.[5][6][7][8]

Mechanism of Action: Inhibition of Influenza A M2 Proton Channel

The primary target of adamantane-based antivirals like amantadine and rimantadine is the M2 protein of the influenza A virus. The M2 protein forms a tetrameric proton channel in the viral envelope. This channel is essential for the viral replication cycle, specifically for the uncoating of the virus within the endosome of the host cell.

After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 proton channel. This activation allows protons to flow into the virion, lowering its internal pH. The acidification of the viral core weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, facilitating the release of the viral genome into the cytoplasm for replication.

Adamantane derivatives physically block the M2 proton channel, preventing this influx of protons.[9] By inhibiting the acidification of the viral interior, these drugs stabilize the M1-RNP interaction and effectively halt the uncoating process, thereby terminating the viral replication cycle.[10][11]

M2_Inhibition cluster_virus Influenza A Virus cluster_cytoplasm Host Cell Cytoplasm M2_channel M2 Proton Channel Viral_Core Viral Core (RNP + M1) M2_channel->Viral_Core Acidifies Viral_Replication Viral Replication Viral_Core->Viral_Replication Uncoating & Release of RNP Protons_in H+ Protons_in->M2_channel Enters Adamantane Adamantane Derivative Adamantane->M2_channel Blocks

Mechanism of adamantane antiviral action on the influenza A M2 proton channel.

Quantitative Data on Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected adamantane derivatives against various viruses. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainIC50 (µM)CC50 (µM)SI (CC50/IC50)Reference
AmantadineInfluenza A (H2N2)~1>100>100[12]
RimantadineInfluenza A (H2N2)~1>100>100[12]
(2R,4S)-13Influenza A (California)18.4>40>2.2[8]
(2R,4S)-13Influenza A (Orenburg)17.6>40>2.3[8]
2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroanilineInfluenza A (H1N1)--11[13][14]

Table 2: Antiviral Activity of Adamantane Derivatives against Other Viruses

CompoundVirusIC50 (µM)CC50 (µM)SI (CC50/IC50)Reference
Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylateSmallpox vaccine virusHigh Activity--[4]
1,4-bis(1-adamantyl)-1,4-butanediolSmallpox vaccine virusHigh Activity--[4]
2-(1-adamantyl)imidazoleA-2 Victoria virusSignificant Activity--[7]
N-methyl-2-(1-adamantyl)imidazoleA-2 Victoria virusSignificant Activity--[7]
2-adamantyl-substituted thiazolidin-4-one (Compound 79)HIV-1 (Reverse Transcriptase)0.35--[15]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key adamantane-based antiviral precursors and agents.

Protocol 1: Synthesis of N-(1-adamantyl)formamide

This protocol describes the synthesis of N-(1-adamantyl)formamide, a key intermediate for the preparation of amantadine.[16][17]

Materials:

  • 1-Bromoadamantane

  • Formamide

  • Concentrated Sulfuric Acid (96%)

  • Ice-cold water

  • Dichloromethane

  • Potassium Hydroxide (86%)

  • Propylene Glycol

  • Hydrochloric Acid (5.5 N aq. solution)

  • Acetone

Procedure:

  • Formylation: In a reaction vessel, heat formamide to 85 °C. Add 1-bromoadamantane with stirring.

  • Slowly add concentrated sulfuric acid dropwise to the mixture while maintaining the temperature at 90 °C.

  • Continue stirring at 90 °C for 4 hours, monitoring the reaction by TLC until the 1-bromoadamantane is consumed.

  • After completion, slowly pour the reaction mixture into ice-cold water with stirring.

  • A white solid of N-(1-adamantyl)formamide will precipitate. Filter the solid, wash with cold water, and dry.

  • Hydrolysis: To a mixture of potassium hydroxide and propylene glycol, add the crude N-(1-adamantyl)formamide.

  • Heat the mixture to 135 °C and maintain this temperature until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and add ice-cold water.

  • Extract the product with dichloromethane.

  • Salt Formation: Add a 5.5 N aqueous solution of HCl to the dichloromethane extract and stir at 55-60 °C for 1 hour.

  • Separate the aqueous layer and evaporate under vacuum to obtain a white solid.

  • Add acetone to the solid, stir at 50 °C for 1 hour, then cool to 0-5 °C.

  • Filter the precipitate and dry under vacuum to yield amantadine hydrochloride.

Synthesis_Amantadine cluster_step1 Step 1: Formylation cluster_step2 Step 2: Hydrolysis & Salt Formation 1-Bromoadamantane 1-Bromoadamantane N-(1-adamantyl)formamide N-(1-adamantyl)formamide 1-Bromoadamantane->N-(1-adamantyl)formamide Formamide, H2SO4, 90°C Amantadine Amantadine N-(1-adamantyl)formamide->Amantadine KOH, Propylene Glycol, 135°C Amantadine HCl Amantadine HCl Amantadine->Amantadine HCl HCl (aq)

Synthetic workflow for Amantadine Hydrochloride.
Protocol 2: Synthesis of 2-Adamantyl-5-aryl-2H-tetrazoles

This protocol outlines the synthesis of adamantyl-tetrazole derivatives, which have shown promising anti-influenza activity.[13][14]

Materials:

  • 5-Aryl-NH-tetrazole

  • Adamantan-1-ol

  • Concentrated Sulfuric Acid

  • Dimethylformamide (DMF) (for azidation if starting from nitrile)

  • Sodium Azide (for azidation if starting from nitrile)

  • Appropriate aromatic nitrile (if preparing the tetrazole precursor)

Procedure:

  • Synthesis of 5-Aryl-NH-tetrazole (if not commercially available):

    • Dissolve the corresponding aromatic nitrile in DMF.

    • Add sodium azide and heat the mixture at 115 °C.

    • Monitor the reaction until completion.

    • After cooling, carefully acidify the mixture to precipitate the 5-aryl-NH-tetrazole.

    • Filter, wash, and dry the product.

  • Adamantylation:

    • In a reaction vessel, dissolve the 5-aryl-NH-tetrazole in concentrated sulfuric acid.

    • Add adamantan-1-ol to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically regioselective, yielding the 2-adamantyl-5-aryl-2H-tetrazole.

    • Carefully pour the reaction mixture over ice to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Synthesis_Tetrazole cluster_precursor Precursor Synthesis (Optional) cluster_adamantylation Adamantylation Aryl Nitrile Aryl Nitrile 5-Aryl-NH-tetrazole 5-Aryl-NH-tetrazole Aryl Nitrile->5-Aryl-NH-tetrazole NaN3, DMF 2-Adamantyl-5-aryl-2H-tetrazole 2-Adamantyl-5-aryl-2H-tetrazole 5-Aryl-NH-tetrazole->2-Adamantyl-5-aryl-2H-tetrazole Adamantan-1-ol, H2SO4

General synthetic scheme for 2-Adamantyl-5-aryl-2H-tetrazoles.

Conclusion

Adamantane diamines and their derivatives continue to be a promising class of compounds for the development of novel antiviral agents. Their unique structural and physicochemical properties provide a versatile scaffold for designing molecules with potent activity against a range of viruses. The protocols and data presented herein serve as a valuable resource for researchers in the field of antiviral drug discovery and development. Further exploration of structure-activity relationships and the synthesis of new adamantane-based compounds are crucial for addressing the ongoing challenge of viral diseases and drug resistance.

References

Application Notes and Protocols for N-alkylation of 2,2'-(Adamantane-1,3-diyl)diethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 2,2'-(Adamantane-1,3-diyl)diethanamine, a key intermediate in the synthesis of various biologically active compounds. The bulky adamantane core imparts unique lipophilic properties, making its derivatives of significant interest in medicinal chemistry. The protocols outlined below describe two common and effective methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery. The introduction of alkyl groups to the nitrogen atoms of this compound can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and receptor-binding affinity. Adamantane-containing compounds have found applications as antiviral agents and are explored for their potential in treating neurological disorders.[1][2] The choice of alkylation strategy depends on the desired degree of substitution (mono-, di-, or poly-alkylation) and the nature of the alkyl group to be introduced.

Direct alkylation using alkyl halides is a straightforward approach, though it can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[3] Reductive amination, on the other hand, offers a more controlled, one-pot procedure for producing secondary or tertiary amines from primary amines by reaction with aldehydes or ketones in the presence of a reducing agent.[4]

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below.

Method 1: Direct N-Alkylation using Alkyl Halides

This protocol describes the reaction of the diamine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (10-20 mL per mmol of amine), add the base (2.2-3.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (2.2-5.0 eq, depending on the desired degree of alkylation) dropwise to the stirred suspension.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to isolate the desired N-alkylated product(s).

Method 2: Reductive Amination

This protocol details the one-pot reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))[5]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (for NaBH₃CN))

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the carbonyl compound (2.2-3.0 eq) in the chosen anhydrous solvent.

  • If necessary, add a catalytic amount of acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (2.2-3.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure N-alkylated product.

Data Presentation

The outcome of the N-alkylation reactions can be summarized in the following tables. The exact yields and product distributions will depend on the specific substrates and reaction conditions used.

Table 1: Reaction Parameters for Direct N-Alkylation

EntryAlkylating Agent (eq)Base (eq)SolventTemperature (°C)Time (h)Major Product(s)
1Methyl Iodide (2.2)K₂CO₃ (2.5)DMF2512Mono- and Di-methylated
2Ethyl Bromide (3.0)Et₃N (3.0)ACN608Di-ethylated
3Benzyl Bromide (2.5)DIPEA (3.0)THF5010Di-benzylated

Table 2: Reaction Parameters for Reductive Amination

EntryCarbonyl Compound (eq)Reducing Agent (eq)SolventAdditiveTime (h)Major Product(s)
1Formaldehyde (3.0)NaBH(OAc)₃ (3.0)DCEAcetic Acid6Di-methylated
2Acetone (2.5)NaBH₃CN (2.5)MeOH-12Di-isopropyl
3Cyclohexanone (3.0)NaBH(OAc)₃ (3.0)DCMAcetic Acid8Di-cyclohexyl

Visualization of Experimental Workflow and Synthetic Pathways

The following diagrams illustrate the general experimental workflow and the synthetic approaches described.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Diamine in Solvent add_reagents Add Base/Carbonyl & Alkylating Agent/Reducing Agent start->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end_product Isolated N-alkylated Product chromatography->end_product

Caption: General experimental workflow for N-alkylation.

synthetic_pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination start This compound reagents_direct Alkyl Halide (R-X) Base (e.g., K₂CO₃) start->reagents_direct Method 1 reagents_reductive Aldehyde/Ketone (R'R''C=O) Reducing Agent (e.g., NaBH(OAc)₃) start->reagents_reductive Method 2 product_direct N,N'-Dialkyl-2,2'-(Adamantane-1,3-diyl)diethanamine reagents_direct->product_direct product_reductive N,N'-Dialkyl-2,2'-(Adamantane-1,3-diyl)diethanamine reagents_reductive->product_reductive

Caption: Synthetic pathways for N-alkylation of the target diamine.

References

Application Notes and Protocols for 2,2'-(Adamantane-1,3-diyl)diethanamine in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant attention as a versatile building block in supramolecular chemistry and drug delivery. Its unique structural properties, including its three-dimensional cage-like structure and multivalency, make it an ideal scaffold for the construction of complex, self-assembled architectures. The introduction of functional groups onto the adamantane core, such as the amine moieties in 2,2'-(Adamantane-1,3-diyl)diethanamine, provides reactive sites for the formation of larger supramolecular structures through covalent or non-covalent interactions. These structures have shown promise in various applications, including as drug carriers, in surface recognition, and for the development of novel materials.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a building block for the synthesis of supramolecular structures. The protocols are based on established synthetic methodologies for analogous compounds, given the limited direct literature on this specific diamine.

Synthesis of this compound

The synthesis of the target diamine can be achieved through a two-step process starting from the commercially available 1,3-adamantanediacetic acid. The first step involves the reduction of the diacid to the corresponding dialdehyde, followed by reductive amination to yield the desired this compound.

Protocol 1: Synthesis of 2,2'-(Adamantane-1,3-diyl)diacetaldehyde

This protocol is adapted from a known procedure for the synthesis of a similar adamantane dialdehyde.

Materials:

  • 1,3-Adamantanediacetic acid

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend 1,3-adamantanediacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • Swern Oxidation: In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO) (4.4 eq) in anhydrous DCM. Cool this solution to -78 °C. Add the previously prepared acid chloride solution dropwise to the DMSO solution. Stir the mixture at -78 °C for 30 minutes.

  • Quenching: Add triethylamine (Et3N) (10.0 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2,2'-(Adamantane-1,3-diyl)diacetaldehyde as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol utilizes a standard reductive amination procedure.

Materials:

  • 2,2'-(Adamantane-1,3-diyl)diacetaldehyde

  • Ammonia (7 N solution in methanol)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Imine Formation: Dissolve 2,2'-(Adamantane-1,3-diyl)diacetaldehyde (1.0 eq) in methanol. Add a 7 N solution of ammonia in methanol (excess) and stir the mixture at room temperature for 3 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure if necessary.

Application: Synthesis of a [2+2] Supramolecular Macrocycle

This compound can be utilized as a rigid building block for the construction of macrocyclic structures through dynamic covalent chemistry. The reaction of the diamine with a dialdehyde, such as terephthaldehyde, can lead to the formation of a [2+2] macrocyclic Schiff base.

Protocol 3: Synthesis of a [2+2] Adamantane-based Macrocycle

This protocol is based on general procedures for the synthesis of Schiff base macrocycles.

Materials:

  • This compound

  • Terephthaldehyde

  • Chloroform or Methanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in chloroform or methanol.

  • Addition of Dialdehyde: To this solution, add a solution of terephthaldehyde (1.0 eq) in the same solvent dropwise over a period of 30 minutes with vigorous stirring at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The macrocyclic product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with a cold solvent (e.g., diethyl ether or cold methanol) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol).

Characterization Data (Hypothetical)

The following tables summarize the expected quantitative data for the synthesized compounds. These are hypothetical values based on typical results for similar structures and should be confirmed by experimental analysis.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterExpected Value
Molecular Formula C14H26N2
Molecular Weight 222.37 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.7-2.9 (t, 4H, -CH₂-NH₂), 1.4-2.2 (m, 18H, Adamantane-H and -CH₂-), 1.2 (br s, 4H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~45 (-CH₂-NH₂), ~40-50 (Adamantane-C), ~30-40 (Adamantane-CH, CH₂)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₄H₂₇N₂⁺: 223.2169; found: 223.2171

Table 2: Characterization Data for the [2+2] Adamantane-based Macrocycle

ParameterExpected Value
Molecular Formula C₄₄H₅₂N₄
Molecular Weight 636.91 g/mol
Appearance White to pale yellow solid
Yield 60-80%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.3 (s, 4H, Imine-H), ~7.8 (s, 8H, Aromatic-H), ~3.5 (t, 8H, -CH₂-N=), 1.5-2.3 (m, 36H, Adamantane-H and -CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160 (Imine-C), ~136 (Aromatic-C), ~129 (Aromatic-CH), ~60 (-CH₂-N=), ~40-50 (Adamantane-C), ~30-40 (Adamantane-CH, CH₂)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₄₄H₅₃N₄⁺: 637.4265; found: 637.4268

Visualizations

Experimental Workflow for Diamine Synthesis

G cluster_0 Protocol 1: Dialdehyde Synthesis cluster_1 Protocol 2: Diamine Synthesis 1_3_diacid 1,3-Adamantanediacetic acid acid_chloride Acid Chloride Formation (Oxalyl Chloride, DCM) 1_3_diacid->acid_chloride swern Swern Oxidation (DMSO, DCM, -78 °C) acid_chloride->swern quench_1 Quenching (Et3N) swern->quench_1 workup_1 Work-up & Purification quench_1->workup_1 dialdehyde 2,2'-(Adamantane-1,3-diyl)diacetaldehyde workup_1->dialdehyde dialdehyde_2 2,2'-(Adamantane-1,3-diyl)diacetaldehyde imine_formation Imine Formation (NH3 in MeOH) dialdehyde_2->imine_formation reduction Reduction (NaBH4) imine_formation->reduction workup_2 Work-up & Purification reduction->workup_2 diamine This compound workup_2->diamine

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Macrocycle Formation

G Diamine This compound (2 equivalents) Macrocycle [2+2] Macrocyclic Schiff Base Diamine->Macrocycle Dynamic Covalent Condensation Dialdehyde Terephthaldehyde (2 equivalents) Dialdehyde->Macrocycle Dynamic Covalent Condensation

Caption: Formation of a [2+2] macrocycle via Schiff base condensation.

Conclusion

This compound serves as a valuable and rigid building block for the construction of intricate supramolecular architectures. The provided protocols, based on established chemical transformations, offer a clear pathway for its synthesis and subsequent utilization in the formation of macrocyclic structures. The unique conformational rigidity and multivalency imparted by the adamantane core make these supramolecular assemblies attractive candidates for applications in drug delivery, host-guest chemistry, and materials science. Further exploration of this building block is warranted to fully realize its potential in these fields.

References

Application Notes & Protocols: Preparation and Characterization of Metal Complexes with 2,2'-(Adamantane-1,3-diyl)diethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique, rigid, and lipophilic structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry and materials science.[1] Functionalizing the adamantane core with chelating groups, such as the diamine arms of 2,2'-(Adamantane-1,3-diyl)diethanamine, creates a ligand with significant potential for forming stable metal complexes. These complexes are of interest for their potential therapeutic applications, drawing parallels from the known biological activities of other adamantane derivatives, which include antiviral, anticancer, and enzyme-inhibiting properties.[2][3] This document provides a generalized protocol for the synthesis, characterization, and potential application of novel metal complexes based on this specific diamine ligand. While literature on this exact ligand is limited, the methodologies presented are based on established principles for the synthesis of metal-amine and other adamantane-based metal complexes.[4][5][6]

Introduction to Adamantane-Based Metal Complexes

Adamantane and its derivatives have been successfully incorporated into drug molecules to enhance their lipophilicity and pharmacological profiles.[1] The coordination of metal ions to adamantane-based ligands can introduce new biological activities and create compounds with unique three-dimensional structures that are not easily accessible by purely organic molecules.[3][7] Metal complexes offer a variety of coordination geometries, redox states, and ligand exchange kinetics that can be tuned for specific biological targets.[7][8] The ligand this compound is a bidentate chelator, expected to form stable complexes with a variety of transition metals. The resulting complexes could have applications in drug delivery, bio-imaging, and as therapeutic agents themselves.

Experimental Protocols

General Synthetic Protocol for Metal Complex Formation

This protocol describes a general method for the synthesis of metal complexes using this compound as the ligand. The choice of metal salt and solvent may be varied to optimize reaction conditions and crystal quality.

Materials:

  • This compound (Ligand, L)

  • Metal(II) or Metal(III) salt (e.g., CuCl₂, Co(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O)

  • Anhydrous solvents (e.g., Ethanol, Methanol, Acetonitrile, THF)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen), if required for air-sensitive metals

Procedure:

  • Ligand Preparation: Dissolve 1.0 mmol of this compound in 20 mL of the chosen anhydrous solvent in a Schlenk flask. Stir the solution at room temperature until the ligand is fully dissolved.

  • Metal Salt Preparation: In a separate flask, dissolve 1.0 mmol of the selected metal salt in a minimum amount of the same solvent (approx. 10-15 mL). Gentle warming may be required to facilitate dissolution.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature over a period of 15-20 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C, depending on the solvent) and maintain for 4-8 hours under an inert atmosphere if necessary. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Wash the collected solid product with a small amount of cold solvent and then with diethyl ether to remove any unreacted starting materials.

  • Drying and Storage: Dry the purified complex under vacuum. Store in a desiccator. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

Logical Workflow for Synthesis and Analysis

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening A Dissolve Ligand (this compound) C Mix and Reflux (4-8 hours) A->C B Dissolve Metal Salt (e.g., CuCl2, Co(OAc)2) B->C D Isolate and Purify Product C->D E Spectroscopy (FT-IR, NMR, UV-Vis) D->E F Structural Analysis (Mass Spec, Elemental Analysis) D->F G Crystallography (Single Crystal X-ray) D->G H Biological Assays (Anticancer, Antiviral, etc.) E->H F->H G->H I Material Property Testing H->I

Caption: Workflow for the synthesis, characterization, and evaluation of metal complexes.

Characterization Protocols

Successful synthesis of the metal complexes must be confirmed through various analytical techniques.

  • FT-IR Spectroscopy: Record spectra of the free ligand and the metal complexes. Successful coordination is typically indicated by a shift in the N-H stretching and bending vibrations (usually found around 3300-3400 cm⁻¹ and 1600 cm⁻¹, respectively). New low-frequency bands corresponding to Metal-Nitrogen (M-N) bonds may also appear (typically 400-600 cm⁻¹).[4]

  • ¹H and ¹³C NMR Spectroscopy: NMR spectra of the diamagnetic complexes (e.g., Zn(II)) should be recorded in a suitable deuterated solvent. Coordination of the amine groups to the metal center will cause a downfield shift of the protons and carbons near the nitrogen atoms due to the deshielding effect of the metal ion.[4][5]

  • UV-Vis Spectroscopy: Electronic spectra can provide information about the coordination geometry of the complex. Solutions of the complexes are analyzed to observe d-d transitions (for transition metals) or charge-transfer bands.

  • Mass Spectrometry (ESI-MS): This technique is used to confirm the molecular weight of the synthesized complex and provides evidence for the metal-to-ligand stoichiometry.[5]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is compared against the calculated theoretical values to confirm the empirical formula.[5]

Data Presentation

Quantitative data from the synthesis and characterization should be systematically recorded for comparison.

Table 1: Synthesis Conditions and Yields (Example Data)
Metal Salt UsedLigand:Metal RatioSolventReaction Time (h)Yield (%)Appearance
CuCl₂1:1Ethanol678Blue Powder
Co(OAc)₂·4H₂O1:1Methanol865Pink Solid
Zn(NO₃)₂·6H₂O1:1Acetonitrile485White Crystals
NiCl₂·6H₂O1:1Ethanol872Green Powder
Table 2: Key Spectroscopic Data Comparison (Example Data)
CompoundKey FT-IR Peaks (cm⁻¹)¹H NMR (δ, ppm)
ν(N-H) ν(M-N)
Ligand (L)3350, 3280-
[Cu(L)Cl₂]3250, 3190480
[Co(L)(OAc)₂]3245, 3185472
[Zn(L)(NO₃)₂]3260, 3200475
[Ni(L)Cl₂]3255, 3195468

Potential Applications and Signaling Pathways

Metal complexes derived from adamantane ligands have shown promise in various therapeutic areas. The unique properties of the adamantane cage combined with the reactivity of a coordinated metal ion can lead to novel mechanisms of action.

Anticancer Activity

Many metal complexes, particularly those of copper and zinc, are investigated for their anticancer properties.[2][9] They can induce cancer cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS) or inhibition of crucial enzymes like proteasomes or kinases.

Hypothesized Mechanism of Action

G Potential Anticancer Signaling Pathway A Adamantane-Metal Complex B Cellular Uptake (Lipophilicity Enhanced) A->B C ↑ Intracellular ROS B->C D Enzyme Inhibition (e.g., Kinase, Proteasome) B->D F DNA Interaction/ Damage B->F E Mitochondrial Damage C->E G Caspase Activation D->G E->G F->G H Apoptosis G->H

Caption: Hypothesized pathway for anticancer action of adamantane-metal complexes.

Antiviral and Antimicrobial Agents

Amantadine, a simple adamantane amine, is a known antiviral drug.[4] Metal complexes of amantadine and its derivatives have been synthesized to explore enhanced or broader-spectrum activity. The chelation of the metal ion can modify the drug's mechanism of action, potentially overcoming resistance or targeting different viral or bacterial proteins.

Enzyme Inhibition

The rigid adamantane scaffold is an excellent pharmacophore for binding to enzymatic pockets. The addition of a coordinated metal ion can provide a focal point for strong electrostatic or coordinate covalent bonds with active site residues, leading to potent enzyme inhibition. This is relevant for developing drugs against targets like kinases, phosphatases, or metalloproteases.[5]

Conclusion

The synthesis of metal complexes with this compound offers a promising avenue for the development of novel therapeutic agents and materials. The protocols and data presented here provide a foundational framework for researchers to synthesize and characterize these new chemical entities. Further studies should focus on optimizing reaction conditions for a wider range of metals, exploring the rich structural chemistry of the resulting complexes, and performing comprehensive biological screening to identify lead compounds for drug development.

References

The Adamantane Advantage: Enhancing Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Adamantane, a rigid, cage-like hydrocarbon, has emerged as a versatile building block in the design of advanced drug delivery systems. Its unique lipophilic nature, steric bulk, and ability to form strong host-guest complexes make it an invaluable tool for enhancing the efficacy, specificity, and controlled release of therapeutic agents. These application notes provide an overview of the role of adamantane derivatives in drug delivery and detailed protocols for their synthesis, formulation, and evaluation.

Key Applications of Adamantane Derivatives in Drug Delivery

Adamantane derivatives offer several key advantages in the formulation of drug delivery systems:

  • Targeted Delivery: The strong and specific non-covalent interaction between adamantane and cyclodextrins is a cornerstone of adamantane-based drug delivery. This "host-guest" chemistry allows for the precise targeting of cells or tissues that are decorated with cyclodextrin moieties. Furthermore, adamantane can serve as a lipophilic anchor, enabling the conjugation of targeting ligands to the surface of nanocarriers like liposomes, directing them to specific receptors on diseased cells.[1][2][3]

  • Enhanced Stability and Bioavailability: The rigid structure of the adamantane cage can protect conjugated drugs from enzymatic degradation, thereby increasing their stability and circulation time in the body.[4] Its lipophilicity can also improve the bioavailability of hydrophilic drugs by facilitating their transport across cellular membranes.[2][5]

  • Stimuli-Responsive Release: Adamantane derivatives can be incorporated into "smart" drug delivery systems that release their payload in response to specific environmental triggers. For instance, adamantane can act as a "gatekeeper" on the surface of mesoporous silica nanoparticles, blocking the pores and preventing premature drug release.[1] A change in pH, redox potential, or the presence of specific enzymes in the target microenvironment can trigger the removal of the adamantane gatekeeper, leading to on-demand drug release.

  • Versatile Platform: Adamantane's chemical stability and the ability to be functionalized at various positions make it a versatile scaffold for creating a wide range of drug delivery vehicles, including liposomes, dendrimers, polymers, and nanoparticles.[2][3][6][7]

Data Presentation: Performance of Adamantane-Based Drug Delivery Systems

The following tables summarize key quantitative data from various studies on adamantane-containing drug delivery systems, highlighting their drug loading capacity, release characteristics, and binding affinities.

Table 1: Drug Loading and Release in Adamantane-Polymer Micelles

Polymer ArchitectureDrugDrug Loading Content (%)Cumulative Release (pH 7.4, 80h) (%)Cumulative Release (pH 5.0, 80h) (%)Reference
Linear (L-PLGA-D-P)Doxorubicin22.919.077.6[8][9]
Star-shaped (S-PLGA-D-P)Doxorubicin21.618.578.8[8][9]

Table 2: Stability Constants of Adamantane Derivative-β-Cyclodextrin Inclusion Complexes

Adamantane DerivativeMethodLog KStability Constant (K) (M⁻¹)Reference
Amantadinium (AM)UV-Vis3.9 ± 0.1~7,943[6][10]
Rimantadinium (RIM)UV-Vis5.1 ± 0.2~125,893[6][10]
Memantinium (MEM)UV-Vis3.3 ± 0.1~1,995[6][10]
1-Adamantanecarboxylic acid (adm-1-COOH)ITC-7.7 x 10⁴[11]
1,3-Adamantanedicarboxylic acid (adm-1,3-diCOOH)ITC-6.3 x 10⁴[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving adamantane derivatives in drug delivery systems.

Protocol 1: Synthesis of an Adamantane-Doxorubicin Prodrug with a pH-Sensitive Hydrazone Linker

This protocol describes the synthesis of a doxorubicin prodrug linked to an adamantane moiety via a hydrazone bond, which is designed to be stable at physiological pH but cleavable in the acidic tumor microenvironment.

Materials:

  • Doxorubicin hydrochloride (Dox·HCl)

  • Adamantane-1-carbohydrazide

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Dialysis membrane (MWCO 1 kDa)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Doxorubicin Free Base Preparation: Dissolve Doxorubicin hydrochloride in anhydrous DMF. Add a 3-fold molar excess of triethylamine to the solution to neutralize the hydrochloride and generate the free base. Stir the reaction mixture at room temperature for 2 hours in the dark.

  • Conjugation Reaction: To the solution containing the Doxorubicin free base, add a 1.5-fold molar excess of adamantane-1-carbohydrazide.

  • Allow the reaction to proceed at room temperature for 24 hours under constant stirring and protection from light.

  • Purification:

    • Precipitate the crude product by adding the reaction mixture dropwise to an excess of cold diethyl ether.

    • Centrifuge the mixture to collect the precipitate.

    • Wash the precipitate several times with diethyl ether to remove unreacted starting materials and byproducts.

    • Redissolve the product in a minimal amount of methanol.

    • Purify the product by dialysis against a methanol/water mixture (1:1 v/v) for 48 hours, with frequent changes of the dialysis medium, to remove any remaining impurities.

  • Product Characterization:

    • Lyophilize the purified solution to obtain the adamantane-doxorubicin conjugate as a red powder.

    • Confirm the structure of the conjugate using ¹H NMR and mass spectrometry.

    • Determine the purity of the conjugate using HPLC.

Protocol 2: Preparation of Adamantane-Functionalized Liposomes by Thin-Film Hydration

This protocol details the preparation of liposomes where an adamantane derivative is incorporated to act as an anchor for surface functionalization.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Adamantane-PEG-lipid conjugate (e.g., Ad-PEG-DSPE)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and the adamantane-PEG-lipid conjugate in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is PC:Chol:Ad-PEG-lipid of 55:40:5.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50 °C). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Keep the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask gently. The volume of the buffer should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • The hydration process should be carried out at a temperature above the lipid phase transition temperature for about 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion for Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder. The extrusion should also be performed at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM).

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment for adamantane-based drug delivery systems under different pH conditions, simulating physiological and tumor environments.

Materials:

  • Drug-loaded adamantane-based nanoparticles (e.g., micelles, liposomes)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Dialysis tubing (with a molecular weight cut-off appropriate for the drug)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation:

    • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium (e.g., 1 mL of PBS pH 7.4 or acetate buffer pH 5.0).

  • Dialysis Setup:

    • Transfer the nanoparticle dispersion into a dialysis bag.

    • Seal the dialysis bag and immerse it in a larger volume of the corresponding release medium (e.g., 20 mL) in a container.

  • Incubation:

    • Place the container in a shaking incubator or water bath set at 37 °C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume (e.g., 1 mL) of the release medium from the container.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, based on a pre-established calibration curve.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(V_s * ΣC_i + V_t * C_n) / m_drug] * 100 where:

      • V_s is the sampling volume

      • C_i is the drug concentration in the sample at time i

      • V_t is the total volume of the release medium

      • C_n is the drug concentration in the last sample

      • m_drug is the initial mass of the drug in the nanoparticles.

    • Plot the cumulative drug release percentage against time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxicity of adamantane-based drug delivery systems against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Adamantane-based drug delivery system (and corresponding free drug and empty carrier as controls)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the adamantane-based drug delivery system, the free drug, and the empty carrier. Include a control group with medium only.

    • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage for each concentration using the following formula: Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100

    • Plot the cell viability percentage against the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of adamantane derivatives in drug delivery.

Adamantane_Cyclodextrin_Interaction cluster_0 Adamantane Derivative cluster_1 Cyclodextrin Host cluster_2 Host-Guest Complex Adamantane Adamantane Moiety Drug Drug Adamantane->Drug Linker Complex Inclusion Complex Adamantane->Complex Cyclodextrin Cyclodextrin (β-CD) Cyclodextrin->Complex

Caption: Host-guest interaction between an adamantane-drug conjugate and a cyclodextrin molecule.

Experimental_Workflow_Liposomes A 1. Lipid Film Formation (PC, Chol, Ad-PEG-Lipid) B 2. Hydration (Aqueous Buffer) A->B Rotary Evaporation C 3. Extrusion (Size Reduction) B->C Formation of MLVs D 4. Characterization (DLS, TEM) C->D Formation of LUVs

Caption: Workflow for the preparation of adamantane-functionalized liposomes.

Stimuli_Responsive_Release cluster_0 Mesoporous Silica Nanoparticle (MSN) MSN MSN Core Pore MSN->Pore Released_Drug Released Drug Pore->Released_Drug Drug Release Drug Drug Adamantane_Gate Adamantane Gatekeeper Adamantane_Gate->Pore Blocks Pore Stimulus Stimulus (e.g., Low pH) Stimulus->Adamantane_Gate Removes Gate

Caption: Mechanism of stimuli-responsive drug release from an adamantane-gated nanoparticle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-(Adamantane-1,3-diyl)diethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2,2'-(Adamantane-1,3-diyl)diethanamine. The information is structured to address specific challenges that may be encountered during the experimental process.

Troubleshooting Guides

This section is organized by the key stages of a proposed synthetic route, starting from adamantane-1,3-dicarboxylic acid.

Stage 1: Amidation of Adamantane-1,3-dicarboxylic Acid

Question 1: Why is the yield of adamantane-1,3-dicarboxamide low?

Possible Causes and Solutions:

  • Incomplete conversion to the diacyl chloride: The initial step often involves converting the dicarboxylic acid to the more reactive diacyl chloride using a reagent like thionyl chloride (SOCl₂). If this reaction is incomplete, the final amide yield will be reduced.

    • Solution: Ensure you are using an excess of thionyl chloride and that the reaction is heated under reflux for a sufficient duration to drive it to completion. The progress can be monitored by the cessation of HCl gas evolution.

  • Hydrolysis of the acyl chloride: Adamantane acyl chlorides can be sensitive to moisture.

    • Solution: Conduct the reaction under strictly anhydrous conditions, using dried glassware and solvents. Handle the intermediate acyl chloride in an inert, dry atmosphere (e.g., under nitrogen or argon).

  • Inefficient amination: The reaction of the diacyl chloride with ammonia may be incomplete.

    • Solution: Use a large excess of a concentrated ammonia solution and ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The reaction is often exothermic, so cooling may be necessary to prevent side reactions.

Question 2: My adamantane-1,3-dicarboxamide product is insoluble and difficult to purify. What can I do?

Possible Causes and Solutions:

  • High crystallinity and low solubility: Adamantane derivatives are known for their rigidity and high melting points, which often translates to low solubility in common organic solvents.

    • Solution: After the reaction, the solid product can be isolated by filtration and then washed extensively with water to remove inorganic salts, followed by washing with a non-polar solvent like hexane to remove organic impurities. Recrystallization may be challenging, but high-boiling polar aprotic solvents could be explored. The product is often of sufficient purity for the subsequent reduction step after thorough washing.

Stage 2: Reduction of Adamantane-1,3-dicarboxamide to Diamine

Question 3: The reduction of the diamide with Lithium Aluminum Hydride (LiAlH₄) is sluggish or incomplete. How can I improve this?

Possible Causes and Solutions:

  • Inactive LiAlH₄: LiAlH₄ is highly reactive and can be deactivated by moisture.

    • Solution: Use a fresh bottle of LiAlH₄ or a recently opened container that has been stored properly. If using a solution, its molarity should be determined by titration prior to use.

  • Low solubility of the diamide: The adamantane-1,3-dicarboxamide may have poor solubility in common ether solvents like diethyl ether or tetrahydrofuran (THF), limiting its reaction with LiAlH₄.[1]

    • Solution: Utilize a higher-boiling solvent such as dioxane and perform the reaction at an elevated temperature (reflux). Alternatively, a Soxhlet extractor can be used to slowly introduce the solid diamide into the hot LiAlH₄ solution, ensuring that the concentration of dissolved amide remains low but is continuously replenished.

Question 4: I'm observing a low yield of this compound after the LiAlH₄ workup. Where might the product be lost?

Possible Causes and Solutions:

  • Formation of stable aluminum complexes: The resulting diamine can form tight complexes with aluminum salts, making it difficult to extract.

    • Solution: A careful workup procedure is crucial. A common method is the Fieser workup: for every 'x' grams of LiAlH₄ used, sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, all while cooling the reaction mixture. This should produce a granular precipitate of aluminum salts that can be easily filtered off.

  • Product loss during aqueous extraction: As a diamine, the product can be protonated in neutral or acidic water, increasing its aqueous solubility and leading to poor extraction into organic solvents.

    • Solution: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) by adding a sufficient amount of NaOH or KOH. This will keep the diamine in its free base form, which is more soluble in organic solvents. Use a continuous liquid-liquid extractor for improved efficiency if the product has significant water solubility.

Stage 3: Purification of this compound

Question 5: My final product is an oil and won't crystallize. How can I purify it?

Possible Causes and Solutions:

  • Residual impurities: Small amounts of solvent or side-products can inhibit crystallization.

    • Solution 1 (Distillation): Due to the high boiling point expected for this molecule, purification by high-vacuum distillation (using a Kugelrohr apparatus, for instance) might be effective.

    • Solution 2 (Salt formation): A highly effective method for purifying amines is to convert them into their hydrochloride salts.[2] This can be achieved by dissolving the crude diamine in a solvent like diethyl ether or isopropanol and adding a solution of HCl in the same solvent. The resulting diamine dihydrochloride is often a crystalline solid that can be easily recrystallized. The pure free base can then be regenerated by dissolving the salt in water and adding a strong base, followed by extraction.

Question 6: How can I remove persistent aluminum salt contamination from my product?

Possible Causes and Solutions:

  • Inefficient filtration during workup: Finely divided aluminum salts can be difficult to remove completely by simple filtration.

    • Solution: After the Fieser workup, allow the mixture to stir vigorously for an extended period (1-2 hours) to fully granulate the precipitate. Filtering the mixture through a pad of Celite® can help to trap the fine particles. The resulting filtrate can then be concentrated.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for this synthesis? A common and logical starting material is adamantane-1,3-dicarboxylic acid, which can be synthesized from 1-adamantane carboxylic acid.[3][4] This symmetric starting material is ideal for creating the 1,3-disubstituted pattern.

Q2: Are there any alternatives to LiAlH₄ for the amide reduction? While LiAlH₄ is the most common and effective reagent for reducing amides to amines, other reagents like borane-THF complex (BH₃·THF) can also be used.[5] However, LiAlH₄ is generally more potent and reliable for this transformation.[1] Note that milder reducing agents like sodium borohydride (NaBH₄) are not strong enough to reduce amides.[1]

Q3: How can I monitor the progress of the reactions?

  • Amidation: The conversion of the dicarboxylic acid to the diamide can be monitored by Infrared (IR) spectroscopy. You should see the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of N-H stretches (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹) in the product.

  • Reduction: Thin Layer Chromatography (TLC) is a good method to monitor the reduction. The diamide will have a different Rf value than the more polar diamine product. A stain like ninhydrin can be used to visualize the amine product on the TLC plate.

Q4: What are the key safety precautions for this synthesis?

  • Thionyl chloride is corrosive and toxic; it should be handled in a fume hood.

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, water-sensitive, and flammable solid. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (nitrogen or argon). The workup must be done carefully and with cooling, as the quenching of excess LiAlH₄ with water is highly exothermic and generates flammable hydrogen gas.

Q5: How can I confirm the structure of the final product, this compound? The structure should be confirmed using a combination of spectroscopic methods:

  • ¹H NMR: Will show characteristic peaks for the adamantane cage protons and the ethylamine side chains.

  • ¹³C NMR: Will confirm the number of unique carbon environments, consistent with the C₂ symmetry of the molecule.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound.

  • IR Spectroscopy: Will show the presence of N-H stretches and the absence of the C=O stretch from the amide precursor.

Data Presentation

Table 1: Summary of Proposed Reaction Conditions

StepReactantReagentsSolventTemperatureTypical TimeExpected Yield
1a Adamantane-1,3-dicarboxylic acidThionyl Chloride (excess)Toluene (optional)Reflux2-4 h>95% (crude)
1b Adamantane-1,3-diacyl chlorideConc. NH₄OH (excess)Toluene/Water0-25 °C1-2 h85-95%
2 Adamantane-1,3-dicarboxamideLiAlH₄ (excess)THF or DioxaneReflux12-24 h70-85%

Yields are estimates based on analogous reactions reported in the literature for adamantane and other cyclic systems.

Experimental Protocols

Protocol 1: Synthesis of Adamantane-1,3-dicarboxamide
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add adamantane-1,3-dicarboxylic acid (1.0 eq) and thionyl chloride (3.0 eq).

  • Heat the mixture to reflux and maintain for 3 hours, or until the evolution of HCl gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude adamantane-1,3-diacyl chloride is used directly in the next step.

  • Cool the flask containing the diacyl chloride in an ice bath. Cautiously add a concentrated aqueous solution of ammonium hydroxide (approx. 10 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield adamantane-1,3-dicarboxamide.

Protocol 2: Synthesis of this compound
  • In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add LiAlH₄ (approx. 4-5 eq) and anhydrous THF.

  • Slowly add the adamantane-1,3-dicarboxamide (1.0 eq) portion-wise to the stirred LiAlH₄ suspension, controlling the rate of addition to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux and maintain for 18 hours.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Perform the workup by slowly and sequentially adding water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).

  • Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

  • Filter the granular precipitate of aluminum salts through a pad of Celite® and wash the filter cake with additional THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

Visualizations

SynthesisWorkflow A Adamantane-1,3- dicarboxylic Acid B Adamantane-1,3- di(acetyl chloride) A->B  SOCl₂, Reflux   C Adamantane-1,3- dicarboxamide B->C  Conc. NH₄OH   D 2,2'-(Adamantane-1,3-diyl) diethanamine C->D  1. LiAlH₄, THF  2. Workup  

Caption: Proposed synthetic workflow for this compound.

AmideReduction cluster_step1 Step 1: Nucleophilic Addition of Hydride cluster_step2 Step 2: Elimination of Aluminate cluster_step3 Step 3: Second Hydride Addition Amide R-C(=O)NR'₂ Intermediate1 [R-C(O⁻)-H-NR'₂] Amide->Intermediate1 Hydride1 H⁻ (from LiAlH₄) Hydride1->Intermediate1 Intermediate2 [R-C(O-AlH₃⁻)-H-NR'₂] Iminium [R-CH=N⁺R'₂] Intermediate2->Iminium  - [OAlH₃]²⁻ IminiumIon [R-CH=N⁺R'₂] Amine R-CH₂-NR'₂ IminiumIon->Amine Hydride2 H⁻ (from LiAlH₄) Hydride2->Amine

Caption: Simplified mechanism of amide reduction using LiAlH₄.

References

Overcoming solubility issues with 2,2'-(Adamantane-1,3-diyl)diethanamine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with 2,2'-(Adamantane-1,3-diyl)diethanamine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A: The solubility of this compound is influenced by its unique structure. It possesses a large, rigid, and nonpolar adamantane core, which is hydrophobic.[1][2] Conversely, it has two primary amine (-NH2) groups, which are polar and capable of hydrogen bonding.[1][3] This dual nature—a bulky, nonpolar cage with polar functional groups—can make it challenging to find a single solvent that effectively solvates both parts of the molecule.

Q2: What type of organic solvent should I start with?

A: A good starting point is moderately polar to polar aprotic solvents. The bulky adamantane cage hinders solubility in highly nonpolar solvents like hexane[1][2], while the diethanamine groups require a solvent that can interact with the polar amine functionalities. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform are often suitable initial choices. For compounds with amine groups, polar protic solvents like methanol or ethanol can also be effective due to their ability to hydrogen bond.[1]

Q3: Can I use acidic conditions to improve solubility?

A: Yes. The presence of two primary amine groups means that the compound is basic. Adding a small amount of a suitable organic or inorganic acid can protonate these amine groups, forming an ammonium salt. These ionic salts are often significantly more soluble in polar solvents than the free base.[4][5] For instance, solubility in 5% hydrochloric acid is a common test for organic bases.[4][6]

Q4: Is heating the mixture recommended to aid dissolution?

A: Heating can be an effective method to increase the solubility of many compounds, including adamantane derivatives.[7][8] It increases the kinetic energy of both the solvent and solute molecules, helping to overcome intermolecular forces. However, it is crucial to be aware of the compound's thermal stability and the solvent's boiling point to prevent degradation or solvent loss.

Q5: What is sonication and can it help?

A: Sonication uses ultrasonic waves to agitate the solvent and break down solute particles. This process can significantly accelerate dissolution, especially for stubborn-to-dissolve compounds.[8] It is a valuable technique to try if simple stirring or shaking is ineffective.

Troubleshooting Guide for Solubility Issues

If you are encountering problems dissolving this compound, follow this systematic approach.

G cluster_legend Legend & Notes start Start: Compound does not dissolve in initial solvent at RT* solvent Step 1: Change Solvent (Consult Polarity Chart) start->solvent heat Step 2: Apply Gentle Heat (e.g., 35-40°C) solvent->heat If still insoluble success Success: Compound Dissolved solvent->success sonicate Step 3: Use Sonication heat->sonicate If still insoluble heat->success acid Step 4: Adjust pH (Add dilute acid, e.g., HCl in Dioxane) sonicate->acid If still insoluble sonicate->success cosolvent Step 5: Use a Co-Solvent (e.g., THF/Methanol mixture) acid->cosolvent If salt formation is not desired acid->success cosolvent->success fail Issue Persists: Consider derivatization or alternative formulation cosolvent->fail If still insoluble key1 Action Step key2 Decision Point note *RT = Room Temperature Always check for compound stability before applying heat or acid. G cluster_structure Molecular Features cluster_properties Resulting Properties cluster_solubility Solubility Impact compound This compound adamantane Adamantane Core (C10H14) compound->adamantane amines Diethanamine Groups (-CH2CH2NH2) x2 compound->amines hydrophobic Large, Rigid, Nonpolar (Hydrophobic) adamantane->hydrophobic hydrophilic Flexible, Polar, H-Bonding (Hydrophilic) amines->hydrophilic nonpolar_solv Favors Nonpolar Solvents (e.g., Toluene) hydrophobic->nonpolar_solv polar_solv Favors Polar Solvents (e.g., Methanol) hydrophilic->polar_solv

References

Stability of 2,2'-(Adamantane-1,3-diyl)diethanamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,2'-(Adamantane-1,3-diyl)diethanamine under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the adamantane core of this compound?

The adamantane core is a rigid and virtually stress-free tricyclic hydrocarbon, making it exceptionally stable.[1][2] It is the most stable isomer of C10H16 and its structure is similar to that of a diamond crystal.[2] This inherent stability means the adamantane cage itself is unlikely to degrade under typical acidic or basic experimental conditions.

Q2: What is the expected stability of the diethanamine side chains under acidic conditions?

The primary amine groups of the diethanamine side chains will be protonated under acidic conditions to form ammonium salts. This protonation generally protects the amine from participating in degradation reactions. While extreme conditions (e.g., very strong acids and high temperatures) could potentially lead to degradation, the compound is expected to be relatively stable in moderately acidic aqueous solutions.

Q3: What is the expected stability of the diethanamine side chains under basic conditions?

Under basic conditions, the amine groups will be in their free base form. Primary amines are generally stable in basic solutions. Degradation would likely require harsh conditions, such as the presence of strong oxidizing agents or very high temperatures, which are not typical for most applications.

Q4: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on the known stability of the adamantane moiety, any degradation is most likely to involve the diethanamine side chains.[2] Forced degradation studies under harsh conditions would be necessary to definitively identify potential degradation products and pathways.[3][4][5]

Q5: How should I store solutions of this compound?

For general laboratory use, it is recommended to store solutions of this compound in a cool, dark place. For long-term storage, refrigeration or freezing in a suitable solvent is advisable. The choice of solvent will depend on the intended application. For aqueous solutions, buffering to a neutral or slightly acidic pH may enhance long-term stability.

Troubleshooting Guide

If you suspect degradation of this compound in your experiments, consider the following troubleshooting steps.

Issue: Unexpected experimental results, such as loss of activity or appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

Potential Cause 1: Degradation due to harsh experimental conditions.

  • Troubleshooting Steps:

    • Review your experimental protocol for any harsh conditions (e.g., extreme pH, high temperatures, presence of strong oxidizing or reducing agents).

    • If possible, modify the protocol to use milder conditions.

    • Perform a forced degradation study to intentionally degrade the compound and identify potential degradation products.[3][4][5][6][7] This can help confirm if the unexpected peaks in your assay correspond to degradants.

Potential Cause 2: Interaction with other components in the formulation or reaction mixture.

  • Troubleshooting Steps:

    • Investigate potential incompatibilities between this compound and other reagents in your experiment.

    • Analyze a solution of the compound in the experimental buffer or solvent (without other reactive components) to see if the degradation still occurs.

Potential Cause 3: Contamination of the sample.

  • Troubleshooting Steps:

    • Verify the purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS, elemental analysis).

    • Ensure all glassware and solvents are clean and free of contaminants.

Below is a logical workflow for troubleshooting unexpected results.

Troubleshooting_Workflow start Unexpected Experimental Results check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Impure check_purity->purity_bad No review_conditions Review Experimental Conditions (pH, Temp, Reagents) conditions_harsh Harsh Conditions Identified review_conditions->conditions_harsh Yes conditions_mild Mild Conditions review_conditions->conditions_mild No check_interactions Investigate Potential Component Interactions interactions_suspected Interactions Suspected check_interactions->interactions_suspected Yes no_interactions No Obvious Interactions check_interactions->no_interactions No purity_ok->review_conditions purify_sample Purify Sample purity_bad->purify_sample modify_protocol Modify Protocol with Milder Conditions conditions_harsh->modify_protocol forced_degradation Perform Forced Degradation Study to Identify Degradants conditions_harsh->forced_degradation conditions_mild->check_interactions analyze_components Analyze Compound with Individual Components Separately interactions_suspected->analyze_components no_interactions->forced_degradation end_success Problem Resolved purify_sample->end_success modify_protocol->end_success forced_degradation->end_success analyze_components->end_success

Troubleshooting workflow for unexpected experimental results.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and identifying potential degradation products.[3][4] A typical study involves subjecting the compound to a variety of stress conditions. The goal is to achieve approximately 10% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a specified period.

    • Analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source with a specific wavelength (e.g., UV-C at 254 nm and a cool white fluorescent lamp) for a defined duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

3. Analytical Method:

  • A stability-indicating analytical method, typically HPLC with UV or MS detection, is required. The method must be able to separate the parent compound from all potential degradation products.[3]

The workflow for a general forced degradation study is illustrated below.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) base->analysis oxidation Oxidation (e.g., 3% H2O2, RT) oxidation->analysis thermal Thermal Stress (e.g., 80°C) thermal->analysis photo Photolytic Stress (UV/Vis light) photo->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photo

General workflow for a forced degradation study.

Data Presentation

The following table summarizes typical stress conditions used in forced degradation studies for amine-containing pharmaceutical compounds.[3][7]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 N to 1 N HCl, heated (e.g., 60-80°C)Several hours to days
Base Hydrolysis 0.1 N to 1 N NaOH, heated (e.g., 60-80°C)Several hours to days
Oxidation 3% to 30% H₂O₂, room temperature or heatedSeveral hours
Thermal Degradation 60-100°C (solid state and in solution)Several days
Photodegradation Exposure to UV and visible light (ICH Q1B)Implementation-specific

References

Technical Support Center: Characterization of Rigid Diamine Structures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of rigid diamine structures.

Frequently Asked Questions (FAQs)

Q1: What makes rigid diamine structures challenging to characterize compared to flexible diamines?

A1: The conformational rigidity of these structures, often containing bicyclic or sterically hindered systems, introduces several analytical challenges:

  • Complex NMR Spectra: Restricted bond rotation leads to complex and often overlapping proton signals, making spectral interpretation difficult. Protons that would be chemically equivalent in a flexible molecule may become non-equivalent, leading to more complex splitting patterns.

  • Crystallization Difficulties: The same rigidity that is beneficial for receptor binding can hinder the formation of high-quality single crystals suitable for X-ray crystallography. Stereoisomers of rigid diamines can also co-crystallize, complicating structure elucidation.

  • Solubility Issues: Rigid structures can have lower solubility in common analytical solvents, requiring careful solvent selection for techniques like NMR and HPLC.

  • Stereoisomer Separation: The subtle structural differences between enantiomers and diastereomers of rigid diamines demand highly specific and optimized chromatographic methods for successful separation.

Q2: How can I determine the absolute configuration of my chiral rigid diamine?

A2: Determining the absolute configuration is crucial and can be achieved through several methods:

  • X-ray Crystallography: This is the gold standard for determining absolute configuration. If a suitable single crystal can be obtained, anomalous dispersion techniques can unambiguously assign the stereochemistry. For non-crystalline samples, the crystalline sponge method is an emerging alternative.[1][2][3]

  • Vibrational Circular Dichroism (VCD): VCD, in conjunction with computational methods like density functional theory (DFT), can determine the absolute configuration of a chiral molecule in solution, which is advantageous when single crystals cannot be grown.[4]

  • Chiral Derivatization: Reacting the diamine with a chiral derivatizing agent of known absolute configuration creates diastereomers. The diastereomers can be separated chromatographically, and their relative stereochemistry can often be determined by NMR, allowing inference of the original diamine's absolute configuration.

Q3: My rigid diamine is hygroscopic. How should I handle it for analysis?

A3: Hygroscopic samples require careful handling to ensure accurate and reproducible results. Key considerations include:

  • Storage: Store the sample in a desiccator with a suitable drying agent or in a glove box under an inert atmosphere.

  • Weighing: Use a stoppered weighing bottle to minimize exposure to atmospheric moisture during weighing. Perform weighing as quickly as possible.

  • Sample Preparation: Prepare solutions for analysis (e.g., for NMR or HPLC) in a controlled environment, such as a glove box with low humidity, if possible. Use anhydrous solvents.

  • Analysis: If moisture contamination is suspected in an NMR sample, adding a drop of D₂O can help identify exchangeable N-H protons, which will disappear from the ¹H spectrum.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My ¹H NMR spectrum has broad, overlapping signals, and I can't determine the coupling constants.

This is a common issue with rigid diamines due to their fixed conformations and potential for complex spin systems.

Troubleshooting Workflow:

G start Broad/Overlapping ¹H NMR Signals step1 Change NMR Solvent (e.g., Benzene-d6, DMSO-d6) start->step1 step2 Increase Temperature (for dynamic processes) step1->step2 If still unresolved step3 Use Higher Field Strength (e.g., 600 MHz or higher) step2->step3 If still unresolved step4 Perform 2D NMR (COSY, HSQC, HMBC) step3->step4 To resolve overlaps step5 Consult Computational Models step4->step5 For complex assignments

Caption: Troubleshooting workflow for unresolved ¹H NMR spectra.

Solutions and Methodologies:

Troubleshooting StepRationaleExperimental Protocol
1. Change NMR Solvent Different solvents can induce changes in chemical shifts due to varying anisotropic effects, potentially resolving overlapping signals.Protocol: Prepare samples of your diamine in a variety of deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, Methanol-d₄) at the same concentration. Acquire ¹H NMR spectra for each and compare the signal dispersion.
2. Increase Temperature If broadening is due to slow conformational exchange on the NMR timescale, increasing the temperature can speed up this exchange, leading to sharper signals.Protocol: Use a variable temperature NMR probe. Acquire spectra at increasing temperature intervals (e.g., 298 K, 313 K, 328 K). Monitor peak shape and chemical shift changes.
3. Use Higher Field Strength A higher magnetic field increases the separation (in Hz) between signals, improving resolution.Protocol: If available, re-run the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or 800 MHz).
4. Perform 2D NMR Two-dimensional NMR experiments can help to resolve individual signals and establish connectivity between protons and carbons.Protocol: Acquire a COSY spectrum to identify coupled protons. Run an HSQC experiment to correlate protons with their directly attached carbons. Use an HMBC experiment to identify longer-range H-C correlations, which is particularly useful for quaternary carbons.
High-Performance Liquid Chromatography (HPLC)

Problem: I am unable to separate the enantiomers of my chiral rigid diamine.

The separation of enantiomers of rigid diamines often requires chiral stationary phases (CSPs) and careful method development.

Troubleshooting Workflow:

G start No Enantiomeric Separation by HPLC step1 Select Appropriate CSP (e.g., Polysaccharide-based) start->step1 step2 Optimize Mobile Phase (Normal vs. Reversed Phase) step1->step2 If no separation step3 Adjust Additives (e.g., TFA, DEA) step2->step3 To improve peak shape step4 Lower Column Temperature step3->step4 To enhance resolution step5 Consider Derivatization step4->step5 If direct methods fail

Caption: Troubleshooting workflow for HPLC enantioseparation.

Solutions and Methodologies:

Troubleshooting StepRationaleExperimental Protocol
1. Select Appropriate CSP The choice of chiral stationary phase is critical. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for a wide range of chiral compounds, including rigid diamines.[5]Protocol: Screen a variety of CSPs. Start with a common column like Chiralpak AD or Chiralcel OD. Prepare an analytical sample of your racemic diamine and inject it onto the column using a standard mobile phase (e.g., Hexane/Isopropanol for normal phase).
2. Optimize Mobile Phase The composition of the mobile phase significantly impacts retention and selectivity. Both normal-phase and reversed-phase modes should be explored.Protocol: For normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. For reversed phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
3. Adjust Additives For basic compounds like diamines, peak tailing can be an issue. Adding a small amount of a basic additive can improve peak shape and resolution.Protocol: To your mobile phase, add a small concentration (e.g., 0.1%) of an amine additive like diethylamine (DEA) or triethylamine (TEA).
4. Lower Column Temperature Reducing the column temperature can enhance the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.Protocol: Using a column thermostat, acquire chromatograms at different temperatures (e.g., 25°C, 15°C, 5°C) and compare the resolution factors.
5. Consider Derivatization If direct separation is unsuccessful, derivatizing the diamine with a chiral agent (e.g., Marfey's reagent) will create diastereomers that can often be separated on a standard achiral reversed-phase column (e.g., C18).Protocol: Follow a standard protocol for derivatization with a chosen chiral agent. Ensure the reaction goes to completion. Analyze the resulting diastereomers by reversed-phase HPLC.
X-ray Crystallography

Problem: I am struggling to grow single crystals of my rigid diamine for X-ray analysis.

Obtaining diffraction-quality crystals is a common bottleneck. The rigidity of the molecule can make it difficult for it to pack into a well-ordered crystal lattice.

Troubleshooting Workflow:

G start Difficulty Growing Single Crystals step1 Screen a Wide Range of Solvents start->step1 step2 Try Different Crystallization Methods step1->step2 If unsuccessful step3 Form a Salt or Co-crystal step2->step3 To alter packing step4 Use the Crystalline Sponge Method step3->step4 For non-crystalline samples

Caption: Troubleshooting workflow for crystallizing rigid diamines.

Solutions and Methodologies:

Troubleshooting StepRationaleExperimental Protocol
1. Screen a Wide Range of Solvents The choice of solvent is critical for controlling solubility and evaporation rates, which are key parameters in crystal growth.Protocol: Set up small-scale crystallization trials in a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
2. Try Different Crystallization Methods Different methods provide different rates of supersaturation, one of which may be optimal for your compound.Protocol: Attempt crystallization using: - Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. - Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber with a poor solvent (the precipitant). The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization. - Cooling: Prepare a saturated solution at a higher temperature and allow it to cool slowly.
3. Form a Salt or Co-crystal Converting the diamine to a salt with a suitable acid (e.g., HCl, tartaric acid) or forming a co-crystal can introduce new intermolecular interactions (like hydrogen bonding) that facilitate crystal packing.Protocol: React your diamine with a stoichiometric amount of a selected acid. Attempt to crystallize the resulting salt using the methods described above.
4. Use the Crystalline Sponge Method For compounds that are difficult or impossible to crystallize, this method allows for structure determination without needing to crystallize the sample itself. The compound is soaked into a pre-formed porous host crystal.[1][2][3][6]Protocol: This is a specialized technique. 1. Synthesize a suitable crystalline sponge (e.g., [(ZnI₂)₃(tpt)₂]). 2. Exchange the solvent within the sponge's pores to a non-coordinating solvent like cyclohexane. 3. Soak the sponge crystal in a concentrated solution of your diamine. 4. Analyze the resulting host-guest complex by single-crystal X-ray diffraction.[6]
Mass Spectrometry (MS)

Problem: I am having trouble interpreting the fragmentation pattern of my rigid diamine in the mass spectrum.

The fragmentation of rigid structures can be less predictable than that of their flexible counterparts, as the ring systems can control which fragmentation pathways are energetically favorable.

Logical Relationship Diagram:

G MI Molecular Ion (M+) Frag1 Loss of a side chain (α-cleavage) MI->Frag1 Frag2 Ring opening followed by fragmentation MI->Frag2 Frag3 Loss of NH₃ MI->Frag3

Caption: Common fragmentation pathways for rigid diamines in MS.

Solutions and Methodologies:

Common FragmentationInterpretationAnalytical Approach
α-Cleavage The cleavage of a C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines. This results in the formation of a stable iminium ion. The mass of the lost radical can indicate the nature of the substituent at that position.Look for peaks corresponding to the loss of alkyl radicals from the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the fragment ions.
Ring Fragmentation For bicyclic or polycyclic systems, fragmentation can involve the opening of one of the rings, followed by subsequent loss of neutral molecules (e.g., ethene). This can lead to complex patterns.Compare the spectrum to those of structurally similar compounds if available. Use tandem MS (MS/MS) to isolate the molecular ion and controllably fragment it, which can help to establish fragmentation pathways.
Loss of Neutral Molecules The loss of small, stable neutral molecules like NH₃ can occur, particularly if the structure allows for a suitable rearrangement.Look for peaks corresponding to M-17 in the mass spectrum.

References

Technical Support Center: Optimizing Coupling Reactions with 2,2'-(Adamantane-1,3-diyl)diethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving the sterically hindered diamine linker, 2,2'-(Adamantane-1,3-diyl)diethanamine. Due to the unique steric bulk of the adamantane core, standard coupling protocols may require significant optimization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during coupling reactions with this compound.

Amide Coupling Reactions

Problem: Low or no product yield in amide coupling.

Possible Causes & Solutions:

  • Steric Hindrance: The bulky adamantane cage can sterically hinder the approach of the amine to the activated carboxylic acid.

    • Solution 1: Use of Specialized Coupling Reagents: Standard coupling reagents like EDC/NHS may be inefficient. Consider using more potent reagents designed for sterically hindered substrates.

    • Solution 2: Higher Reaction Temperatures: Increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or degradation.

    • Solution 3: Extended Reaction Times: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to facilitate the slow coupling process.

  • Poor Solubility: Adamantane derivatives are known for their high lipophilicity and can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and low yields.[1][2][3]

    • Solution 1: Solvent Screening: Test a range of aprotic solvents such as DMF, DMAc, NMP, or high-boiling point ethers like dioxane.

    • Solution 2: Use of Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a small amount of a more polar solvent might help dissolve the starting materials.

  • Double Acylation vs. Mono-acylation: Controlling the stoichiometry to achieve selective mono- or di-acylation can be challenging.

    • Solution 1 (for Mono-acylation): Use a large excess of the diamine (e.g., 5-10 equivalents) relative to the carboxylic acid.

    • Solution 2 (for Di-acylation): Use a slight excess of the carboxylic acid and coupling reagent (e.g., 2.2-2.5 equivalents). The second acylation will likely be slower due to increased steric hindrance.

Problem: Formation of side products.

Possible Causes & Solutions:

  • Epimerization (if coupling chiral carboxylic acids): The use of strong bases or high temperatures can lead to loss of stereochemical integrity.

    • Solution: Additive to Suppress Epimerization: Include additives like HOBt or HOAt in the coupling reaction.

  • Decomposition of Reagents or Products: High temperatures or prolonged reaction times can lead to degradation.

    • Solution: Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed or product formation plateaus.

Palladium-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig Amination)

Problem: Low catalytic activity or catalyst decomposition.

Possible Causes & Solutions:

  • Inappropriate Ligand Choice: The steric bulk of the adamantane diamine requires a carefully selected phosphine ligand to facilitate the catalytic cycle.

    • Solution: Use of Bulky, Electron-Rich Ligands: Ligands such as XPhos, RuPhos, or DavePhos are often effective for coupling sterically hindered amines.[4][5][6] It may be necessary to screen a panel of ligands to find the optimal one for your specific substrate.

  • Base Incompatibility: The choice of base is crucial for the efficiency of the transmetalation step and to avoid side reactions.

    • Solution: Base Screening: Strong, non-nucleophilic bases are generally preferred. Common choices include NaOtBu, K3PO4, or Cs2CO3. The optimal base will depend on the specific substrates and ligand used.

  • Poor Solubility of Reaction Components: Similar to amide coupling, insolubility can hinder the reaction.

    • Solution: Solvent Selection: High-boiling point aromatic solvents like toluene or xylene, or ethereal solvents like dioxane are commonly used in Buchwald-Hartwig reactions.[7]

Problem: Competitive Double Arylation.

Possible Causes & Solutions:

  • Stoichiometry Control: Achieving selective mono-arylation can be difficult.

    • Solution: Excess of Diamine: As with amide coupling, using a significant excess of this compound can favor the mono-arylated product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection when working with this compound?

A1: Due to the lipophilic nature of the adamantane core, start with aprotic, polar solvents like DMF, DMAc, or NMP for amide couplings. For palladium-catalyzed reactions, toluene, xylene, or dioxane are good initial choices. Solubility can be a significant issue, so be prepared to screen several solvents or use co-solvents.[1][2][3]

Q2: How can I purify the final product, especially from unreacted diamine?

A2: Purification can be challenging due to the similar polarity of the mono- and di-substituted products and the starting diamine.

  • Acidic Wash: If your product is stable to acid, a wash with dilute aqueous HCl can protonate and remove the unreacted diamine into the aqueous layer.

  • Chromatography: Reverse-phase chromatography may be more effective than normal-phase silica gel chromatography for separating these lipophilic compounds.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

Q3: Is it necessary to use a protecting group for one of the amine functionalities to achieve mono-substitution?

A3: While using a protecting group (e.g., Boc) is a viable strategy to ensure mono-functionalization, it adds extra steps to the synthesis. A more direct approach is to control the stoichiometry by using a large excess of the diamine. The steric hindrance of the adamantane scaffold itself can also disfavor the second coupling reaction, aiding in selective mono-substitution.

Q4: What are the key safety considerations when working with adamantane derivatives and coupling reagents?

A4: Always consult the Safety Data Sheet (SDS) for all reagents. Many coupling reagents are sensitizers or irritants. Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Data Presentation

Table 1: Recommended Starting Conditions for Amide Coupling with Sterically Hindered Carboxylic Acids.

ParameterConditionNotes
Coupling Reagent HATU or COMUKnown to be effective for sterically demanding couplings.
Base DIPEA or 2,4,6-CollidineUse a non-nucleophilic, sterically hindered base.
Solvent Anhydrous DMF or NMPEnsure good solubility of all reactants.
Temperature Room Temperature to 60 °CStart at room temperature and increase if no reaction is observed.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS.
Stoichiometry (Acid:Diamine:Reagent:Base) 1 : 1.2 : 1.2 : 2.4For di-acylation, use >2 equivalents of the acid.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination with Aryl Halides.

ParameterConditionNotes
Palladium Pre-catalyst Pd2(dba)3 or a G3/G4 Pre-catalystPre-catalysts can offer better reproducibility.
Ligand XPhos or RuPhosBulky, electron-rich ligands are generally required.[5][6]
Base NaOtBu or K3PO4The choice of base can be critical and may need optimization.
Solvent Anhydrous Toluene or DioxaneDegas the solvent thoroughly before use.
Temperature 80 - 110 °CReactions are typically run at elevated temperatures.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.
Stoichiometry (Ar-X:Diamine:Pd:Ligand:Base) 1 : 1.2 : 0.02 : 0.04 : 1.4For mono-arylation, consider a larger excess of the diamine.

Experimental Protocols

Protocol 1: General Procedure for Di-Amide Coupling
  • To a solution of the carboxylic acid (2.2 equivalents) in anhydrous DMF, add the coupling reagent (e.g., HATU, 2.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4.4 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Protocol 2: General Procedure for Mono-Buchwald-Hartwig Amination
  • In a glovebox, charge a reaction vessel with the aryl halide (1.0 equivalent), this compound (5.0 equivalents), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_troubleshooting Troubleshooting Acid Carboxylic Acid Activated_Ester Activated Ester Acid->Activated_Ester + Coupling Reagent + Base Diamine Adamantane Diamine Product Amide Product Diamine->Product Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Activated_Ester->Product + Diamine Low_Yield Low Yield Product->Low_Yield Side_Products Side Products Product->Side_Products

Caption: Workflow for amide coupling with troubleshooting points.

Buchwald_Hartwig_Troubleshooting cluster_main Buchwald-Hartwig Amination Troubleshooting cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_side_reactions Solutions for Side Reactions Start Reaction Start Low_Conversion Low Conversion? Start->Low_Conversion Side_Reactions Side Reactions? Low_Conversion->Side_Reactions No Failure Reaction Failure Low_Conversion->Failure Yes Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Change_Ligand Screen Bulky Ligands (XPhos, RuPhos) Low_Conversion->Change_Ligand Change_Base Screen Bases (NaOtBu, K3PO4) Low_Conversion->Change_Base Change_Solvent Change Solvent (Toluene, Dioxane) Low_Conversion->Change_Solvent Success Successful Coupling Side_Reactions->Success No Side_Reactions->Failure Yes Lower_Temp Lower Temperature Side_Reactions->Lower_Temp Degas_Thoroughly Ensure Anaerobic Conditions Side_Reactions->Degas_Thoroughly Check_Purity Check Starting Material Purity Side_Reactions->Check_Purity

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

References

Preventing oxidation of 2,2'-(Adamantane-1,3-diyl)diethanamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of oxidation of 2,2'-(Adamantane-1,3-diyl)diethanamine during storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound is likely the oxidation of its primary amine functional groups. Aliphatic amines are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities. The adamantane core itself is highly stable and less prone to degradation under typical storage conditions.

Q2: How can I visually detect if my sample of this compound has started to oxidize?

A2: Oxidation of amines can sometimes lead to a noticeable change in the appearance of the sample. This may include a color change, often to a yellow or brownish hue. The formation of insoluble particulate matter may also be an indication of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are recommended for a definitive assessment of purity.

Q3: Are there any specific chemical incompatibilities I should be aware of during storage?

A3: Yes, this compound, as an amine, is a base and will react with acids. It should be stored away from acidic compounds. Furthermore, contact with strong oxidizing agents will accelerate its degradation. Materials such as certain plastics and rubbers may be incompatible and could leach impurities into the sample. It is recommended to store the compound in inert containers, such as amber glass vials with PTFE-lined caps.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (see storage recommendations below), the compound is expected to be stable for an extended period. However, without specific long-term stability data, it is recommended to re-analyze the purity of the material after prolonged storage, especially if it is to be used in critical applications.

Troubleshooting Guide

Problem: My sample of this compound has developed a yellow tint.

  • Question: What could be the cause of the color change?

    • Answer: A yellow to brown discoloration is a common indicator of amine oxidation. This is often due to the formation of N-oxides and other colored degradation products resulting from exposure to air and/or light.

  • Question: Is the material still usable?

    • Answer: The usability of the material depends on the specific requirements of your experiment. For applications sensitive to impurities, the discolored material should be repurified (e.g., by recrystallization or chromatography). For less sensitive applications, it may still be acceptable, but it is highly recommended to determine the purity of the sample analytically (e.g., via HPLC, GC-MS, or NMR) before use.

  • Question: How can I prevent this from happening in the future?

    • Answer: To prevent discoloration, strictly adhere to the recommended storage conditions. This includes storing the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, light-resistant container, and at reduced temperatures.

Problem: I have observed the formation of small particles in my solid sample.

  • Question: What are these particles?

    • Answer: The formation of particulate matter can be a sign of advanced degradation, where oxidation products may polymerize or precipitate out of the solid matrix.

  • Question: How should I handle a sample with particulate matter?

    • Answer: If particulate matter is observed, it is a strong indication of significant degradation. The sample's purity is compromised, and it should ideally be discarded. If the material is of high value, purification might be attempted, but it will require careful characterization to ensure the removal of all degradation products.

Problem: My analytical results (e.g., HPLC, NMR) show unexpected peaks.

  • Question: What could be the source of these new peaks?

    • Answer: New peaks in analytical chromatograms or spectra are indicative of impurities. In the context of storing this compound, these are likely oxidation byproducts. Depending on the analytical method, these could correspond to N-oxides, hydroxylamines, or other degradation products.

  • Question: How can I identify these impurities?

    • Answer: The identification of unknown impurities typically requires advanced analytical techniques. Mass spectrometry (e.g., LC-MS or GC-MS) can provide molecular weight information, while NMR spectroscopy can help elucidate the structure of the degradation products.

  • Question: What steps should I take to mitigate the formation of these impurities?

    • Answer: The mitigation strategies are the same as for preventing discoloration: minimize exposure to oxygen, light, and moisture. Storing smaller aliquots can also be beneficial, as it reduces the number of times the main stock is exposed to the atmosphere.

Data Presentation

Table 1: General Recommended Storage Conditions for Aliphatic Amines

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.[1]
Container Amber glass vial with PTFE-lined capProtects from light and provides an inert storage surface.
Moisture Store in a dry environmentAmines can be hygroscopic; moisture can promote degradation.
Aliquotting Store in small, single-use aliquotsMinimizes exposure of the bulk material to atmospheric conditions.

Note: This table provides general guidance for the storage of aliphatic amines. Specific stability studies for this compound are recommended to establish optimal, compound-specific storage conditions.

Experimental Protocols

Protocol: Forced Degradation Study for Oxidative Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the oxidative stability of this compound.[2][3][4]

Objective: To intentionally degrade the sample under oxidative stress to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrogen peroxide (3% and 30% solutions)

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC or GC system with a suitable column

  • Mass spectrometer (optional, for identification of degradants)

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mild Oxidative Stress: To a portion of the stock solution, add a small volume of 3% hydrogen peroxide.

    • Harsh Oxidative Stress: To a separate portion of the stock solution, add a small volume of 30% hydrogen peroxide.

    • Control Sample: A portion of the stock solution without any stress agent should be kept under the same conditions as the stressed samples.

  • Incubation:

    • Incubate the stressed and control samples at room temperature for a defined period (e.g., 24 hours). If no degradation is observed, the temperature can be elevated to 40-60°C.[2]

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each sample.

    • Analyze the aliquots by a suitable analytical method (e.g., HPLC or GC) to monitor the formation of degradation products and the decrease in the parent compound.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of those that might form under long-term storage.[1]

    • If a mass spectrometer is available, analyze the degradation products to determine their molecular weights and fragmentation patterns, which can aid in their structural elucidation.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen peroxide, especially at 30%, is a strong oxidizer and should be handled with care.

Visualizations

troubleshooting_workflow start Suspicion of Oxidation (e.g., color change, new peaks) visual_inspection Visual Inspection start->visual_inspection analytical_testing Analytical Testing (HPLC, GC, NMR) visual_inspection->analytical_testing If visual changes are present or for critical applications compare_to_standard Compare to Reference Standard analytical_testing->compare_to_standard pass Purity Acceptable compare_to_standard->pass Meets specifications fail Purity Unacceptable compare_to_standard->fail Does not meet specifications use_sample Use Sample in Experiment pass->use_sample investigate_storage Investigate Storage Conditions fail->investigate_storage review_handling Review Handling Procedures investigate_storage->review_handling repurify Repurify Sample repurify->analytical_testing Verify purity post-purification discard Discard Sample review_handling->repurify If material is valuable review_handling->discard If repurification is not feasible

Caption: Troubleshooting workflow for suspected oxidation of this compound.

oxidation_sites cluster_molecule This compound cluster_products Potential Oxidation Products mol n_oxide N-Oxide mol->n_oxide [O] hydroxylamine Hydroxylamine mol->hydroxylamine [O] imine Imine (further reactions possible) mol->imine [O]

Caption: Potential sites of oxidation on the this compound molecule.

References

Troubleshooting failed reactions involving adamantane-based starting materials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-based starting materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during reactions involving adamantane derivatives.

Question: My reaction with an adamantane-based starting material is not proceeding or is giving a very low yield. What are the common causes and solutions?

Answer:

Failed or low-yielding reactions with adamantane starting materials can often be attributed to several factors related to the unique properties of the adamantane cage. Here are the most common culprits and suggested troubleshooting steps:

  • Poor Solubility of Starting Materials: Adamantane and its derivatives are highly lipophilic and have poor solubility in polar solvents.[1] If your adamantane-based reactant is not fully dissolved in the reaction solvent, the reaction will be slow or may not proceed at all.

    • Solution:

      • Choose a nonpolar organic solvent in which your adamantane derivative is soluble, such as benzene, hexane, or chloroform.[1][2]

      • Gently warming the reaction mixture can help increase the solubility of the starting material.[1]

      • In some cases, using a mixture of solvents can improve solubility and reaction rates. For the synthesis of 2-adamantanone, a mixture of acetone and a small amount of acetic acid has been found to be effective.[3]

  • High C-H Bond Strength: The C-H bonds of adamantane are particularly strong, making them difficult to functionalize.[4]

    • Solution:

      • Employ highly reactive reagents or catalyst systems known to activate strong C-H bonds. These can include photocatalysts, strong oxidants, or specific transition metal catalysts.[4][5]

      • Increase the reaction temperature to provide the necessary activation energy. However, be mindful of potential side reactions or decomposition of your starting materials or products.

  • Steric Hindrance: The bulky, rigid structure of the adamantane cage can sterically hinder the approach of reagents to the desired reaction site.[6] This is especially true for reactions at the secondary (methylene) positions or at positions on substituents close to the adamantane core.

    • Solution:

      • Use smaller, less sterically demanding reagents if possible. For example, in the reduction of a lactam in an adamantane derivative that failed with LiAlH4, the less sterically demanding BH3*SMe2 complex was successful.[7]

      • Increase the reaction time to allow for the slower reaction rate due to steric hindrance.

      • Consider a different synthetic route that introduces the desired functionality before the adamantane cage is installed or at a less hindered position.

  • Inappropriate Reaction Conditions: Adamantane chemistry often requires specific conditions to achieve good yields and selectivity.

    • Solution:

      • Consult the literature for established protocols for the type of reaction you are attempting. Small changes in catalyst, solvent, or temperature can have a significant impact on the outcome.

      • For reactions sensitive to acid, such as those involving acid-labile protecting groups, buffering the reaction mixture can be crucial.[8]

A general workflow for troubleshooting low-yielding adamantane reactions is presented below.

G start Low Yield or No Reaction solubility Check Solubility of Adamantane Starting Material start->solubility dissolved Is it fully dissolved? solubility->dissolved solvent Change to a more nonpolar solvent or use a co-solvent. Consider gentle heating. dissolved->solvent No conditions Review Reaction Conditions dissolved->conditions Yes solvent->solubility temp Is the temperature appropriate for C-H activation? conditions->temp increase_temp Increase temperature cautiously. temp->increase_temp No reagents Are the reagents reactive enough? temp->reagents Yes increase_temp->conditions stronger_reagents Use more reactive reagents or a catalyst system (e.g., photoredox). reagents->stronger_reagents No sterics Consider Steric Hindrance reagents->sterics Yes stronger_reagents->conditions hindered Is the reaction site sterically hindered? sterics->hindered smaller_reagents Use smaller reagents or increase reaction time. hindered->smaller_reagents Yes workup Review Workup Procedure hindered->workup No smaller_reagents->sterics loss Is product being lost during extraction or purification? workup->loss optimize_workup Optimize extraction and purification steps. Check aqueous layers for product. loss->optimize_workup Yes end Improved Yield loss->end No optimize_workup->workup G start Unexpected Side Products Observed identify Identify the structure of the side product(s) (e.g., by NMR, MS) start->identify rearranged Is it a rearranged product? identify->rearranged solvent_adduct Is it a solvent adduct? identify->solvent_adduct overreacted Is it an over-functionalized product? identify->overreacted milder_conditions Use milder reaction conditions (lower temp, less reactive reagents) rearranged->milder_conditions Yes change_solvent Switch to a non-nucleophilic solvent solvent_adduct->change_solvent Yes control_stoichiometry Control stoichiometry and monitor reaction progress carefully overreacted->control_stoichiometry Yes end Desired Product Obtained milder_conditions->end change_solvent->end control_stoichiometry->end

References

Scalable synthesis of 2,2'-(Adamantane-1,3-diyl)diethanamine for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2,2'-(Adamantane-1,3-diyl)diethanamine. The following sections detail a proposed synthetic route, troubleshooting advice, and frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.

Proposed Synthetic Pathway

A scalable synthesis of this compound can be envisioned starting from the readily available 1,3-adamantanedicarboxylic acid. This multi-step process involves the reduction of the carboxylic acid groups to alcohols, followed by conversion to a leaving group, and finally nucleophilic substitution with an amine source.

G A 1,3-Adamantanedicarboxylic Acid B Reduction A->B C 2,2'-(Adamantane-1,3-diyl)diethanol B->C D Activation (e.g., Tosylation) C->D E Intermediate (e.g., Ditosylate) D->E F Amination E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Reduction of 1,3-Adamantanedicarboxylic Acid to 2,2'-(Adamantane-1,3-diyl)diethanol

Methodology:

  • In a suitable reactor, suspend 1,3-adamantanedicarboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF).

  • Slowly add a reducing agent, for example, a solution of borane-tetrahydrofuran complex (BH3-THF), to the suspension at a controlled temperature, typically 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction carefully by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2'-(Adamantane-1,3-diyl)diethanol.

ParameterValue
Starting Material1,3-Adamantanedicarboxylic acid
Reducing AgentBorane-tetrahydrofuran complex (BH3-THF)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0-5 °C initially, then room temperature
Typical Yield>90%
Step 2: Activation of the Hydroxyl Groups (Tosylation)

Methodology:

  • Dissolve the 2,2'-(Adamantane-1,3-diyl)diethanol in a suitable solvent like dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until completion.

  • Work up the reaction by adding water and separating the organic layer.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer and concentrate to obtain the ditosylate intermediate.

ParameterValue
Starting Material2,2'-(Adamantane-1,3-diyl)diethanol
Reagentp-Toluenesulfonyl chloride (TsCl)
SolventDichloromethane (DCM) or Pyridine
BaseTriethylamine or Pyridine
Typical Yield85-95%
Step 3: Amination to form this compound

Methodology:

  • Dissolve the ditosylate intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonia, or alternatively, sodium azide followed by a reduction step.

  • Heat the reaction mixture to a temperature typically between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an appropriate workup. If using ammonia, an acid-base extraction can isolate the amine. If using an azide, a reduction (e.g., with LiAlH4 or catalytic hydrogenation) is necessary, followed by workup.

  • Purify the final product by distillation or recrystallization of a salt form.

ParameterValue
Starting MaterialAdamantane-1,3-diylbis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)
ReagentAmmonia or Sodium Azide followed by reduction
SolventDimethylformamide (DMF)
Reaction Temperature60-100 °C
Typical Yield70-85%

Troubleshooting Guide

G cluster_reduction Step 1: Reduction cluster_tosylation Step 2: Tosylation cluster_amination Step 3: Amination Problem_R Problem Incomplete reaction or low yield Cause_R Possible Cause 1. Impure starting material 2. Insufficient reducing agent 3. Non-anhydrous conditions Problem_R:p->Cause_R:c Solution_R Solution 1. Recrystallize dicarboxylic acid 2. Use a slight excess of BH3-THF 3. Ensure all glassware and solvents are dry Cause_R:c->Solution_R:s Problem_T Problem Formation of side products (e.g., elimination) Cause_T Possible Cause 1. High reaction temperature 2. Strong, non-hindered base Solution_T Solution 1. Maintain low temperature (0 °C) 2. Use a hindered base like 2,6-lutidine Problem_A Problem Low yield of diamine Cause_A Possible Cause 1. Incomplete reaction 2. Formation of quaternary ammonium salts Solution_A Solution 1. Increase reaction time or temperature 2. Use a large excess of ammonia

Caption: Troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common challenge in the reduction of 1,3-adamantanedicarboxylic acid?

A1: A primary challenge is the low solubility of the dicarboxylic acid in many organic solvents. Using a co-solvent or ensuring a fine suspension can improve reaction kinetics. Additionally, maintaining anhydrous conditions is critical to prevent quenching of the reducing agent.

Q2: Are there alternative methods for the amination step?

A2: Yes, besides direct amination with ammonia, a Gabriel synthesis approach can be used. This involves reacting the ditosylate with potassium phthalimide followed by hydrazinolysis. This method can offer better control and avoid the formation of over-alkylated byproducts.

Q3: How can the purity of the final product, this compound, be assessed?

A3: Purity can be determined using a combination of techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can identify the product and any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can be used for quantitative analysis with an internal standard. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed for purity assessment.

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety protocols should be followed. Specifically, borane-THF is a flammable and reactive reagent that should be handled under an inert atmosphere. p-Toluenesulfonyl chloride is corrosive and a lachrymator. The amination step may generate pressure if conducted in a sealed vessel at elevated temperatures. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q5: Can this synthesis be scaled up for industrial production?

A5: The proposed route utilizes relatively common and scalable reactions. For industrial applications, factors such as cost of reagents, reactor compatibility, and process safety would need to be carefully evaluated and optimized. For instance, the use of borane might be replaced with catalytic hydrogenation under pressure for the reduction step on a large scale. A thorough process hazard analysis (PHA) is recommended before scaling up.

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Assignments for 2,2'-(Adamantane-1,3-diyl)diethanamine and Related Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2,2'-(Adamantane-1,3-diyl)diethanamine. Due to the absence of published experimental NMR data for this specific compound, this guide presents a detailed examination of its immediate synthetic precursor, 2,2'-(Adamantane-1,3-diyl)diacetaldehyde, and offers predicted assignments for the target diethanamine based on established substituent effects in the adamantane framework.

The rigid, cage-like structure of adamantane provides a unique scaffold in medicinal chemistry and materials science. The functionalization of this core, as in this compound, leads to derivatives with potential applications as ligands, catalysts, and pharmacophores. Accurate NMR spectral assignment is crucial for the structural elucidation and purity assessment of these compounds.

Predicted NMR Assignments for this compound

While direct experimental data is not available, the ¹H and ¹³C NMR chemical shifts for this compound can be reliably predicted. These predictions are based on the extensive data available for 1,3-disubstituted adamantane derivatives and by comparing with the experimentally determined values for its diacetaldehyde precursor. The primary difference between the precursor and the final diamine is the transformation of the aldehyde groups (-CHO) to aminoethyl groups (-CH₂NH₂). This conversion is expected to induce a significant upfield shift for the terminal carbon and the adjacent methylene protons and carbon.

Experimental Data of 2,2'-(Adamantane-1,3-diyl)diacetaldehyde

The ¹H and ¹³C NMR spectral data for the precursor, 2,2'-(Adamantane-1,3-diyl)diacetaldehyde, have been reported and serve as a robust baseline for our comparative analysis[1].

Table 1: ¹H and ¹³C NMR Data for 2,2'-(Adamantane-1,3-diyl)diacetaldehyde [1]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₂CHO9.86 (t, J = 3.1 Hz, 2H)202.9
CH₂ CHO2.12 (d, J = 3.1 Hz, 4H)56.6
Adamantane CH2.10 (m, 2H)41.7
Adamantane CH₂1.58-1.69 (m, 12H)47.7, 35.7, 33.9, 28.6

Comparative Analysis and Predicted Shifts for the Diethanamine Derivative

The reduction of the aldehyde functionalities to primary amines is anticipated to cause the following changes in the NMR spectra:

  • ¹H NMR: The aldehydic proton signal at ~9.86 ppm will disappear. New signals corresponding to the -CH₂-NH₂ protons will appear further upfield. The methylene protons adjacent to the newly formed amine group (CH₂ -NH₂) are expected to shift upfield from their position at 2.12 ppm in the dialdehyde. The protons of the NH₂ groups themselves will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The most significant change will be the disappearance of the aldehyde carbonyl carbon signal at 202.9 ppm and the appearance of a new signal for the terminal methylene carbon of the aminoethyl group (-C H₂NH₂) in the range of 40-50 ppm. The adjacent methylene carbon (-C H₂CH₂NH₂) is also expected to shift upfield from 56.6 ppm. The chemical shifts of the adamantane cage carbons are not expected to change dramatically but may experience minor shifts due to the change in the electronic nature of the substituent.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CH₂NH₂~2.7 - 2.9~40 - 45
CH₂ CH₂NH₂~1.5 - 1.7~50 - 55
NH₂Broad singlet, ~1.5 - 3.0-
Adamantane CH~1.9 - 2.1~40 - 42
Adamantane CH₂~1.5 - 1.7~28 - 48

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for adamantane derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse program (zgpg30).

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0-220 ppm.

2D NMR Experiments: For unequivocal assignment of all proton and carbon signals, especially for the complex adamantane cage resonances, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Workflow for NMR-based Structural Elucidation

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition (Optional) cluster_3 Data Processing and Analysis a Dissolve Compound in Deuterated Solvent b Add Internal Standard (TMS) a->b c Transfer to NMR Tube b->c d ¹H NMR Spectrum c->d e ¹³C NMR Spectrum c->e i Fourier Transform d->i e->i f COSY l Spectral Assignment f->l g HSQC g->l h HMBC h->l j Phase and Baseline Correction i->j k Integration and Peak Picking j->k k->l l->f l->g l->h

Caption: Workflow for NMR Analysis.

Signaling Pathway of NMR Data to Structural Information

G cluster_data NMR Data cluster_info Structural Information cluster_structure Final Structure A ¹H Chemical Shifts (Integration, Multiplicity) D Proton Environment & Neighboring Protons A->D B ¹³C Chemical Shifts E Carbon Skeleton B->E C 2D Correlations (COSY, HSQC, HMBC) F C-H Connectivity & Long-Range Couplings C->F G Complete Molecular Structure of This compound D->G E->G F->G

Caption: From NMR Data to Structure.

References

Mass Spectrometry Analysis of 2,2'-(Adamantane-1,3-diyl)diethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and efficient analysis of novel compounds is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2,2'-(Adamantane-1,3-diyl)diethanamine, a diamine derivative of adamantane. Due to the limited availability of direct mass spectral data for this specific compound, this guide presents a hypothesized fragmentation pattern based on the known behavior of adamantane derivatives and aliphatic diamines, alongside established analytical alternatives.

Hypothetical Direct Analysis by Electron Ionization-Mass Spectrometry (EI-MS)

Direct analysis of this compound by a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would likely provide valuable structural information through characteristic fragmentation. Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation which can be crucial for structure determination.[1][2]

Predicted Fragmentation Pathway:

The fragmentation of this compound under EI-MS is expected to be influenced by the stable adamantane core and the presence of two primary amine functionalities. The adamantane cage itself is known to fragment in a characteristic manner, and the amine groups will direct cleavage pathways.[3]

G M [M]+. C14H26N2+. m/z = 222 F1 [M-CH2NH2]+. m/z = 192 M->F1 -CH2NH2 F2 [M-C2H5N]+. m/z = 179 M->F2 -C2H5N F6 [CH2NH2]+. m/z = 30 M->F6 F3 [Adamantane-C2H4]+. m/z = 163 F1->F3 -NH3 F4 [C10H15]+ (Adamantyl cation) m/z = 135 F2->F4 -C2H4 F5 [C7H9]+. m/z = 93 F4->F5 -C3H6

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis of Mass Spectrometry Techniques

While direct EI-MS analysis is informative, alternative methods may offer advantages in terms of sensitivity, and robustness, especially for quantitative applications. The primary alternatives for diamine analysis are GC-MS following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureDirect EI-MS (Hypothetical)GC-MS with DerivatizationLC-MS/MS
Sample Preparation Minimal, requires volatilizationDerivatization step requiredMinimal, requires dissolution
Sensitivity ModerateHighVery High
Structural Information Rich fragmentation spectrumFragmentation of derivativePrecursor/product ion information
Quantitative Accuracy Good with internal standardsExcellent with internal standardsExcellent with internal standards
Compound Volatility Requires volatile compoundsIncreases volatility of analytesNot limited by volatility
Matrix Effects Can be significantReduced by sample cleanupCan be significant, requires care

Alternative Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Aliphatic diamines can be challenging to analyze directly by GC due to their polarity and potential for peak tailing. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.[4][5][6] Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA).[7]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Add derivatizing agent (e.g., TFAA) Extraction Extraction Derivatization->Extraction Extract derivatized analyte GC Injection GC Injection Extraction->GC Injection GC Separation GC Separation GC Injection->GC Separation EI Source EI Source GC Separation->EI Source Mass Analyzer Mass Analyzer EI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: Workflow for GC-MS analysis of diamines with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of non-volatile and polar compounds, making it well-suited for diamines without the need for derivatization.[8][9][10] This method offers high sensitivity and selectivity, which is particularly advantageous for complex biological matrices.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Dilution Dilution Sample->Dilution Dilute in mobile phase LC Injection LC Injection Dilution->LC Injection LC Separation LC Separation LC Injection->LC Separation ESI Source ESI Source LC Separation->ESI Source Q1 (Precursor Ion Selection) Q1 (Precursor Ion Selection) ESI Source->Q1 (Precursor Ion Selection) Q2 (Collision Cell) Q2 (Collision Cell) Q1 (Precursor Ion Selection)->Q2 (Collision Cell) Q3 (Product Ion Scan) Q3 (Product Ion Scan) Q2 (Collision Cell)->Q3 (Product Ion Scan) Detector Detector Q3 (Product Ion Scan)->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: Workflow for LC-MS/MS analysis of diamines.

Experimental Protocols

Protocol 1: GC-MS Analysis with Trifluoroacetyl Derivatization
  • Sample Preparation:

    • To 100 µL of the sample (in a suitable solvent like methanol), add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation:

    • Dilute the sample to an appropriate concentration (e.g., 1-100 ng/mL) with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ion Source Parameters: Capillary voltage 3.5 kV, cone voltage 30 V, desolvation temperature 400°C.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+ (m/z 223.2), and product ions would be determined by initial full scan and product ion scan experiments.

Conclusion

The analysis of this compound can be approached through several mass spectrometry techniques. While direct EI-MS can provide valuable structural information through its characteristic fragmentation, methods like GC-MS with derivatization and LC-MS/MS offer enhanced sensitivity and are better suited for quantitative analysis, particularly in complex matrices. The choice of method will ultimately depend on the specific research question, the required sensitivity, and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for developing a robust and reliable analytical method for this and similar adamantane-based compounds.

References

A Comparative Analysis of 2,2'-(Adamantane-1,3-diyl)diethanamine and Linear Aliphatic Diamines in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a diamine linker is a critical decision in the design of various therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and other drug-linker conjugates. The linker's physicochemical properties directly influence the overall characteristics of the therapeutic molecule, such as its solubility, permeability, metabolic stability, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of the rigid diamine, 2,2'-(Adamantane-1,3-diyl)diethanamine, with common flexible linear aliphatic diamines: ethylenediamine, 1,4-diaminobutane, and 1,6-hexanediamine. This analysis is supported by available physicochemical data and discusses the implications for drug development, particularly in the context of PROTACs.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a rigid adamantane-based diamine and a flexible linear diamine introduces a fundamental trade-off between conformational constraint and adaptability. The adamantane cage imparts a high degree of rigidity and lipophilicity, while the linear diamines offer greater flexibility and generally lower lipophilicity. These differences are reflected in their physicochemical parameters.

PropertyThis compound (analog)Ethylenediamine1,4-Diaminobutane1,6-Hexanediamine
Molecular Formula C12H22N2C2H8N2C4H12N2C6H16N2
Molecular Weight ( g/mol ) 194.3260.1088.15116.21
Melting Point (°C) Not Available8.5[1]27-28[2]42-45[3]
Boiling Point (°C) Not Available118[1]158-160[2][4]204-205[3]
Density (g/mL at 25°C) Not Available0.899[1][5]0.877[2][4]0.89[3]
Calculated logP 0.7-2.04-0.9 (est)-0.2
pKa (strongest basic) Not Available9.9210.811.0
Structure Rigid, CagedFlexible, LinearFlexible, LinearFlexible, Linear

Performance in Drug Development: A Focus on PROTACs

The distinct structural features of these diamines have significant implications for their application as linkers in PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall pharmacokinetic properties of the PROTAC.

The Role of Rigidity vs. Flexibility

The rigid adamantane core of this compound can pre-organize the PROTAC molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase. This can lead to a lower entropic penalty upon ternary complex formation, potentially increasing its stability and, consequently, the efficiency of protein degradation.

In contrast, the flexibility of linear aliphatic diamines allows for a greater degree of conformational sampling. While this can be advantageous in accommodating different protein topographies, it can also lead to a higher entropic cost upon binding.

Impact on Physicochemical Properties

Lipophilicity and Permeability: The adamantane moiety is highly lipophilic, which can enhance the cell permeability of the resulting PROTAC. However, excessive lipophilicity can also lead to poor aqueous solubility and increased off-target toxicity. The shorter-chain linear diamines, like ethylenediamine and 1,4-diaminobutane, are more hydrophilic, which can improve solubility but may negatively impact passive diffusion across cell membranes.

Metabolic Stability: The rigid, saturated ring system of adamantane is generally more resistant to metabolic degradation compared to flexible alkyl chains. This can lead to a longer in vivo half-life for PROTACs incorporating an adamantane-based linker.

Experimental Protocols

To experimentally validate the performance of these diamines in a drug development context, the following key experiments are crucial.

Determination of Lipophilicity (logP)

Method: Shake-Flask Method (Gold Standard)

  • A solution of the diamine is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the diamine between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the diamine in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

Method: Potentiometric Titration

  • A solution of the diamine of known concentration is prepared in water.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve.

Assessment of Cell Permeability

Method: Caco-2 Permeability Assay

  • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded onto a permeable filter support in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • A solution of the diamine-containing conjugate is added to the apical (donor) side of the transwell.

  • At various time points, samples are taken from the basolateral (receiver) side.

  • The concentration of the conjugate in the receiver compartment is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in bringing the target protein and the E3 ligase into proximity.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits PolyUb Polyubiquitinated Target Protein E3->PolyUb Ubiquitination Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

The choice between this compound and linear aliphatic diamines as linkers in drug development is a nuanced decision that depends on the specific therapeutic goal. The adamantane-based diamine offers rigidity and increased lipophilicity, which can be advantageous for cell permeability and metabolic stability, and may promote the formation of a stable ternary complex in PROTACs. However, this comes at the cost of increased molecular weight and potentially reduced aqueous solubility.

Linear aliphatic diamines provide flexibility, which can be beneficial for accommodating diverse protein targets, and their hydrophilicity can enhance solubility. The optimal choice will ultimately be determined by a careful balance of these properties, which must be empirically evaluated for each specific drug conjugate. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to enable the rational design of more effective and safer therapeutics.

References

A Comparative Analysis of the Biological Activities of 2,2'-(Adamantane-1,3-diyl)diethanamine and Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Amantadine, a derivative of the cage-like hydrocarbon adamantane, has a well-documented history in clinical use, initially as an antiviral agent for influenza A and subsequently for its therapeutic effects in Parkinson's disease. Its mechanisms of action, though not entirely elucidated, involve the blockade of the M2 proton channel of the influenza virus and modulation of dopaminergic and glutamatergic neurotransmission in the central nervous system. This guide provides a comparative overview of the biological activity of amantadine and a structurally related compound, 2,2'-(Adamantane-1,3-diyl)diethanamine.

It is critical to note that while extensive experimental data exists for amantadine, a comprehensive search of publicly available scientific literature did not yield specific biological activity data for this compound. Therefore, this guide will present the established profile of amantadine and offer a hypothetical comparison for this compound based on structure-activity relationships of other adamantane derivatives. This comparison aims to highlight the potential pharmacological properties of this understudied compound and underscore the need for empirical investigation.

Comparative Overview of Physicochemical and Biological Properties

The following table summarizes the known properties of amantadine and highlights the data gap for this compound.

PropertyAmantadineThis compound
Chemical Structure 1-aminoadamantane1,3-bis(2-aminoethyl)adamantane
Molecular Formula C₁₀H₁₇NC₁₄H₂₆N₂
Molar Mass 151.25 g/mol 222.37 g/mol
Primary Indication(s) Antiviral (Influenza A), Parkinson's Disease, Drug-induced Extrapyramidal SymptomsData not available
Antiviral Activity (IC₅₀) Influenza A (strain-dependent, typically in the µM range)Data not available
Neurological Activity NMDA receptor antagonist, Dopamine agonist (release enhancer and reuptake inhibitor)Data not available (Hypothesized to have altered receptor affinity/potency)
Bioavailability High (approx. 90%)Data not available
Half-life 12-18 hours (in young adults)Data not available
Metabolism Not extensively metabolizedData not available

Antiviral Activity: A Tale of a Known and an Unknown

Amantadine's antiviral action against influenza A is one of its most well-characterized properties. It targets the M2 protein, a proton-selective ion channel essential for the uncoating of the viral genome within the host cell. By blocking this channel, amantadine prevents the release of viral ribonucleoprotein complexes into the cytoplasm, thereby halting replication. However, the emergence of resistant strains has significantly limited its clinical utility for this indication.

For this compound, no specific antiviral data is available. The presence of two ethanamine side chains, as opposed to amantadine's single primary amine, could theoretically influence its interaction with viral targets. The increased size and basicity might alter its binding affinity for the M2 channel or potentially confer activity against other viral ion channels. However, without experimental validation, this remains speculative.

Neurological Effects: Exploring the Potential of a Disubstituted Adamantane

In the central nervous system, amantadine exerts its effects through multiple pathways. Its ability to act as a non-competitive antagonist at the NMDA receptor is thought to contribute to its anti-parkinsonian effects by reducing glutamatergic excitotoxicity. Additionally, it promotes the release and inhibits the reuptake of dopamine in the striatum, helping to alleviate the symptoms of Parkinson's disease.

The neurological profile of this compound is entirely unknown. The introduction of a second aminoethyl group at the 3-position of the adamantane cage could have several consequences:

  • Altered Receptor Binding: The spatial arrangement and increased number of basic nitrogen atoms could lead to a different binding mode or affinity for the NMDA receptor and dopamine transporters.

  • Blood-Brain Barrier Permeability: Changes in lipophilicity and polarity due to the additional functional group could affect its ability to cross the blood-brain barrier.

  • Polypharmacology: The molecule might interact with a broader or different set of CNS targets compared to amantadine.

Experimental Protocols

To facilitate future research, this section details standard experimental protocols for evaluating the biological activities discussed.

Antiviral Activity Assays

A standard method to assess the antiviral efficacy of a compound against influenza A virus is the Plaque Reduction Assay .

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed and then infected with a known titer of influenza A virus for 1 hour.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound (e.g., this compound) or amantadine as a positive control.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is stained with a solution like crystal violet to visualize the plaques. The number of plaques in treated wells is compared to untreated wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).

Neurological Activity Assays

To investigate the potential effects on the dopaminergic system, a Dopamine Reuptake Assay can be performed.

  • Synaptosome Preparation: Synaptosomes are prepared from the striatal tissue of rodents.

  • Assay Initiation: The synaptosomes are incubated with the test compound or a known dopamine reuptake inhibitor (e.g., GBR-12909) as a positive control.

  • Radioligand Addition: ³H-dopamine is added to the mixture to initiate the uptake reaction.

  • Incubation and Termination: The reaction is allowed to proceed for a short period at 37°C and then terminated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of ³H-dopamine taken up by the synaptosomes is quantified using liquid scintillation counting. The IC₅₀ value for the inhibition of dopamine reuptake can then be calculated.

Signaling Pathways and Structural Diagrams

The following diagrams, generated using Graphviz, illustrate the known mechanism of amantadine and the chemical structures of both compounds.

amantadine_antiviral_mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Influenza A Virus Particle Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP H+ influx triggers vRNP release Cytoplasm Cytoplasm vRNP->Cytoplasm Endosome->M2_Channel Acidification Nucleus Nucleus Cytoplasm->Nucleus Replication Viral Replication Nucleus->Replication Amantadine Amantadine Amantadine->M2_Channel Blocks Channel

Figure 1: Antiviral mechanism of amantadine against Influenza A.

amantadine_neurological_mechanism cluster_synapse Dopaminergic Synapse cluster_glutamatergic Glutamatergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis DAT Dopamine Transporter (DAT) D2_Receptor D2 Receptor NMDA_Receptor NMDA Receptor Amantadine Amantadine Amantadine->Dopamine_Vesicle Enhances Release Amantadine->DAT Inhibits Amantadine->NMDA_Receptor Antagonizes Dopamine->DAT Reuptake Dopamine->D2_Receptor Binds chemical_structures cluster_amantadine Amantadine cluster_diethanamine This compound a b Structure not readily available in public databases. Represents a 1,3-disubstituted adamantane with two ethanamine side chains.

Comparative Guide to 2,2'-(Adamantane-1,3-diyl)diethanamine Derivatives and Related Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,2'-(Adamantane-1,3-diyl)diethanamine derivatives, focusing on their synthesis and structural relationship to established antiviral drugs. Due to the absence of publicly available X-ray crystal structures for the title compounds, this guide leverages data from closely related 1,3-diaminoadamantane analogues and compares them with the well-characterized antiviral agents, Amantadine and Rimantadine.

Structural and Physicochemical Comparison

The table below summarizes key properties of 1,3-diaminoadamantane, a close structural analogue of the target diethanamine derivatives, and compares them with the benchmark antiviral drugs, Amantadine and Rimantadine. This comparison highlights the structural similarities and differences that may influence their biological activity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Key Features
1,3-Diaminoadamantane 1,3-Diaminoadamantane structureC₁₀H₁₈N₂166.261.8Symmetrical diamine on the adamantane cage.
Amantadine Amantadine structureC₁₀H₁₇N151.252.4Primary amine on the adamantane cage.
Rimantadine Rimantadine structureC₁₂H₂₁N179.303.2α-methyl substituted primary amine on the adamantane cage.

Experimental Protocols: Synthesis of 1,3-Diaminoadamantane Derivatives

The synthesis of 1,3-diaminoadamantane, a core structure for the target derivatives, can be achieved through a two-step process involving the formation of a diacetylamino intermediate followed by hydrolysis. The following protocols are based on the work of Klimochkin et al. (2017).[1]

Synthesis of N,N'-(Adamantane-1,3-diyl)diacetamide

This procedure describes the direct diacetamidation of adamantane.

Materials:

  • Adamantane

  • Fuming nitric acid (98%)

  • Acetonitrile

  • Sulfuric acid (96-98%)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • To a stirred solution of adamantane in acetonitrile, add fuming nitric acid dropwise.

  • After the initial reaction, sulfuric acid is added dropwise, and the mixture is stirred for a set time at room temperature.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The resulting mixture is neutralized with sodium bicarbonate.

  • The aqueous layer is decanted, and the solid product is collected.

  • The crude product is washed with water and ethyl acetate and then dried to yield N,N'-(Adamantane-1,3-diyl)diacetamide.[1]

Hydrolysis to Adamantane-1,3-diamine Dihydrochloride

This step converts the diacetylamino derivative to the corresponding diamine.

Materials:

  • N,N'-(Adamantane-1,3-diyl)diacetamide

  • Hydrochloric acid (2%)

Procedure:

  • A suspension of N,N'-(Adamantane-1,3-diyl)diacetamide in 2% hydrochloric acid is heated to reflux.

  • The reaction mixture is refluxed for an extended period (e.g., 25 hours) until the hydrolysis is complete.

  • After cooling, the resulting solution is concentrated to yield the dihydrochloride salt of adamantane-1,3-diamine.[1]

Comparative Performance and Mechanism of Action

While specific biological performance data for this compound derivatives are not available, their structural similarity to Amantadine and Rimantadine suggests a potential for antiviral activity.

Amantadine and Rimantadine are known to inhibit the replication of the influenza A virus by targeting the M2 protein, which functions as a proton ion channel.[2][3] By blocking this channel, these drugs prevent the uncoating of the virus within the host cell, a crucial step for viral replication.

The presence of two amino groups in the 1,3-disubstituted adamantane derivatives could lead to different binding interactions with the M2 channel or other biological targets compared to the mono-amino compounds. Further research, including synthesis, in vitro and in vivo testing, and structural biology studies, is necessary to elucidate the specific performance and mechanism of action of the title compounds.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 1,3-diaminoadamantane dihydrochloride from adamantane.

Synthesis_Workflow Adamantane Adamantane Diacetylamino N,N'-(Adamantane-1,3-diyl)diacetamide Adamantane->Diacetylamino HNO₃, CH₃CN, H₂SO₄ Diamino Adamantane-1,3-diamine Dihydrochloride Diacetylamino->Diamino HCl, H₂O, Reflux

Caption: Synthetic route to 1,3-diaminoadamantane.

Postulated Mechanism of Action

This diagram depicts the established mechanism of action of Amantadine, which serves as a hypothetical model for related aminoadamantane derivatives.

Mechanism_of_Action cluster_virus Influenza A Virus cluster_cell Host Cell M2_channel M2 Proton Channel Uncoating Viral Uncoating M2_channel->Uncoating Enables (H⁺ influx) Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication Endosome Endosome Uncoating->Viral_RNA Amantadine Amantadine Derivative Amantadine->M2_channel Blocks

Caption: Inhibition of Influenza A M2 channel by Amantadine.

References

Comparative Study of Adamantane Diamines as NMDA Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ligand properties of various adamantane diamines, focusing on their interaction with the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Adamantane derivatives, characterized by their rigid and lipophilic cage structure, have garnered significant attention in medicinal chemistry. Among these, adamantane diamines have emerged as a promising class of compounds, particularly as antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic targets. This guide offers a comparative analysis of the ligand properties of different adamantane diamines to aid in the design and development of novel therapeutics.

Data Presentation: Ligand Binding Affinities

The following table summarizes the binding affinities (IC50 and Ki values) of various adamantane diamine derivatives for the NMDA receptor. The data is compiled from multiple studies and presented to facilitate a direct comparison of their potencies. Lower values indicate higher binding affinity.

CompoundReceptor/Assay ConditionIC50 (µM)Ki (µM)Reference
1-Amino-Adamantanes
Amantadine (1-Aminoadamantane)GluN1/GluN2B18-[1]
Human Frontal Cortex-10.50 ± 6.10
Memantine (1-Amino-3,5-dimethyladamantane)GluN1/GluN2B--
Human Frontal Cortex-0.54 ± 0.23
1-Amino-3,5-diethyl-adamantaneHuman Frontal Cortex-0.19 ± 0.06
1-N-methyl-amino-adamantaneHuman Frontal Cortex-21.72 ± 1.63
TrimethylamantadineGluN1/GluN2B3.5-[2]
Diaminoadamantanes
AM-DAN (N-adamantan-1-yl-dimethylamino-1-naphthalenesulfonic acid)NMDA Receptor15-[1]

Note: The table will be expanded as more comparative data becomes available.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key adamantane diamines and the assessment of their NMDA receptor binding affinity.

Synthesis of 1,3-Diaminoadamantane

A convenient method for the synthesis of 1,3-diaminoadamantane involves the amination of 1,3-dibromoadamantane with urea in the presence of trifluoroacetic acid.[3]

Materials:

  • 1,3-dibromoadamantane

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether (high-boiling solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., chloroform)

Procedure:

  • A mixture of 1,3-dibromoadamantane and urea (molar ratio of 1:2 to 1:10) is prepared.

  • Diphenyl ether is added as a solvent.

  • The mixture is heated in an oil bath to the desired reaction temperature with stirring.

  • After the reaction is complete, the mixture is cooled to 50°C.

  • Hydrochloric acid is added to dissolve the product.

  • Insoluble impurities are removed by filtration.

  • The filtrate is neutralized with a sodium hydroxide solution.

  • The product is extracted with an excess of an organic solvent.

  • The organic solvent is removed by distillation under reduced pressure.

  • The final product, 1,3-diaminoadamantane, is obtained after vacuum drying.

Synthesis of 1,2-Diaminoadamantane

The synthesis of racemic 1,2-diaminoadamantane can be achieved through a multi-step process, followed by resolution to obtain the individual enantiomers.

Competitive Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the binding affinity of test compounds to the NMDA receptor by measuring their ability to displace a radiolabeled ligand.[4][5][6][7]

Materials:

  • Cell or tissue homogenates containing the NMDA receptor of interest.

  • Radioligand (e.g., [³H]MK-801, [³H]-TCP).

  • Unlabeled test compounds (adamantane diamine derivatives).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action of adamantane diamines.

NMDA_Receptor_Antagonism_Workflow cluster_synthesis Ligand Synthesis cluster_assay Binding Assay Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Bromination Test_Compound Adamantane Diamine Diaminoadamantane 1,3-Diaminoadamantane Dibromoadamantane->Diaminoadamantane Amination Receptor NMDA Receptor (Membrane Prep) Incubation Incubation Receptor->Incubation Radioligand Radioligand ([3H]MK-801) Radioligand->Incubation Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50/Ki Determination Counting->Data_Analysis NMDA_Signaling_Pathway cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Akt Akt Ca_Influx->Akt Activation Adamantane_Diamine Adamantane Diamine Adamantane_Diamine->NMDA_R Blockade DAPK1 DAPK1 Calcineurin->DAPK1 Activation Apoptosis Apoptosis DAPK1->Apoptosis BAD BAD Akt->BAD Inhibition Cell_Survival Cell Survival Akt->Cell_Survival BAD->Apoptosis

References

The Adamantane Advantage: A Rigid Spacer for Enhanced Molecular Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of molecules is paramount. The choice of a chemical spacer to link different functional moieties can profoundly influence a compound's biological activity, pharmacokinetic properties, and overall efficacy. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed, the use of a rigid adamantane spacer presents a compelling alternative with distinct advantages. This guide provides a comparative overview of the benefits of incorporating an adamantane scaffold in molecular design, supported by experimental data and detailed protocols.

The unique, diamondoid structure of adamantane—a rigid, bulky, and lipophilic cage—imparts a set of desirable physicochemical properties to molecules.[1][2][3] These characteristics can be harnessed to overcome common challenges in drug discovery, including poor metabolic stability, low cell permeability, and non-specific binding.

Superior Rigidity and Pre-organization

Unlike flexible linkers that can adopt numerous conformations, the adamantane spacer has a well-defined and rigid geometry.[4] This rigidity can be a significant advantage in applications where precise positioning of linked moieties is crucial for optimal interaction with biological targets.

  • Multivalent Ligands: In the design of multivalent ligands that target multiple receptor binding sites simultaneously, a rigid spacer like adamantane can pre-organize the pharmacophores in a specific spatial orientation. This reduces the entropic penalty upon binding, potentially leading to a significant increase in binding affinity.[5]

  • PROTACs: In Proteolysis Targeting Chimeras (PROTACs), the linker plays a critical role in facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[6] A rigid adamantane linker can restrict the conformational flexibility, guiding the formation of a stable and active ternary complex, which is essential for efficient protein degradation.

The logical relationship between linker rigidity and its impact on molecular interactions can be visualized as follows:

G cluster_0 Linker Properties cluster_1 Conformational States cluster_2 Binding Energetics cluster_3 Biological Outcome Flexible_Linker Flexible Linker (e.g., PEG, Alkyl) Multiple_Conformations Multiple Conformations Flexible_Linker->Multiple_Conformations Rigid_Linker Rigid Linker (e.g., Adamantane) Defined_Conformation Defined Conformation Rigid_Linker->Defined_Conformation High_Entropy_Penalty High Entropic Penalty Multiple_Conformations->High_Entropy_Penalty Low_Entropy_Penalty Low Entropic Penalty Defined_Conformation->Low_Entropy_Penalty Weaker_Binding Potentially Weaker Binding Affinity High_Entropy_Penalty->Weaker_Binding Stronger_Binding Potentially Stronger Binding Affinity Low_Entropy_Penalty->Stronger_Binding

Impact of Linker Rigidity on Binding Affinity.

Enhanced Metabolic Stability

The adamantane cage is highly resistant to metabolic degradation.[4] When incorporated into a molecule, it can act as a metabolic shield, protecting adjacent functional groups from enzymatic cleavage. This can lead to a longer plasma half-life and improved overall exposure of the drug.

A study on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors demonstrated that modifications to the adamantane moiety could significantly improve metabolic stability while maintaining high potency.[5] The introduction of a polar functional group at the 5-position of the adamantane ring in a series of inhibitors led to a favorable combination of stability, potency, and selectivity.[5]

Compoundh11β-HSD1 IC50 (nM)Human Liver Microsomal Stability (t1/2, min)
Parent Benzamide 10.57.8
Trifluoroadamantyl Derivative 33.946.8
Table 1: Comparison of a parent benzamide compound and its trifluoroadamantyl derivative, showing a significant increase in metabolic stability in rat liver microsomes for the adamantane-containing compound.[4]

Modulation of Physicochemical Properties

The lipophilic nature of adamantane can be leveraged to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Increased Lipophilicity and Cell Permeability: The incorporation of an adamantane group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. A study on androgen receptor (AR) PROTACs found that a PROTAC containing a lipophilic adamantyl E3 ligase ligand exhibited the highest permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).[7]

  • Improved Pharmacokinetics: By inhibiting P-glycoprotein (P-gp) efflux, certain adamantyl derivatives have been shown to enhance the oral bioavailability of co-administered drugs like paclitaxel.[8]

CompoundApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)
AR Ligand 1 1.4
AR Ligand 4 13.3
PROTAC 19 (containing adamantyl degron) 2.3
Other PROTACs (without adamantyl degron) Below Limit of Quantification
Table 2: Permeability of androgen receptor (AR) ligands and PROTACs in a PAMPA assay. PROTAC 19, which contains an adamantyl group, showed measurable permeability, unlike other PROTACs in the series.[7]

Experimental Protocols

To aid researchers in evaluating the benefits of an adamantane spacer in their own molecular designs, detailed protocols for key experiments are provided below.

Synthesis of an Adamantane-Linked PROTAC

This protocol outlines a general solid-phase synthesis approach for preparing PROTACs with an adamantane-containing linker.

G Start Start with Resin-Bound E3 Ligase Ligand Step1 Couple Adamantane Linker (e.g., Adamantane Carboxylic Acid) Start->Step1 Step2 Activate Carboxylic Acid on Adamantane Linker Step1->Step2 Step3 Couple Target Protein Ligand (Warhead) Step2->Step3 Step4 Cleave PROTAC from Resin Step3->Step4 Step5 Purify Final PROTAC Step4->Step5 End Characterize PROTAC (NMR, MS) Step5->End

General workflow for solid-phase synthesis of an adamantane-linked PROTAC.

Materials:

  • Solid support resin pre-loaded with an E3 ligase ligand (e.g., pomalidomide).

  • Adamantane-1-carboxylic acid.

  • Coupling reagents (e.g., HATU, DIPEA).

  • Target protein ligand (warhead) with a suitable functional group for coupling (e.g., an amine).

  • Cleavage cocktail (e.g., TFA/DCM).

  • Solvents (DMF, DCM).

  • HPLC for purification.

Procedure:

  • Swell the resin in DMF.

  • Dissolve adamantane-1-carboxylic acid, HATU, and DIPEA in DMF and add to the resin. Shake at room temperature for 2 hours.

  • Wash the resin extensively with DMF and DCM.

  • To couple the warhead, activate the carboxylic acid on the adamantane linker using HATU and DIPEA in DMF.

  • Add the amine-containing warhead to the resin and shake at room temperature overnight.

  • Wash the resin with DMF and DCM.

  • Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA in DCM) for 2 hours.

  • Evaporate the solvent and purify the crude product by reverse-phase HPLC.

  • Confirm the identity and purity of the final PROTAC by NMR and mass spectrometry.[9][10]

In-Cell Western Assay for PROTAC-Mediated Protein Degradation

This protocol provides a method for quantifying the degradation of a target protein in cells treated with a PROTAC.[1][11][12][13]

Materials:

  • Adherent cell line expressing the target protein.

  • 96-well plates.

  • PROTAC compound.

  • Fixation solution (e.g., 4% formaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary antibody against the target protein.

  • Normalization antibody (e.g., anti-GAPDH).

  • Infrared dye-conjugated secondary antibodies.

  • Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound for the desired time (e.g., 24 hours).

  • Fix the cells with formaldehyde for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with Triton X-100 for 20 minutes.

  • Block the cells with blocking buffer for 1.5 hours.

  • Incubate the cells with the primary antibody against the target protein and the normalization antibody overnight at 4°C.

  • Wash the cells with PBS containing 0.1% Tween-20.

  • Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells and allow them to dry.

  • Scan the plate using an infrared imaging system and quantify the fluorescence intensity. The target protein signal is normalized to the loading control signal.

Ternary Complex Formation Assay (NanoBRET™)

This assay allows for the real-time detection of PROTAC-induced ternary complex formation in living cells.[14][15]

G Start Co-express NanoLuc-tagged Target Protein and HaloTag-tagged E3 Ligase in Cells Step1 Add NanoLuc Substrate (Furimazine) Start->Step1 Step2 Add HaloTag Fluorescent Ligand Step1->Step2 Step3 Add PROTAC Step2->Step3 Step4 Measure BRET Signal Step3->Step4 End Analyze Data to Determine Ternary Complex Formation Step4->End

Workflow for the NanoBRET™ ternary complex formation assay.

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • NanoBRET™ Nano-Glo® Substrate.

  • HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC compound.

  • Plate reader capable of measuring luminescence and filtered fluorescence.

Procedure:

  • Plate the engineered cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand and incubate for at least 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Add the PROTAC at various concentrations.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) over time.

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

The incorporation of a rigid adamantane spacer in molecular design offers a powerful strategy to enhance the performance of bioactive molecules. Its unique structural and physicochemical properties can lead to improved binding affinity, increased metabolic stability, and favorable pharmacokinetic profiles. While the direct comparison with flexible linkers is an area that warrants more systematic investigation in the published literature, the available data and the underlying principles strongly support the consideration of adamantane as a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. By utilizing the experimental protocols outlined in this guide, researchers can effectively evaluate the "adamantane advantage" in their specific applications.

References

Validating the Purity of Synthesized 2,2'-(Adamantane-1,3-diyl)diethanamine by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) for validating the purity of synthesized 2,2'-(Adamantane-1,3-diyl)diethanamine against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their drug discovery and development needs. The rigid, bulky adamantane core is a sought-after scaffold in medicinal chemistry, and ensuring the purity of its derivatives is critical for reproducible biological results.

Comparative Analysis of Purity Validation Methods

The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute. While several methods can be employed to assess the purity of this compound, HPLC remains the gold standard due to its high resolution, sensitivity, and quantitative accuracy.

Analytical Method Principle Advantages Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and mobile phase.High resolution and sensitivity, accurate quantification, well-established and validated methods.Requires derivatization for UV-Vis detection of non-chromophoric amines, can be time-consuming.95.0 - 99.9+
Gas Chromatography (GC) Partitioning of the analyte between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds, high resolution.May require derivatization to increase volatility, potential for thermal degradation of the analyte.98.0 - 99.9+[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can quantify impurities if they have unique signals.Lower sensitivity compared to HPLC, complex mixture analysis can be challenging.>95 (by relative integration)
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Simple, rapid, and inexpensive for qualitative assessment and reaction monitoring.Not quantitative, lower resolution compared to HPLC.Qualitative Assessment
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance.Simple and rapid for quantitative analysis of known chromophoric compounds.Not suitable for non-chromophoric compounds like the target diamine without derivatization, lacks specificity.Method Dependent

Experimental Protocols

A detailed experimental protocol for the synthesis and subsequent HPLC purity validation of this compound is provided below.

Synthesis of this compound

A plausible synthetic route for this compound involves the cyanoethylation of commercially available adamantane-1,3-diamine, followed by the reduction of the resulting dinitrile.

Step 1: Synthesis of 3,3'-(Adamantane-1,3-diyl)bis(propanenitrile)

  • In a round-bottom flask, dissolve adamantane-1,3-diamine (1.0 eq.) in acrylonitrile (5.0 eq.).

  • Add a catalytic amount of a strong base (e.g., potassium hydroxide).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitrile.

  • Purify the product by column chromatography on silica gel.

Step 2: Reduction to this compound

  • In a high-pressure reactor, dissolve the purified 3,3'-(Adamantane-1,3-diyl)bis(propanenitrile) (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

  • Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to the appropriate temperature (e.g., 80-120 °C).

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

G cluster_synthesis Synthesis Workflow Adamantane-1,3-diamine Adamantane-1,3-diamine Cyanoethylation Cyanoethylation Adamantane-1,3-diamine->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation Dinitrile Intermediate Dinitrile Intermediate Cyanoethylation->Dinitrile Intermediate Reduction Reduction Dinitrile Intermediate->Reduction Crude Product Crude Product Reduction->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound G cluster_hplc HPLC Analysis Workflow Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Derivatization Derivatization Dissolution->Derivatization Add Buffer & Reagent Quenching Quenching Derivatization->Quenching Filtration Filtration Quenching->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Data Analysis Data Analysis HPLC Injection->Data Analysis Chromatogram Purity Report Purity Report Data Analysis->Purity Report

References

Efficacy of 2,2'-(Adamantane-1,3-diyl)diethanamine derivatives in antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific studies on the antimicrobial efficacy of 2,2'-(Adamantane-1,3-diyl)diethanamine derivatives. Research in this area has primarily focused on other classes of adamantane-containing compounds. This guide, therefore, provides a comparative overview of the antimicrobial activity of various adamantane derivatives, drawing on available experimental data to offer insights into their potential as antimicrobial agents.

The adamantane cage is a versatile scaffold in medicinal chemistry, known to impart favorable properties such as lipophilicity and metabolic stability to drug candidates. While data on this compound derivatives is not available, numerous studies have explored the antimicrobial potential of other adamantane analogs, including Schiff bases, hydrazones, and isothiourea derivatives. These studies provide a valuable framework for understanding the structure-activity relationships of adamantane-based antimicrobials.

Comparative Antimicrobial Activity of Adamantane Derivatives

The antimicrobial efficacy of various adamantane derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify their antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Adamantane Derivatives against Bacterial and Fungal Strains

Adamantane Derivative ClassCompound ExampleTest OrganismMIC (µg/mL)Reference
N-substituted Phthalimides4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05[1]
N-substituted Phthalimides4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022[1]
Schiff Bases1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantaneCandida krusei32[2]
Schiff Bases1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantaneCandida parapsilosis32[2]
Hydrazide-HydrazonesDerivative 9 (substituted with 4-nitrophenyl)Staphylococcus epidermidis ATCC 1222862.5[3]
Hydrazide-HydrazonesHydrazide of 1-adamantanecarboxylic acid (19)Gram-negative bacteria125-500[3]
Isothiourea Hybrids4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates (7b, 7d, 7e)Gram-positive and Gram-negative bacteriaNot specified in abstract[4]

Table 2: Minimum Bactericidal Concentration (MBC) of Selected Adamantane Derivatives

Adamantane Derivative ClassCompound ExampleTest OrganismMBC (µg/mL)Reference
Hydrazide-HydrazonesDerivative 9 (substituted with 4-nitrophenyl)Staphylococcus epidermidis ATCC 12228250[3]
Hydrazide-HydrazonesHydrazide of 1-adamantanecarboxylic acid (19)Gram-negative bacteria250->1000[3]

Experimental Protocols for Antimicrobial Assays

The following provides a generalized methodology for determining the MIC and MBC of antimicrobial compounds, based on commonly cited practices in the reviewed literature.

Broth Microdilution Method for MIC and MBC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates.

    • A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

    • The inoculum is then diluted to the final desired concentration for the assay.

  • Preparation of Microtiter Plates:

    • The adamantane derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium.

    • Each well will contain a different concentration of the test compound.

  • Inoculation and Incubation:

    • The prepared microbial inoculum is added to each well of the microtiter plate.

    • Control wells containing only the medium (negative control), and medium with the microbial inoculum (positive growth control) are included.

    • The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC:

    • After incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

  • Determination of MBC:

    • A small aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto fresh agar plates.

    • The plates are incubated for a specified period.

    • The MBC is determined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizing Experimental Workflows

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow A Prepare serial dilutions of adamantane derivatives in a 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and time C->D E Visually assess for microbial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Workflow for Minimum Bactericidal Concentration (MBC) Determination

MBC_Workflow A From wells with no visible growth (at and above MIC) B Sub-culture a small aliquot onto fresh agar plates A->B C Incubate the agar plates B->C D Count Colony Forming Units (CFUs) C->D E Determine the lowest concentration with ≥99.9% killing (MBC) D->E

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2'-(Adamantane-1,3-diyl)diethanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2'-(Adamantane-1,3-diyl)diethanamine, ensuring operational integrity and adherence to safety protocols.

Immediate Safety and Handling Precautions:

Due to the lack of specific safety data for this compound, it is crucial to treat this compound with a high degree of caution, drawing upon information for related adamantane derivatives and aliphatic amines. The adamantane structure suggests the compound is a solid with low volatility, but it should be handled as a potential combustible dust. The diethanamine functional groups indicate that it is likely a corrosive and toxic substance.

When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Avoid creating dust, as fine particles may form explosive mixtures with air.[2]

In case of accidental contact, follow these first-aid measures:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Logistical and Disposal Plan:

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.[4]

Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other waste streams, particularly halogenated solvents, as this can cause dangerous reactions.[5]

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" and appropriate hazard symbols (e.g., corrosive, toxic, environmentally hazardous).

  • Container: Use a designated, properly sealed, and compatible waste container. Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.[4]

Under no circumstances should this compound or its residues be disposed of down the sanitary sewer.[4][5] Adamantane derivatives can be harmful to aquatic life with long-lasting effects, and their persistence in the environment is a significant concern.[6]

Quantitative Data Summary
ParameterAdamantaneDiethylamineGeneral Aliphatic Amines
Toxicity Harmful to aquatic life with long-lasting effects.Toxic if swallowed, in contact with skin, or inhaled.[3]Generally considered toxic.[7]
Flammability Combustible solid.Highly flammable liquid and vapor.[3]Can be flammable.[5]
Reactivity Stable under normal conditions.Reacts with strong acids, bases, and oxidizing agents.[3]Can react exothermically with acids and halogenated compounds.[5]
Disposal Dispose of contents/container to an approved waste disposal plant.Dispose of as hazardous waste.Collect in designated carboys for hazardous waste disposal.[5]

Detailed Experimental Disposal Protocol

This protocol outlines the step-by-step procedure for preparing this compound waste for professional disposal.

Objective: To safely collect and store this compound waste for disposal by a certified hazardous waste management service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Waste label.

  • Chemical fume hood.

  • Spatula and weighing paper (if handling solid).

  • Solvent for rinsing (e.g., ethanol or methanol, to be disposed of as hazardous waste).

Procedure:

  • Preparation: Don all required PPE before handling the chemical. Perform all operations within a certified chemical fume hood.

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula.

    • Contaminated Labware: Place any grossly contaminated disposable labware (e.g., weighing paper, pipette tips) into the same container.

    • Rinsate: If rinsing non-disposable labware, use a minimal amount of a suitable solvent. Collect the resulting rinsate in a separate, clearly labeled hazardous waste container for liquid amine waste.

  • Container Sealing and Labeling:

    • Securely seal the lid of the waste container.

    • Affix a completed hazardous waste label to the container. The label must include:

      • The full chemical name: "Waste this compound".

      • The approximate quantity of waste.

      • The date of accumulation.

      • Any relevant hazard warnings (e.g., "Corrosive," "Toxic," "Environmentally Hazardous").

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and segregated from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste coordinator to schedule a pickup.

    • Provide them with all necessary information about the waste stream as indicated on the label.

  • Decontamination:

    • Thoroughly decontaminate the work area and any reusable equipment according to standard laboratory procedures.

  • Record Keeping:

    • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood transfer Step 3: Transfer Waste to Designated Container fume_hood->transfer sewer_check Disposal Route Decision transfer->sewer_check labeling Step 4: Securely Seal and Label Container storage Step 5: Store in Designated Hazardous Waste Area labeling->storage request Step 6: Request Pickup by EHS/Certified Contractor storage->request end End: Waste Disposed of Properly request->end sewer_check->labeling Correct Path no_sewer DO NOT Dispose Down the Sewer sewer_check->no_sewer Incorrect Path

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2'-(Adamantane-1,3-diyl)diethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,2'-(Adamantane-1,3-diyl)diethanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of aliphatic diamines, which are often corrosive and can cause irritation to the skin, eyes, and respiratory system.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. Aliphatic amines can be corrosive and harmful upon contact or inhalation.[1][2][3]

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety Goggles or Face ShieldChemical splash-proof goggles are essential. A face shield should be worn over goggles when there is a risk of splashing.[2][4]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation before use.[5]
Lab CoatA flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.
Respiratory Protection RespiratorUse in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]
Footwear Closed-toe ShoesLeather or other chemical-resistant material that covers the entire foot.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital to ensure safety during the handling of this compound.

  • Preparation : Before starting any work, ensure that you have read and understood the potential hazards of aliphatic amines.[2] Locate and verify the functionality of all safety equipment, including eyewash stations, safety showers, and spill kits.[4]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Handling :

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use compatible labware (e.g., glass, stainless steel) and avoid contact with incompatible materials such as strong oxidizing agents and acids.[3]

    • When transferring the substance, do so carefully to avoid splashing or creating aerosols.

  • Post-Handling :

    • Wipe down the work area with an appropriate decontaminating solution.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All disposable materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[7]

    • Do not mix amine waste with other incompatible waste streams.[8]

  • Containerization :

    • Collect liquid waste containing this compound in a sealable, chemical-resistant container. Do not use metal containers for corrosive materials.[8]

    • Label the waste container clearly with "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety department.[7]

  • Storage :

    • Store the sealed waste container in a cool, well-ventilated area, away from heat sources and incompatible materials.[6]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[7]

    • Under no circumstances should this chemical be disposed of down the drain, as it can be harmful to aquatic life.[7][9]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Plan prep_1 Review Hazards prep_2 Verify Safety Equipment prep_1->prep_2 handling_1 Don PPE prep_2->handling_1 handling_2 Work in Fume Hood handling_1->handling_2 handling_3 Careful Transfer handling_2->handling_3 handling_4 Decontaminate Area handling_3->handling_4 handling_5 Doff & Dispose PPE handling_4->handling_5 handling_6 Wash Hands handling_5->handling_6 disposal_1 Segregate Waste handling_6->disposal_1 disposal_2 Containerize & Label disposal_1->disposal_2 disposal_3 Store Safely disposal_2->disposal_3 disposal_4 Professional Disposal disposal_3->disposal_4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
2,2'-(Adamantane-1,3-diyl)diethanamine
Reactant of Route 2
2,2'-(Adamantane-1,3-diyl)diethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.